Octadienoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E,4E)-octa-2,4-dienoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h4-7H,2-3H2,1H3,(H,9,10)/b5-4+,7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGIOJSVUOCUMC-YTXTXJHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201346940 | |
| Record name | (2E,4E)-2,4-Octadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201346940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83615-26-3, 22329-75-5 | |
| Record name | Octadienoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083615263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadienoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022329755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E,4E)-2,4-Octadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201346940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OCTADIENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV8D1P4247 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Octadienoic Acid Isomers and their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadienoic acids, a class of fatty acids characterized by an 18-carbon chain and two double bonds, have garnered significant scientific interest due to the diverse and potent biological activities exhibited by their various isomers. This technical guide provides a comprehensive overview of the core biological effects of key octadienoic acid isomers, with a primary focus on the well-studied conjugated linoleic acids (CLAs). It aims to serve as a detailed resource, summarizing quantitative data, outlining experimental methodologies, and visualizing the intricate signaling pathways modulated by these bioactive lipids. The distinct effects of different isomers underscore their potential as therapeutic agents and highlight the importance of isomeric purity in research and drug development.
Key Isomers and Their Biological Activities
The biological effects of this compound isomers are highly dependent on the geometry and position of their double bonds. The most extensively researched isomers are the conjugated linoleic acids, particularly cis-9, trans-11 CLA (c9,t11-CLA) and trans-10, cis-12 CLA (t10,c12-CLA). These isomers often exhibit distinct and sometimes opposing biological activities.
Anti-inflammatory Effects
Several this compound isomers have demonstrated significant anti-inflammatory properties. This is primarily attributed to their ability to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, and to alter the production of inflammatory mediators.
The cis-9, trans-11 CLA isomer, in particular, has been shown to exert anti-inflammatory effects. In a murine collagen-induced arthritis model, dietary supplementation with c9,t11-CLA at levels as low as 0.125% reduced arthritic scores and paw swelling[1]. This was associated with a reduction in plasma levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6)[1]. In vitro studies on endothelial cells have shown that low concentrations of both c9,t11-CLA and t10,c12-CLA can exert modest anti-inflammatory effects[2][3]. For instance, 1 µM of c9,t11-CLA significantly decreased the secretion of Monocyte Chemoattractant Protein-1 (MCP-1), IL-6, and IL-8 in endothelial cells[4].
Conversely, some studies suggest that the t10,c12-CLA isomer may have pro-inflammatory effects in certain contexts, particularly in adipose tissue. However, in other cell types, such as BV-2 microglial cells, both isomers have been shown to reduce the expression of pro-inflammatory markers[5][6].
Anti-cancer Activity
Conjugated linoleic acids have been extensively studied for their anti-cancer properties, with effects varying between isomers and cancer cell types. Both c9,t11-CLA and t10,c12-CLA have been shown to inhibit the growth of various cancer cell lines in vitro[6][7][8]. The anti-proliferative effects are often attributed to the induction of apoptosis and cell cycle arrest[9][10].
The t10,c12-CLA isomer, in particular, has been shown to be a potent inhibitor of colon cancer cell growth by inducing a G1 cell cycle arrest[9]. This effect is associated with an increased expression of the cyclin-dependent kinase inhibitor p21(CIP1/WAF1)[9]. In contrast, the anti-cancer effects of c9,t11-CLA are often linked to its modulation of signaling pathways like the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) pathway, which can lead to apoptosis in hepatocellular carcinoma cells[11].
Other oxidized this compound derivatives, such as 9-oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE), have also demonstrated cytotoxic activity against cancer cells, inducing apoptosis in human ovarian cancer cells through the mitochondrial regulation pathway[10].
Metabolic Effects
The two primary CLA isomers exert distinct effects on lipid and glucose metabolism. The t10,c12-CLA isomer is predominantly associated with a reduction in body fat mass. It achieves this by inhibiting lipid uptake in adipocytes through the downregulation of key enzymes like lipoprotein lipase (B570770) and stearoyl-CoA desaturase[5]. This isomer has been shown to reduce adiposity in animal models[12]. However, a significant concern with t10,c12-CLA is its potential to induce insulin (B600854) resistance and increase blood glucose levels[4][12][13].
On the other hand, the c9,t11-CLA isomer is linked to improvements in feed efficiency and growth in young rodents[5]. It has also been shown to ameliorate steatosis by modulating mitochondrial uncoupling and activating the Nrf2 pathway, which is involved in antioxidant responses[14]. This isomer can improve lipid metabolism by reducing serum triglycerides and non-esterified fatty acids[4].
Quantitative Data on Biological Activities
The following tables summarize the quantitative effects of various this compound isomers on different biological parameters.
Table 1: Anti-inflammatory Effects of this compound Isomers
| Isomer | Cell/Model System | Concentration/Dose | Effect on Inflammatory Markers | Fold/Percent Change | Reference |
| c9,t11-CLA | Murine Collagen-Induced Arthritis | 0.125% w/w diet | ↓ Arthritic Score | 25-51% decrease | [1] |
| c9,t11-CLA | Murine Collagen-Induced Arthritis | 0.5% w/w diet | ↓ Plasma TNF-α | Reduced to non-arthritic levels | [1] |
| c9,t11-CLA | EA.hy926 Endothelial Cells | 1 µM | ↓ MCP-1, IL-6, IL-8, RANTES secretion | Significant decrease (p < 0.05) | [4] |
| t10,c12-CLA | EA.hy926 Endothelial Cells | 10 µM | ↓ MCP-1, RANTES secretion | Significant decrease (p < 0.05) | [4] |
| t10,c12-CLA | EA.hy926 Endothelial Cells | 10 µM | ↑ IL-6 secretion | Significant increase (p < 0.001) | [4] |
| c9,t11-CLA | LPS-stimulated BV-2 Microglia | 25 µM | ↓ CCL5, IL-6 mRNA | Significant reduction | [5][6] |
| t10,c12-CLA | LPS-stimulated BV-2 Microglia | 25 µM | ↓ CCL5, IL-6, IL-1β mRNA | Significant reduction | [5][6] |
Table 2: Anti-cancer Effects of this compound Isomers (IC50 Values)
| Isomer/Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| t10,c12-CLA | HT-29 (Colon) | ~4 | [9] |
| 9-oxo-(10E,12E)-octadecadienoic acid | HRA (Ovarian) | Not specified, but shows activity | [10] |
| Ganoderic acid Jc | HL-60 (Leukemia) | 8.30 | [4] |
| Ganoderiol E | MCF-7 (Breast) | 6.35 | [4] |
Table 3: Metabolic Effects of this compound Isomers on Gene Expression
| Isomer | Cell/Tissue | Gene | Effect | Fold/Percent Change | Reference |
| t10,c12-CLA | Human Adipocytes | PPARγ | ↓ mRNA | Significant decrease | [15] |
| c9,t11-CLA | Human Adipocytes | PPARγ | ↑ mRNA | Significant increase | [15] |
| t10,c12-CLA | Bovine Mammary Epithelial Cells | SREBP1 | ↓ mRNA | Significant decrease | [16] |
| t10,c12-CLA | Bovine Mammary Epithelial Cells | FASN | ↓ mRNA | Significant decrease | [16] |
| c9,t11-CLA | Rat Liver (High-fat diet) | Nrf2 | ↑ Nuclear Translocation | Increased | [14] |
| c9,t11-CLA | Rat Liver (High-fat diet) | GST, NQO1 | ↑ mRNA | Increased | [14] |
| t10,c12-CLA | Human Adipose Tissue | UCP2 | ↑ mRNA | >1.5 fold increase | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the biological activities of this compound isomers.
In Vitro Anti-inflammatory Activity in Macrophages
This protocol details the steps to assess the anti-inflammatory effects of this compound isomers on lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight. Pre-treat the cells with various concentrations of the this compound isomer of interest (e.g., 1, 10, 50, 100 µM) or vehicle control (e.g., ethanol (B145695) or DMSO) for 1-2 hours. Subsequently, stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Nitric Oxide (NO) Production Assay (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.
-
-
Cytokine Quantification (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Gene Expression Analysis (qPCR):
-
Isolate total RNA from the cells using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using specific primers for target genes (e.g., iNOS, COX-2, TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Calculate the relative gene expression using the 2^-ΔΔCt method.
-
-
Protein Expression Analysis (Western Blot):
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against target proteins (e.g., iNOS, COX-2, phospho-IκBα, IκBα) overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Lipid Accumulation in Adipocytes (Oil Red O Staining)
This protocol describes the staining of lipid droplets in differentiated 3T3-L1 adipocytes to assess the effect of this compound isomers on adipogenesis.
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes to confluence. Induce differentiation using a standard differentiation cocktail (e.g., DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin) for 2 days, followed by DMEM with 10% FBS and 10 µg/mL insulin for another 2 days. Maintain the cells in DMEM with 10% FBS for an additional 4-6 days, replacing the medium every 2 days. Treat the cells with the this compound isomer of interest during the differentiation process.
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin in PBS for at least 1 hour.
-
Washing: Wash the cells twice with distilled water.
-
Isopropanol (B130326) Incubation: Wash the cells with 60% isopropanol for 5 minutes and then allow them to air dry completely.
-
Oil Red O Staining: Prepare a fresh working solution of Oil Red O (0.21% in 60% isopropanol). Filter the solution through a 0.2 µm filter. Add the working solution to the cells and incubate for 10-20 minutes at room temperature.
-
Washing: Wash the cells four times with distilled water.
-
Imaging: Visualize the stained lipid droplets (red) under a microscope.
-
Quantification (Optional): To quantify the lipid accumulation, elute the Oil Red O stain from the cells with 100% isopropanol and measure the absorbance at 490-520 nm.
Signaling Pathways and Visualizations
This compound isomers exert their biological effects by modulating key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the primary pathways affected.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Certain this compound isomers, particularly c9,t11-CLA, can inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes. The inhibitory effect is often mediated through the prevention of IκBα degradation, which keeps NF-κB sequestered in the cytoplasm.
Caption: Modulation of the NF-κB signaling pathway by c9,t11-CLA.
PPAR Signaling Pathway
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play crucial roles in lipid metabolism and inflammation. This compound isomers, particularly CLAs, are natural ligands for PPARs. The activation of PPARα by isomers like c9,t11-CLA leads to the upregulation of genes involved in fatty acid oxidation, while the interaction with PPARγ can influence adipogenesis and inflammation.
Caption: Activation of the PPAR signaling pathway by CLA isomers.
Experimental Workflow for Assessing Anti-inflammatory Effects
The following diagram outlines a typical experimental workflow for investigating the anti-inflammatory properties of an this compound isomer in vitro.
Caption: A typical workflow for assessing anti-inflammatory effects.
Conclusion
This compound isomers, particularly the conjugated linoleic acids c9,t11-CLA and t10,c12-CLA, represent a fascinating class of bioactive lipids with a wide spectrum of biological activities. Their isomer-specific effects on inflammation, cancer progression, and metabolic regulation highlight their potential for therapeutic applications. This technical guide has provided a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. A thorough understanding of the distinct mechanisms of action of each isomer is critical for advancing research and development in this promising field. Further investigation into the structure-activity relationships of a broader range of this compound isomers will undoubtedly unveil new opportunities for the development of novel therapeutics for a variety of human diseases.
References
- 1. Command Line | Graphviz [graphviz.org]
- 2. cis-9,trans-11-conjugated linoleic acid down-regulates phorbol ester-induced NF-kappaB activation and subsequent COX-2 expression in hairless mouse skin by targeting IkappaB kinase and PI3K-Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of conjugated linoleic acid supplementation on inflammatory cytokines and adipokines in adults: A GRADE-assessed systematic review and dose–response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of conjugated linoleic acid on growth and cytokine expression in Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isomer-specific effects of CLA on gene expression in human adipose tissue depending on PPARγ2 P12A polymorphism: a double blind, randomized, controlled cross-over study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conjugated linoleic acid isomers and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trans-10,cis-12, not cis-9,trans-11, conjugated linoleic acid inhibits G1-S progression in HT-29 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Trans-10, Cis-12 Conjugated Linoleic Acid Antagonizes Ligand-Dependent PPARγ Activity in Primary Cultures of Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conjugated linoleic acid prevents cell growth and cytokine production induced by TPA in human keratinocytes NCTC 2544 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The influence of conjugated linoleic acid on the expression of peroxisome proliferator-activated receptor-γ and selected apoptotic genes in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. python - laying out a large graph with graphviz - Stack Overflow [stackoverflow.com]
- 15. Isomer-specific regulation of metabolism and PPARγ signaling by CLA in human preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Characterization of Octadienoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadienoic acid, an 18-carbon fatty acid featuring two double bonds, represents a diverse class of lipid molecules with a wide array of isomers, each possessing unique physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the discovery, characterization, and biological significance of key this compound isomers. From the foundational discovery of linoleic acid to the elucidation of the potent signaling activities of its various metabolites, this document serves as an in-depth resource, offering detailed experimental protocols, quantitative data, and visualizations of key signaling pathways and experimental workflows.
The journey into the world of octadienoic acids begins with the isolation of linoleic acid in 1844.[1] Initially considered solely as a source of energy, its essential role in nutrition was later discovered in 1930.[2][3] It wasn't until the late 20th century that the significant biological activities of other this compound isomers, such as the anti-carcinogenic properties of conjugated linoleic acids (CLAs), were uncovered.[4][5] This guide will delve into the core aspects of several key isomers, including the essential fatty acid linoleic acid, the widely studied conjugated linoleic acids, the bioactive 13-oxo-octadecadienoic acid, and other oxygenated derivatives.
Key this compound Isomers: Physicochemical Properties
The diverse functionalities of this compound isomers are rooted in their distinct molecular geometries and chemical properties. The following tables summarize key quantitative data for prominent isomers to facilitate comparison.
Table 1: General Physicochemical Properties of Key this compound Isomers
| Property | Linoleic Acid (9Z,12Z) | Rumenic Acid (9Z,11E-CLA) | trans-10,cis-12-CLA | 13-oxo-9,11-octadecadienoic acid |
| Molecular Formula | C₁₈H₃₂O₂ | C₁₈H₃₂O₂ | C₁₈H₃₂O₂ | C₁₈H₃₀O₃ |
| Molecular Weight ( g/mol ) | 280.45 | 280.45 | 280.45 | 294.43 |
| Melting Point (°C) | -5 | 14.9 | 19.8 | Not Available |
| Boiling Point (°C) | 229-230 at 16 mmHg | Not Available | Not Available | Not Available |
| Density (g/cm³) | 0.902 (at 25°C) | Not Available | Not Available | 0.966 |
| Solubility | Insoluble in water; soluble in many organic solvents.[6][7] | Not Available | Not Available | Soluble in ethanol.[8] |
Table 2: Spectroscopic Data for the Identification of Key this compound Isomers
| Isomer | ¹H-NMR Chemical Shifts (ppm, CDCl₃) | ¹³C-NMR Chemical Shifts (ppm, CDCl₃) | Mass Spectrometry (m/z) |
| Linoleic Acid (9Z,12Z) | 5.3-5.4 (m, 4H, olefinic), 2.77 (t, 2H, bis-allylic), 2.05 (q, 4H, allylic), 1.2-1.4 (m, 14H, methylene), 0.88 (t, 3H, methyl) | ~130 (olefinic), ~25-34 (aliphatic) | 280.24 (M), characteristic fragmentation pattern for unconjugated dienes. |
| Rumenic Acid (9Z,11E-CLA) | 5.32 (m, 1H), 5.69 (m, 1H), 5.97 (t, 1H), 6.34 (t, 1H) (olefinic protons) | Not Available | 280.24 (M), characteristic fragmentation for conjugated dienes. |
| trans-10,cis-12-CLA | Not Available | Not Available | 280.24 (M), distinct fragmentation from 9,11-CLA. |
| 13-oxo-9,11-octadecadienoic acid | Not Available | Not Available | 294.22 (M), characteristic fragments indicating the keto group and conjugated system.[3][9] |
Experimental Protocols
This section provides detailed methodologies for the isolation, synthesis, and characterization of this compound isomers, intended to be a practical resource for laboratory work.
Protocol 1: Isolation of Linoleic Acid from Plant Material (Soxhlet Extraction)
This protocol outlines a standard method for the extraction of linoleic acid from oil-rich plant seeds.
Materials:
-
Dried and ground plant material (e.g., safflower, sunflower seeds)
-
Soxhlet extractor apparatus
-
Heating mantle
-
Round-bottom flask
-
Condenser
-
Cellulose (B213188) extraction thimble
-
n-Hexane
-
Rotary evaporator
Procedure:
-
Accurately weigh approximately 20 g of the dried and finely ground plant material and place it into a cellulose extraction thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill a 250 mL round-bottom flask with 150 mL of n-hexane.
-
Assemble the Soxhlet apparatus and heat the n-hexane to its boiling point using the heating mantle.
-
Allow the extraction to proceed for 6-8 hours. The solvent will continuously cycle, extracting the lipids from the plant material.
-
After extraction, allow the apparatus to cool.
-
Remove the round-bottom flask containing the hexane-lipid mixture.
-
Concentrate the extract using a rotary evaporator to remove the n-hexane, yielding the crude lipid extract containing linoleic acid.
-
Further purification can be achieved using chromatographic techniques such as column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of Conjugated Linoleic Acids (CLAs) by Alkaline Isomerization
This protocol describes the base-catalyzed isomerization of linoleic acid to produce a mixture of CLA isomers.
Materials:
-
Linoleic acid
-
Potassium hydroxide (B78521) (KOH)
-
1-Butanol
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Hydrochloric acid (HCl) for acidification
-
Diethyl ether for extraction
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 10 g of linoleic acid in 100 mL of 1-butanol.
-
Add 10 g of potassium hydroxide to the solution.
-
Heat the mixture to reflux with continuous stirring for 2-3 hours.[10]
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture to a pH of approximately 2-3 with hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the fatty acids with three 50 mL portions of diethyl ether.
-
Combine the organic layers and wash with distilled water until the washings are neutral.
-
Dry the ether layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the mixture of CLA isomers.
-
The individual isomers can be separated and purified using silver ion-high performance liquid chromatography (Ag+-HPLC).
Protocol 3: Characterization of this compound Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol details the analysis of this compound isomers as their fatty acid methyl esters (FAMEs).
Materials:
-
Fatty acid sample
-
Methanolic HCl (1.25 M) or BF₃-methanol
-
n-Hexane
-
Anhydrous sodium sulfate
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A highly polar capillary column (e.g., SP-2560, 100 m x 0.25 mm x 0.20 µm)
Procedure:
-
Derivatization to FAMEs:
-
To approximately 10 mg of the fatty acid sample in a screw-capped test tube, add 2 mL of methanolic HCl.
-
Heat the mixture at 60°C for 1 hour.
-
After cooling, add 1 mL of water and 2 mL of n-hexane.
-
Vortex the mixture and centrifuge to separate the layers.
-
Carefully transfer the upper hexane (B92381) layer containing the FAMEs to a clean vial.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature 140°C, hold for 5 min, then ramp to 240°C at 4°C/min, and hold for 20 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-500
-
-
Data Analysis:
-
Identify the FAMEs based on their retention times and by comparing their mass spectra with reference libraries (e.g., NIST). Isomers will have distinct retention times and potentially subtle differences in their mass spectra.
-
Signaling Pathways and Biological Activities
This compound isomers are not merely structural components of lipids but also potent signaling molecules that modulate a variety of cellular processes.
13-oxo-octadecadienoic Acid and PPARα Activation
13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), found in processed tomato products, is a potent agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[2] PPARα is a nuclear receptor that plays a critical role in lipid and glucose metabolism. The activation of PPARα by 13-oxo-ODA leads to the upregulation of genes involved in fatty acid oxidation, thereby contributing to the reduction of plasma and hepatic triglycerides.
Conjugated Linoleic Acids (CLAs) and Their Diverse Biological Effects
CLAs, particularly rumenic acid (9Z,11E) and the trans-10,cis-12 isomer, have been extensively studied for their roles in cancer prevention, reduction of body fat, and modulation of the immune system. Their mechanisms of action are complex and involve the modulation of various signaling pathways, including those involved in apoptosis, cell proliferation, and inflammation.
Experimental Workflow Visualization
The discovery and characterization of novel this compound isomers from a biological sample is a multi-step process. The following diagram illustrates a general experimental workflow.
Conclusion
The field of this compound research continues to expand, revealing a complex landscape of isomers with diverse and potent biological activities. This technical guide has provided a foundational understanding of the discovery, characterization, and biological roles of these important lipid molecules. The detailed protocols and data presented herein are intended to empower researchers, scientists, and drug development professionals to further explore the therapeutic potential of this compound isomers in various physiological and pathological contexts. Future research will undoubtedly uncover new isomers, elucidate novel signaling pathways, and pave the way for the development of innovative therapeutic strategies based on these versatile fatty acids.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. RU2021252C1 - Method of synthesis of 9z,11e-octadecadienoic acid methyl ester - Google Patents [patents.google.com]
- 4. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 5. researchgate.net [researchgate.net]
- 6. 9,11-Octadecadienoic acid, (9E,11Z)- | C18H32O2 | CID 5351472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Thermally induced isomerization of linoleic acid and α‐linolenic acid in Rosa roxburghii Tratt seed oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aocs.org [aocs.org]
- 9. Formation of 8,11,14-octadecatrienoic acid (18:3 n-4) from naturally occurring unique fatty acid, 9,12-hexadecadienoic acid (16:2 n-4), in animal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 9Z,11E-octadecadienoic and 10E,12Z-octadecadienoic acids, the major components of conjugated linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Octadienoic Acid: Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadienoic acid, an 18-carbon fatty acid with two double bonds, represents a class of molecules with significant biological activity and widespread distribution in nature. As precursors to a variety of signaling molecules, understanding their natural origins, abundance, and the pathways they modulate is of paramount importance for research in physiology, pharmacology, and drug development. This technical guide provides a comprehensive overview of the natural sources of this compound, quantitative data on its abundance, detailed experimental protocols for its extraction and analysis, and a visualization of the key signaling pathways in which it participates. The most common isomer, 9,12-octadecadienoic acid, is also known as linoleic acid, an essential omega-6 fatty acid.
Natural Sources and Abundance of this compound
This compound is found across various biological kingdoms, including plants, animals, fungi, and bacteria. The abundance and specific isomers can vary significantly depending on the source.
Plant Kingdom
Plants are a major source of this compound, primarily in the form of linoleic acid, which is a major constituent of many vegetable oils and seeds. It is a key component of structural lipids in plant membranes.[1]
Animal Kingdom
In animals, this compound is obtained through the diet and is a key component of various tissues and metabolic processes. Ruminant meat and dairy products contain unique isomers, including conjugated linoleic acid (CLA), as a result of biohydrogenation by gut bacteria. The average total trans fatty acid content, which includes isomers of octadecadienoic acid, in Canadian cheese, butter, milk, and cream is around 5.5-5.8% of total fatty acids.[2]
Fungi and Bacteria
Various fungi and bacteria are also known to produce this compound. For instance, some fungal extracts have been shown to contain 9,12-octadecadienoic acid.[3][4]
Quantitative Data Summary
The following table summarizes the abundance of this compound (primarily as linoleic acid) in various natural sources.
| Natural Source Category | Specific Source | Abundance of Octadecadienoic Acid (% of total fatty acids) |
| Vegetable Oils | Safflower Oil | 75-80 |
| Sunflower Oil | 65-75 | |
| Corn Oil | 50-60 | |
| Soybean Oil | 50-55 | |
| Canola Oil | 18-22 | |
| Olive Oil | 3-20 | |
| Seeds and Nuts | Walnuts | 55-65 |
| Pine Nuts | 45-50 | |
| Flaxseed | 15-20 | |
| Dairy Products | Butter | ~2-3 |
| Cheese | ~2-3 | |
| Meat Products | Beef | ~2-3 |
| Pork | ~10 |
Note: The values presented are approximate and can vary based on factors such as cultivar, growing conditions, animal diet, and processing methods.
Experimental Protocols
Accurate quantification and characterization of this compound from natural sources require robust extraction and analytical methodologies.
Lipid Extraction
This method is suitable for the extraction of total lipids from tissues and other biological samples with high water content.
Materials:
-
Methanol
-
Distilled water
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes
Procedure:
-
Weigh 1 g of the homogenized sample into a glass centrifuge tube.
-
Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly for 1 minute.[5]
-
Add 1.25 mL of chloroform and vortex for 1 minute.[5]
-
Add 1.25 mL of distilled water and vortex for 1 minute.[5]
-
Centrifuge the mixture at 1,000 x g for 10 minutes to separate the phases.
-
Three phases will be observed: an upper aqueous phase (methanol-water), a lower organic phase (chloroform) containing the lipids, and a protein pellet at the interface.
-
Carefully collect the lower chloroform phase using a Pasteur pipette and transfer it to a clean, pre-weighed glass tube.
-
Evaporate the solvent under a stream of nitrogen gas or in a vacuum evaporator.
-
The weight of the dried lipid extract can be determined gravimetrically.
This technique is ideal for the continuous extraction of lipids from dried and powdered solid samples.
Materials:
-
Soxhlet extractor apparatus (including condenser, thimble holder, and round-bottom flask)
-
Cellulose (B213188) extraction thimble
-
Heating mantle
-
Hexane (B92381) or petroleum ether
-
Rotary evaporator
Procedure:
-
Dry the sample (e.g., ground seeds, lyophilized tissue) in an oven to remove moisture.
-
Weigh approximately 5-10 g of the dried, powdered sample and place it into a cellulose extraction thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill the round-bottom flask with the extraction solvent (e.g., hexane) to about two-thirds of its volume and add a few boiling chips.
-
Assemble the Soxhlet apparatus and place the flask on the heating mantle.
-
Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will be cooled and drip back down onto the sample in the thimble.
-
The solvent will slowly fill the thimble chamber. Once it reaches the top of the siphon arm, the entire volume of the solvent and extracted lipids will be siphoned back into the boiling flask.
-
Allow the extraction to proceed for 6-8 hours, completing multiple extraction cycles.
-
After extraction, allow the apparatus to cool.
-
Remove the solvent from the round-bottom flask using a rotary evaporator to obtain the crude lipid extract.
UAE utilizes the energy of ultrasonic waves to enhance the extraction efficiency and is often faster than traditional methods.
Materials:
-
Ultrasonic bath or probe sonicator
-
Extraction solvent (e.g., isopropanol:hexane, 3:2, v/v)
-
Centrifuge
Procedure:
-
Place 1 g of the homogenized sample into a suitable vessel.
-
Add 10 mL of the extraction solvent.
-
Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Sonicate for 20-30 minutes at a controlled temperature (e.g., 30-40°C).[6][7]
-
After sonication, centrifuge the mixture to pellet the solid residue.
-
Collect the supernatant containing the extracted lipids.
-
The solvent can then be evaporated to yield the lipid extract.
SFE is a "green" extraction technique that uses a supercritical fluid, typically carbon dioxide (CO2), as the solvent.
Materials:
-
Supercritical fluid extractor
-
High-purity carbon dioxide
-
Co-solvent (e.g., ethanol), if necessary
Procedure:
-
Place the ground and dried sample into the extraction vessel of the SFE system.
-
Pressurize and heat the CO2 to its supercritical state (e.g., 30 MPa and 50°C).[8]
-
Pass the supercritical CO2 through the extraction vessel. The lipids will dissolve in the supercritical fluid.
-
The lipid-laden fluid then flows into a separator vessel where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and the lipids to precipitate.
-
The extracted lipids are collected from the separator.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
For accurate identification and quantification, the fatty acids in the lipid extract are typically converted to their more volatile fatty acid methyl esters (FAMEs) prior to GC-MS analysis.[9][10][11][12][13]
Materials:
-
2% Sulfuric acid in methanol
-
Sodium bicarbonate solution
-
Hexane
-
Water bath or heating block
Procedure:
-
Dissolve a known amount of the lipid extract (e.g., 10-20 mg) in 1 mL of toluene in a screw-cap glass tube.
-
Add 2 mL of 2% sulfuric acid in methanol.
-
Seal the tube tightly and heat at 50-60°C for 12-16 hours in a water bath or heating block.[10]
-
Allow the tube to cool to room temperature.
-
Add 5 mL of 5% sodium bicarbonate solution to neutralize the reaction.
-
Add 3 mL of hexane, vortex for 1 minute, and centrifuge to separate the layers.
-
The upper hexane layer containing the FAMEs is carefully transferred to a new tube for GC-MS analysis.
Typical GC-MS Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a polar column like a DB-WAX or a cyanopropyl-based column).
-
Injection: 1 µL of the FAMEs solution in hexane is injected in split or splitless mode.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs. For example, start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 220°C and hold for 15 minutes.[6]
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode to identify the FAMEs based on their mass spectra and retention times compared to standards. For quantification, selected ion monitoring (SIM) can be used for higher sensitivity and specificity.[13]
Signaling Pathways
This compound and its derivatives are key players in several important signaling pathways in both plants and animals.
The Octadecanoid Pathway (Jasmonic Acid Biosynthesis) in Plants
In plants, octadecanoids are precursors to the phytohormone jasmonic acid (JA), which is crucial for defense against herbivores and pathogens, as well as for various developmental processes.[1][14][15][16][17][18][19][20][21][22] The pathway is initiated from α-linolenic acid (an octadecatrienoic acid) but is the canonical "octadecanoid" pathway.
Caption: Biosynthesis of Jasmonic Acid via the Octadecanoid Pathway.
Linoleic Acid Metabolism in Mammals
In mammals, linoleic acid (9,12-octadecadienoic acid) is metabolized by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes to produce a variety of bioactive oxylipins, such as hydroxyoctadecadienoic acids (HODEs), which are involved in inflammation and other physiological processes.[23][24][25][26][27]
Caption: Major Enzymatic Pathways of Linoleic Acid Metabolism in Mammals.
Conclusion
Octadienoic acids are a diverse and biologically important class of fatty acids with a wide distribution in nature. Their roles as essential nutrients, structural components of membranes, and precursors to potent signaling molecules underscore the importance of understanding their natural sources and metabolic pathways. The experimental protocols detailed in this guide provide a robust framework for the extraction and quantification of these molecules from various biological matrices, enabling further research into their physiological and pathological roles. The visualization of their key signaling pathways offers a foundation for exploring potential therapeutic interventions targeting these metabolic networks. This guide serves as a valuable resource for scientists and researchers dedicated to advancing our knowledge of these critical bioactive lipids.
References
- 1. researchgate.net [researchgate.net]
- 2. Fatty acid profile of Canadian dairy products with special attention to the trans-octadecenoic acid and conjugated linoleic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tabaslab.com [tabaslab.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Effect of ultrasonic treatment on extraction and fatty acid profile of flaxseed oil | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 10. researchgate.net [researchgate.net]
- 11. 2.7.7. Fatty Acid Methyl Ester (FAME) Analysis by GC–MS [bio-protocol.org]
- 12. dmoserv3.whoi.edu [dmoserv3.whoi.edu]
- 13. agilent.com [agilent.com]
- 14. Jasmonic acid - Wikipedia [en.wikipedia.org]
- 15. Jasmonate biochemical pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Action and biosynthesis of jasmonic acid | PPTX [slideshare.net]
- 21. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
The Microbial Synthesis of 9,10-Octadecadienoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of 9,10-octadecadienoic acid, with a primary focus on its biologically significant isomers, the conjugated linoleic acids (CLAs). The document details the enzymatic pathways, presents quantitative data from various microbial production systems, outlines key experimental protocols for analysis and enzyme activity assays, and visualizes the core biochemical processes and workflows.
Introduction to 9,10-Octadecadienoic Acid Isomers
The term 9,10-octadecadienoic acid encompasses a group of 18-carbon fatty acid isomers with two double bonds originating at or near the 9th and 10th carbon positions. While allenic forms with adjacent double bonds exist, the most studied and biologically active isomers are the conjugated linoleic acids (CLAs). Among the various CLA isomers, cis-9, trans-11-octadecadienoic acid (rumenic acid) and trans-10, cis-12-octadecadienoic acid are of significant interest due to their roles in various physiological processes. The biosynthesis of these molecules is predominantly carried out by microorganisms, particularly bacteria found in the rumen of animals and certain strains of lactic acid bacteria and propionibacteria.
Biosynthetic Pathways of 9,10-Octadecadienoic Acid (CLA)
The microbial conversion of linoleic acid is the primary route for the biosynthesis of 9,10-octadecadienoic acid isomers. Two distinct bacterial pathways have been extensively studied: a direct isomerization and a multi-step enzymatic conversion.
Direct Isomerization by Linoleate (B1235992) Isomerase
Certain bacteria, notably Propionibacterium acnes, employ a single enzyme, linoleate isomerase, to directly convert linoleic acid into trans-10, cis-12-CLA. This enzyme catalyzes the isomerization of the cis-9 and cis-12 double bonds of linoleic acid.
An In-depth Technical Guide to the Chemical and Physical Properties of Octadienoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadienoic acid, an 18-carbon fatty acid with two double bonds, represents a class of lipids with significant chemical diversity and biological importance. Its various isomers, particularly the conjugated linoleic acids (CLAs), are the subject of extensive research due to their roles in cellular signaling, metabolic regulation, and potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical and physical properties of key this compound isomers, detailed experimental protocols for their analysis, and a review of their involvement in critical signaling pathways.
Chemical and Physical Properties of this compound Isomers
The location and configuration (cis or trans) of the double bonds in the 18-carbon chain give rise to numerous isomers of this compound, each with distinct properties. The most well-studied of these are the conjugated linoleic acids (CLAs), which have conjugated double bonds (separated by a single bond). Other non-conjugated isomers, such as linoleic acid, are also of significant biological interest.
General Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₂O₂ | [1][2] |
| Molecular Weight | 280.45 g/mol | [1][2] |
Isomer-Specific Physical Properties
The physical properties of this compound isomers are highly dependent on their specific geometric and positional isomerism.
| Isomer | Melting Point (°C) | Boiling Point (°C) | Water Solubility | pKa |
| 9(Z),12(Z)-octadecadienoic acid (Linoleic Acid) | -5 | 229-230 (at 16 mmHg) | Insoluble | 4.77 (estimated)[2] |
| cis-9,trans-11-octadecadienoic acid (Rumenic Acid) | 14.9 | - | - | - |
| trans-10,cis-12-octadecadienoic acid | 19.8 | - | Soluble in DMSO (≥ 50 mg/mL) and a 1:1 solution of ethanol:PBS (pH 7.2) (~0.5 mg/ml)[3][4] | 4.58[] |
| cis-9,cis-11-octadecadienoic acid | 42.5 | - | - | - |
| trans-9,trans-11-octadecadienoic acid | 54 | - | - | - |
Spectroscopic Data
Spectroscopic techniques are essential for the identification and characterization of this compound isomers.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for identifying functional groups and the configuration of double bonds in fatty acids.
| Isomer | Key FTIR Absorption Bands (cm⁻¹) | Description |
| Linoleic Acid | ~3010, 2926, 2855, 1710 | C-H stretch (alkene), C-H stretch (alkane), C=O stretch (carboxylic acid)[6][7] |
| Conjugated Linoleic Acids (CLAs) | 988 (trans,trans), 981 and 947 (cis,trans) | Characteristic peaks for conjugated double bond configurations[8][9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule, allowing for the precise determination of isomer structures. Data for linoleic acid, a common octadecadienoic acid, is well-established.[10][11]
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation patterns of this compound isomers, aiding in their identification, often after derivatization to pinpoint double bond locations.[12][13][14][15]
Experimental Protocols
Accurate determination of the chemical and physical properties of this compound requires standardized experimental protocols.
Determination of Melting Point (AOCS Official Method Cc 1-25)
This method determines the temperature at which a fat becomes completely clear and liquid.
Apparatus:
-
Melting-point capillary tubes (1 mm i.d., 2 mm o.d.)
-
Calibrated thermometer (-2 to 68 °C or -2 to 80 °C)
-
600 mL glass beaker
-
Heat source with variable control
Procedure:
-
Melt the fatty acid sample and filter to remove impurities and moisture.
-
Dip at least three clean capillary tubes into the molten sample so that a column of about 10 mm is formed.
-
Fuse the end of the tube containing the sample in a small flame, being careful not to burn the fat.
-
Cool the tubes in a refrigerator at 4–10 °C for 16 hours.
-
Attach the tubes to a thermometer so that the bottom of the sample is even with the thermometer bulb.
-
Suspend the thermometer in a beaker of clear, distilled water.
-
Heat the water bath slowly (approximately 0.5 °C/min), with stirring.
-
The melting point is the temperature at which the sample becomes completely clear and liquid.
-
The average of at least three determinations is reported.[10][16][17]
Determination of Boiling Point (ASTM D7169)
This gas chromatography method is used to determine the boiling range distribution of fatty acid methyl esters (FAMEs).
Procedure Outline:
-
The this compound is first converted to its methyl ester (FAME).
-
A sample of the FAME is injected into a high-temperature gas chromatograph.
-
The boiling points are assigned based on the retention times of the FAMEs compared to a calibration curve of known hydrocarbon standards.[18][19][20]
Determination of Water Solubility
Due to the low solubility of long-chain fatty acids in water, direct measurement is challenging. Methods often involve sensitive analytical techniques to quantify the small amount of dissolved acid.
Procedure Outline:
-
An excess amount of the this compound isomer is equilibrated with a known volume of water at a constant temperature with stirring for an extended period (e.g., 24-48 hours) to ensure saturation.
-
The mixture is then filtered or centrifuged to remove undissolved fatty acid.
-
The concentration of the dissolved fatty acid in the aqueous phase is determined using a sensitive analytical method such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) after extraction and derivatization.
Determination of pKa by Potentiometric Titration
The pKa, or acid dissociation constant, can be determined by titrating a solution of the fatty acid with a strong base.
Procedure Outline:
-
Dissolve a known quantity of the this compound isomer in a suitable solvent mixture (e.g., an alcohol-water mixture) to ensure solubility.
-
Use a calibrated pH meter to monitor the pH of the solution.
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, known increments.
-
Record the pH after each addition of the base.
-
Plot the pH of the solution against the volume of base added to generate a titration curve.
-
The pKa is the pH at which half of the acid has been neutralized (the midpoint of the steepest part of the titration curve).[21]
Signaling Pathways and Biological Activity
This compound isomers are not merely structural components of lipids but also act as signaling molecules that modulate various cellular processes. They primarily exert their effects by activating specific nuclear receptors and G-protein coupled receptors.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
Several isomers of this compound, particularly oxidized derivatives, are potent agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.[1][22][23] 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA), found in tomatoes, is a potent PPARα agonist.[22][24] Activation of PPARα by 9-oxo-ODA in hepatocytes leads to an increase in the expression of genes involved in fatty acid oxidation, which in turn helps to reduce triglyceride accumulation.[6][22][25]
References
- 1. benchchem.com [benchchem.com]
- 2. Linoleic Acid | C18H32O2 | CID 5280450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 6. 9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor α in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Measurement of conjugated linoleic acid (CLA) in CLA-rich potato chips by ATR-FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. Conjugated linoleic acid isomers: differences in metabolism and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Identification of conjugated linoleic acid isomers in cheese by gas chromatography, silver ion high performance liquid chromatography and mass spectral reconstructed ion profiles. Comparison of chromatographic elution sequences | Semantic Scholar [semanticscholar.org]
- 16. library.aocs.org [library.aocs.org]
- 17. 58 Special Properties of Fats, Oils, and Shortenings Methods [cerealsgrains.org]
- 18. store.astm.org [store.astm.org]
- 19. matestlabs.com [matestlabs.com]
- 20. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 21. store.astm.org [store.astm.org]
- 22. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 25. researchgate.net [researchgate.net]
The Physiological Maze of Octadienoic Acid Isomers: A Technical Guide for Researchers
An in-depth exploration of the diverse biological activities of octadienoic acid isomers, their mechanisms of action, and their potential as therapeutic targets.
Octadienoic acids, a class of fatty acids encompassing various positional and geometric isomers, are emerging as critical signaling molecules in a multitude of physiological and pathological processes. Primarily known through the study of conjugated linoleic acids (CLAs), these isomers exhibit a surprisingly diverse range of biological activities, from anti-cancer and anti-inflammatory effects to influences on metabolism and body composition. This technical guide provides a comprehensive overview of the core physiological roles of key this compound isomers, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways they modulate. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of these bioactive lipids.
The Dichotomy of Conjugated Linoleic Acid (CLA) Isomers: c9,t11-CLA vs. t10,c12-CLA
The most extensively studied this compound isomers are the conjugated linoleic acids (CLAs), with cis-9,trans-11-CLA (rumenic acid) and trans-10,cis-12-CLA being the most prominent. These isomers often exhibit distinct and sometimes opposing physiological effects.[1]
Anti-Carcinogenic Properties
Interest in CLA was initially sparked by its anti-carcinogenic properties.[1] Both c9,t11-CLA and t10,c12-CLA isomers appear to be active in inhibiting carcinogenesis in animal models.[2] The c9,t11-CLA isomer is considered mainly responsible for this effect.[1] Studies have shown that dietary CLA can induce apoptosis in various tissues, including mammary, liver, and adipose tissues, as well as in cultured mammary epithelial cells.[3] For instance, in mammary tissue initiated with methylnitrosourea, dietary CLA induced apoptosis of cells in the terminal end bud and in premalignant lesions.[3]
Body Composition and Metabolism
One of the most striking differences between the two main CLA isomers lies in their impact on body composition. The t10,c12-CLA isomer is primarily responsible for the reduction of body fat.[1][2] This effect is attributed to its ability to reduce lipid uptake in adipocytes by inhibiting the activities of lipoprotein lipase (B570770) and stearoyl-CoA desaturase.[2] In contrast, the c9,t11-CLA isomer has been shown to enhance growth and feed efficiency in young rodents.[2]
However, the metabolic effects of CLAs are not universally beneficial. Both isomers have been implicated in inducing insulin (B600854) resistance in humans.[1] A study on obese men with metabolic syndrome found that treatment with t10,c12-CLA increased insulin resistance and glycemia.[4]
Cardiovascular Health
The t10,c12-CLA isomer is often cited as the more effective isomer in affecting blood lipids.[1] However, the same study in obese men showed that t10,c12-CLA reduced HDL cholesterol.[4] The CLA mixture also lowered HDL cholesterol.[4] These findings highlight the complexity of CLA's effects on cardiovascular health and suggest that isomer-specific actions must be carefully considered.
Oxidized this compound Metabolites: A New Frontier
Beyond CLAs, oxidized derivatives of linoleic acid, such as hydroxy- and oxo-octadecadienoic acids (HODEs and KODEs), are gaining attention for their potent biological activities.[5][6] These molecules are generated through enzymatic and non-enzymatic oxidation and act as important signaling molecules in inflammation and cancer.[5]
Role in Inflammation
Several this compound isomers are potent modulators of inflammatory pathways. For instance, 9-hydroxy-10,12-octadecadienoic acid (9-HODE) and 13-hydroxy-9,11-octadecadienoic acid (13-HODE) are natural ligands for peroxisome proliferator-activated receptor gamma (PPAR-γ), a key regulator of inflammation.[7]
(9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) has demonstrated anti-inflammatory effects by inhibiting lipopolysaccharide (LPS)-induced nitric oxide production and the expression of inflammatory cytokines in macrophages.[8] This effect is mediated through the inhibition of the NF-κB and MAPK signaling pathways.[8][9] Similarly, 8-oxo-9-octadecenoic acid (OOA) has been shown to suppress LPS-induced inflammatory responses by inhibiting the phosphorylation of JNK, ERK, IκB-α, and p50.[10]
Involvement in Cancer
The role of oxidized this compound isomers in cancer is multifaceted. 9-Oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE) has been shown to induce apoptosis in human ovarian cancer cells via the mitochondrial regulation pathway.[11] 9-Hydroxy-10,12-octadecadienoic acid (9-HODE) can also induce apoptosis in certain cancer cell lines through the activation of caspases.[5] Furthermore, 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA) has been found to suppress the formation of mammospheres, suggesting a potential role in targeting breast cancer stem cells.[5]
Quantitative Data Summary
The following tables summarize the quantitative effects of various this compound isomers from selected studies.
Table 1: Effects of CLA Isomers on Metabolic Parameters in Humans
| Isomer | Study Population | Dosage | Duration | Key Findings | Reference |
| trans-10,cis-12-CLA | Obese men with metabolic syndrome | 3.4 g/day | 12 weeks | Increased insulin resistance (19%), Increased glycemia (4%), Reduced HDL cholesterol (-4%) | [4] |
| CLA Mixture | Obese men with metabolic syndrome | 3.4 g/day | 12 weeks | Reduced HDL cholesterol (-2%) | [4] |
Table 2: Anti-Inflammatory Effects of Oxidized this compound Isomers in Macrophages
| Isomer | Cell Line | Concentration | Treatment | Key Findings | Reference |
| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | RAW 264.7 | 100 µM | 1h pre-treatment, then LPS | Reduced nuclear p65 levels by 67% compared to LPS-stimulated cells | [9] |
| 8-oxo-9-octadecenoic acid (OOA) | RAW 264.7 | Not specified | Co-treatment with LPS | Significantly suppressed LPS-induced NO production and inflammatory cytokines | [10] |
Experimental Protocols
Determination of Insulin Sensitivity (Euglycemic-Hyperinsulinemic Clamp)
As described in the study by Risérus et al. (2002), the euglycemic-hyperinsulinemic clamp technique is a gold standard for assessing insulin sensitivity.[4]
-
Subjects: Abdominally obese men.
-
Procedure:
-
An intravenous catheter is inserted into an antecubital vein for infusions. Another catheter is inserted into a retrograde-draining heated hand vein to obtain arterialized venous blood samples.
-
A primed-continuous infusion of insulin is administered to achieve a steady-state hyperinsulinemia.
-
A variable infusion of glucose is started and adjusted to clamp the plasma glucose concentration at a predetermined euglycemic level.
-
The glucose infusion rate required to maintain euglycemia during the last 30-60 minutes of the clamp is a measure of insulin sensitivity.
-
In Vitro Macrophage Inflammation Assay
This protocol is based on the methodologies described in studies investigating the anti-inflammatory effects of oxidized this compound isomers.[8][9][10]
-
Cell Line: RAW 264.7 murine macrophages.
-
Procedure:
-
Cells are seeded in appropriate culture plates and allowed to adhere.
-
Cells are pre-treated with the this compound isomer of interest for a specified time (e.g., 1 hour).
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the culture medium.
-
After a specific incubation period, cell supernatants are collected to measure nitric oxide (NO) production (e.g., using the Griess reagent) and cytokine levels (e.g., using ELISA).
-
Cell lysates are prepared for Western blot analysis to determine the phosphorylation status of key signaling proteins (e.g., NF-κB, MAPKs) or for quantitative PCR to measure the gene expression of inflammatory mediators.
-
Signaling Pathways and Visualizations
This compound isomers exert their effects by modulating key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.
Caption: Inhibition of the NF-κB signaling pathway by 13-KODE and 8-OOA.
Caption: Modulation of the MAPK signaling pathway by 13-KODE and 8-OOA.
Conclusion and Future Directions
The study of this compound isomers has unveiled a complex landscape of biological activity with significant therapeutic potential. The distinct actions of CLA isomers on carcinogenesis, body composition, and metabolism underscore the importance of isomer-specific research. Furthermore, the emergence of oxidized this compound metabolites as potent modulators of inflammation and cancer signaling opens new avenues for drug discovery.
Future research should focus on elucidating the precise molecular targets of these isomers and their downstream effects. A deeper understanding of their absorption, distribution, metabolism, and excretion (ADME) properties is also crucial for their development as therapeutic agents. The continued investigation into the intricate world of this compound isomers promises to yield novel insights into cellular signaling and potentially lead to the development of new treatments for a range of diseases, including cancer, metabolic syndrome, and inflammatory disorders.
References
- 1. Conjugated linoleic acid isomers: differences in metabolism and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The biologically active isomers of conjugated linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dietary conjugated linoleic acid in health: Physiological effects and mechanisms of action - ProQuest [proquest.com]
- 4. Treatment with dietary trans10cis12 conjugated linoleic acid causes isomer-specific insulin resistance in obese men with the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of fatty acid nitroalkanes on signal transduction pathways and airway macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation | MDPI [mdpi.com]
- 9. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Inflammatory Potential of Octadienoic Acid: A Technical Guide for Researchers
Introduction
Octadienoic acid, a group of fatty acid isomers, has garnered significant scientific interest for its potent anti-inflammatory properties. These molecules, found in various natural sources including tomatoes and certain algae, modulate key signaling pathways involved in the inflammatory response, offering promising avenues for the development of novel therapeutics for a range of inflammatory conditions. This technical guide provides an in-depth overview of the current understanding of the anti-inflammatory effects of this compound and its derivatives, with a focus on experimental data, detailed methodologies, and the underlying molecular mechanisms.
Core Mechanisms of Action
Several isomers of this compound have been investigated, each demonstrating anti-inflammatory activity through various mechanisms. The primary modes of action identified to date include the inhibition of pro-inflammatory signaling cascades and the activation of nuclear receptors that regulate inflammation.
Inhibition of NF-κB and MAPK Signaling Pathways:
A predominant mechanism by which this compound derivatives exert their anti-inflammatory effects is through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2][3][4] These pathways are central to the production of numerous pro-inflammatory mediators.
In response to inflammatory stimuli such as lipopolysaccharide (LPS), the inhibitor of κB (IκB-α) is phosphorylated and subsequently degraded.[1] This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it initiates the transcription of genes encoding pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] this compound derivatives, such as 8-oxo-9-octadecenoic acid (OOA) and (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), have been shown to inhibit the phosphorylation of IκB-α and the p50 subunit of NF-κB, thereby preventing its nuclear translocation and downstream inflammatory gene expression.[1][3][4]
The MAPK pathway, which includes c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38, is also a critical regulator of the inflammatory response.[1][2] Studies have demonstrated that this compound derivatives can inhibit the phosphorylation of JNK and ERK in LPS-stimulated macrophages, further contributing to their anti-inflammatory profile.[1][3]
PPAR Agonism:
Certain isomers of this compound have been identified as potent agonists of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play a crucial role in the regulation of lipid metabolism and inflammation.[5][6][7] Specifically, 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) and 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA) are recognized as potent PPARα agonists.[5][6][8] Activation of PPARα has been shown to suppress inflammatory responses. Additionally, other related fatty acid metabolites have been shown to act as PPARγ agonists, which also have well-established anti-inflammatory effects.[7][9]
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory efficacy of various this compound isomers has been quantified in numerous in vitro studies, primarily using LPS-stimulated RAW 264.7 macrophage cells. The following tables summarize the key quantitative data from these studies.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | % Inhibition of NO Production | Reference |
| 8-oxo-9-octadecenoic acid (OOA) | 12.5 | ~40% | [10] |
| 8-oxo-9-octadecenoic acid (OOA) | 25 | ~65% | [10] |
| 8-oxo-9-octadecenoic acid (OOA) | 50 | ~85% | [10] |
| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | 100 | Significant Inhibition | [4] |
Table 2: Inhibition of Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Cytokine | Concentration (µM) | Effect | Reference |
| 8-oxo-9-octadecenoic acid (OOA) | TNF-α, IL-6 | 12.5, 25, 50 | Concentration-dependent decrease | [3] |
| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | TNF-α, IL-1β | 50, 100 | Significant decrease in expression and secretion | [2][4] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the study of the anti-inflammatory properties of this compound.
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 macrophage cells are a standard model for in vitro inflammation studies.[1][10]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1] They are maintained at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Experimental Plating: Cells are seeded in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine analysis, and 6-well for protein extraction) and allowed to adhere overnight.[1]
-
Treatment Protocol: Cells are pre-treated with varying concentrations of the this compound isomer (e.g., 10, 25, 50 µM) for 1-2 hours.[1] Following pre-treatment, inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a specified duration (e.g., 24 hours for NO and cytokine assays, shorter for signaling protein analysis).[1][10]
2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.[10]
-
Procedure:
-
After the incubation period, collect the cell culture supernatant.[1]
-
Mix an equal volume (e.g., 100 µL) of the supernatant with Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[1][10]
-
Incubate the mixture at room temperature for 10-15 minutes.[1]
-
Measure the absorbance at 540 nm using a microplate reader.[1]
-
Calculate the nitrite concentration using a sodium nitrite standard curve.[1]
-
3. Cytokine Quantification (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after the treatment period.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit being used. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and then measuring the absorbance.
-
4. Western Blot Analysis
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways (e.g., iNOS, COX-2, phospho-IκB-α, phospho-JNK).[1][10]
-
Procedure:
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[10]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.[1]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1][10]
-
Visualizing the Molecular Landscape
Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: LPS-induced activation of the NF-κB signaling pathway.
Caption: Inhibitory action of this compound on inflammatory pathways.
Caption: General experimental workflow for assessing anti-inflammatory effects.
Conclusion
This compound and its derivatives represent a compelling class of molecules with significant anti-inflammatory potential. Their ability to modulate key inflammatory pathways, particularly the NF-κB and MAPK signaling cascades, underscores their therapeutic promise. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the pharmacological properties of these compounds. Future research should focus on in vivo studies to validate these in vitro findings and to assess the safety and efficacy of this compound-based therapies for the treatment of inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation [mdpi.com]
- 5. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Potential Anticancer Effects of Octadecadienoic Acid Isomers
A Note on Terminology: Initial research into "octadienoic acid" suggests a likely typographical error, as the vast majority of scientific literature focuses on the anticancer properties of C18 fatty acids, specifically the conjugated isomers of linoleic acid (octadecadienoic acid), commonly known as CLAs, and their oxidized derivatives. This guide will, therefore, concentrate on the well-documented potential of these C18 compounds.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the potential anticancer effects of octadecadienoic acid isomers. It covers key findings, detailed experimental protocols, quantitative data, and the molecular signaling pathways involved.
Introduction to Octadecadienoic Acid Isomers and Cancer
Conjugated linoleic acids (CLAs) are a class of polyunsaturated fatty acids that are positional and geometric isomers of linoleic acid. The most studied isomers are cis-9, trans-11-CLA and trans-10, cis-12-CLA.[1] Additionally, oxidized derivatives, such as 9-oxo-(10E,12E)-octadecadienoic acid (9-oxo-ODA) and 13-oxo-9Z,11E-octadecadienoic acid (13-oxo-ODE), have demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines.[2][3] These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis.[4][5]
Quantitative Data Presentation
The anticancer effects of octadecadienoic acid isomers are often quantified by their half-maximal inhibitory concentration (IC50) values and their ability to induce apoptosis. The following tables summarize key quantitative data from various studies.
| Compound/Isomer | Cancer Cell Line | Assay | Incubation Time (hours) | IC50 Value (µM) |
| trans-10, cis-12-CLA | SKOV-3 (Ovarian) | MTT | 72 | 7[6] |
| trans-10, cis-12-CLA | A2780 (Ovarian) | MTT | 72 | 7[6] |
| 9-oxo-(10E,12E)-ODA | HeLa (Cervical) | Not Specified | Not Specified | 25-50[7] |
| 9-oxo-(10E,12E)-ODA | SiHa (Cervical) | Not Specified | Not Specified | 25-50[7] |
| 13(S)-HODE | MCF-7 (Breast) | MTT | 48 | 76.3[4] |
| 13(S)-HODE | MDA-MB-231 (Breast) | MTT | 48 | 80.23[4] |
| Compound/Isomer | Cancer Cell Line | Treatment Conditions | Effect on Apoptosis |
| trans-10, cis-12-CLA | HT-29 (Colon) | Not Specified | 14-fold increase in apoptotic cells[2] |
| 13-oxo-ODE | Breast Cancer Stem Cells | 150 µM | Increase in late apoptotic cells from 6.5% to 23.7%[8] |
| CLA (unspecified) | HT-29 (Colon) | Not Specified | 8-fold increase in caspase-3 activity[2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the anticancer effects of octadecadienoic acid isomers.
Cell Viability and Proliferation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Fatty Acid Preparation: Dissolve the octadecadienoic acid isomer in a suitable solvent (e.g., ethanol (B145695) or DMSO) to create a stock solution. Further dilute the stock solution in a serum-free medium to the desired final concentrations. A common method involves preparing a fatty acid-BSA conjugate to enhance solubility and cellular uptake.
-
Treatment: Remove the culture medium from the wells and replace it with the medium containing various concentrations of the fatty acid. Include a vehicle control (medium with the solvent used to dissolve the fatty acid).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the octadecadienoic acid isomer as described for the MTT assay.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic.
Western Blotting for Signaling Proteins
Western blotting is used to detect changes in the expression and phosphorylation status of proteins in key signaling pathways.
Protocol:
-
Protein Extraction: After treatment with the fatty acid, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Visualizations
Octadecadienoic acid isomers exert their anticancer effects through the modulation of several key signaling pathways.
Mitochondrial Apoptosis Pathway
Many octadecadienoic acid derivatives induce apoptosis via the intrinsic mitochondrial pathway. This involves altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[3][9][10]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial survival pathway that is often dysregulated in cancer. Some CLA isomers have been shown to inhibit this pathway, thereby promoting apoptosis and inhibiting proliferation.[4][11]
MEK/ERK Signaling Pathway
The MEK/ERK pathway is another key signaling cascade involved in cell proliferation and survival. Inhibition of this pathway by certain CLA isomers can lead to reduced cancer cell growth.[8][12]
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the anticancer effects of octadecadienoic acid isomers in vitro.
Conclusion
Octadecadienoic acid isomers, particularly conjugated linoleic acids and their oxidized derivatives, exhibit promising anticancer properties in a variety of cancer cell models. Their mechanisms of action involve the induction of apoptosis through the mitochondrial pathway and the inhibition of key pro-survival signaling cascades such as the PI3K/Akt and MEK/ERK pathways. Further research is warranted to fully elucidate their therapeutic potential and to translate these preclinical findings into clinical applications. This guide provides a foundational framework for researchers to design and execute studies aimed at further exploring the anticancer effects of these bioactive lipids.
References
- 1. Conjugated linoleic acid isomers and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Conjugated linoleic acids (CLAs) decrease prostate cancer cell proliferation: different molecular mechanisms for cis-9, trans-11 and trans-10, cis-12 isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antiobesity Mechanisms of Action of Conjugated Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trans10,cis12 conjugated linoleic acid inhibits proliferation and migration of ovarian cancer cells by inducing ER stress, autophagy, and modulation of Src - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conjugated linoleic acid (CLA) reduces intestinal fatty acid uptake and chylomicron formation in HFD-fed mice associated with the inhibition of DHHC7-mediated CD36 palmitoylation and the downstream ERK pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. Conjugated linoleic acid inhibits Caco-2 cell growth via ERK-MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conjugated linoleic acid induces apoptosis of murine mammary tumor cells via Bcl-2 loss - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CLA reduces breast cancer cell growth and invasion through ERalpha and PI3K/Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conjugated Linoleic Acid Induces Human Adipocyte Delipidation: AUTOCRINE/PARACRINE REGULATION OF MEK/ERK SIGNALING BY ADIPOCYTOKINES - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Octadienoic Acid in the Regulation of Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadienoic acid, particularly its conjugated linoleic acid (CLA) isomers, represents a class of polyunsaturated fatty acids that have garnered significant attention for their potent effects on lipid metabolism. These fatty acids are characterized by conjugated double bonds and are found naturally in products from ruminant animals. The two most studied isomers, cis-9,trans-11 (c9,t11-CLA) and trans-10,cis-12 (t10,c12-CLA), exhibit distinct and sometimes opposing biological activities. This technical guide provides an in-depth overview of the molecular mechanisms through which octadienoic acids regulate lipid metabolism, with a focus on key signaling pathways, quantitative effects on metabolic markers, and detailed experimental protocols for their study.
Core Signaling Pathways in Lipid Metabolism Regulation
Octadienoic acids exert their influence on lipid metabolism primarily through the activation of nuclear receptors and modulation of key metabolic enzymes. The peroxisome proliferator-activated receptor alpha (PPARα) is a central mediator of these effects, particularly in the liver.
PPARα Activation Pathway
This compound isomers act as ligands for PPARα, a transcription factor that plays a crucial role in regulating the expression of genes involved in fatty acid catabolism. Upon binding, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to their increased transcription. This signaling cascade results in enhanced fatty acid uptake, activation, and β-oxidation in peroxisomes and mitochondria, ultimately leading to a reduction in circulating and hepatic triglycerides.
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a cellular energy sensor that, when activated, shifts metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes. Some studies suggest that polyunsaturated fatty acids can activate AMPK. This activation leads to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. Simultaneously, activated AMPK can stimulate fatty acid oxidation, contributing to a reduction in lipid accumulation.
Quantitative Data Presentation
The effects of this compound isomers on lipid metabolism are quantitatively significant, though they can vary based on the specific isomer, model system, and experimental conditions.
Table 1: Effects of this compound (CLA Isomers) on Plasma Lipids
| Isomer | Model System | Dose | Duration | Triglycerides (TG) | Total Cholesterol (TC) | HDL Cholesterol | LDL:HDL Ratio | Citation |
| t10,c12-CLA | Healthy Men | 0.63-2.52 g/d | 8 weeks | Increased vs. c9,t11 | Increased | No significant effect | Increased | [1] |
| c9,t11-CLA | Healthy Men | 0.59-2.38 g/d | 8 weeks | Decreased vs. t10,c12 | Decreased | No significant effect | Decreased | [1] |
| t10,c12-CLA | Ldlr-/- Mice (HFHS Diet) | 1% of diet | 8 weeks | ↓ vs. HFHS Control | ↓ vs. HFHS Control | - | - | [2] |
| c9,t11-CLA | Diabetic apoE-/- Mice | 0.9% (w/w) | 20 weeks | ↓ ~50% (2.2 to 1.1 mmol/L) | No significant change | ↑ ~60% (0.35 to 0.56 mmol/L) | - | [3] |
HFHS: High-Fat, High-Sucrose.
Table 2: Effects of this compound (CLA Isomers) on Hepatic Lipids
| Isomer | Model System | Dose | Duration | Liver Weight | Hepatic Triglycerides | Hepatic Cholesterol Esters | Citation |
| t10,c12-CLA | Ldlr-/- Mice | 1% of diet | - | ↑ Significantly | ↑ ~77% vs. Control | ↑ Significantly | [4] |
| t10,c12-CLA | apoE-/- Mice | 1% of diet | - | - | ↑ ~30% vs. Control | - | [4] |
Table 3: Regulation of Gene Expression by this compound
| Gene | Function | Regulator | Effect | Model System | Citation |
| ACOX1 | Peroxisomal β-oxidation | PPARα | Upregulation | Human Hepatocytes | [5] |
| CPT1 | Mitochondrial fatty acid uptake | PPARα | Upregulation | Human Hepatocytes | [5] |
| SREBF1 (SREBP-1c) | Fatty acid synthesis | - | Downregulation (by PUFAs) | Rodent Liver | [5] |
| FASN | Fatty acid synthesis | SREBP-1c | Downregulation (by PUFAs) | Rodent Liver | [5] |
Experimental Protocols
Detailed and robust experimental protocols are critical for accurately assessing the effects of this compound on lipid metabolism.
PPARα Activation Luciferase Reporter Assay
This cell-based assay quantifies the ability of a compound to activate PPARα by measuring the expression of a luciferase reporter gene under the control of a PPRE.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293, HepG2, or COS-7) in appropriate media.
-
Co-transfect cells in a 96-well plate with three plasmids:
-
A PPARα expression vector.
-
A reporter plasmid containing a PPRE-driven firefly luciferase gene.
-
A control plasmid expressing Renilla luciferase for normalization.
-
-
-
Compound Treatment:
-
Incubation: Incubate the cells for 22-24 hours.[8]
-
Lysis and Luminescence Measurement:
-
Discard the treatment media and lyse the cells.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a plate-reading luminometer.[9]
-
-
Data Analysis:
-
Normalize firefly luciferase activity to Renilla luciferase activity for each well.
-
Calculate fold activation relative to the vehicle control.
-
Plot the dose-response curve and determine the EC50 value using non-linear regression.[8]
-
Gene Expression Analysis by RT-qPCR
This protocol details the measurement of mRNA levels for key genes involved in lipid metabolism.
Methodology:
-
Cell/Tissue Treatment and RNA Extraction:
-
Treat cultured cells (e.g., primary hepatocytes) or dose animals with this compound.
-
Harvest cells or tissues and extract total RNA using a suitable method (e.g., TRIzol or a column-based kit).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase, oligo(dT) primers, and dNTPs.
-
-
Quantitative PCR (qPCR):
-
Prepare a reaction mix containing cDNA template, gene-specific forward and reverse primers (see Table 4), and a SYBR Green master mix.
-
Perform qPCR using a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 min.
-
40-45 cycles of: 95°C for 30 sec, 60°C for 30 sec, 72°C for 25 sec.
-
Include a melt curve analysis to verify product specificity.[10]
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene.
-
Normalize the Ct value of the target gene to that of a stable housekeeping gene (e.g., RPLP0, β-actin).
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method.[11]
-
Table 4: Example Primer Sequences for Mouse qPCR
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Citation |
| Ppara | ACCACTACGGAGTTCACGCATG | GAATCTTGCAGCTCCGATCACAC | [12] |
| Pparg | GTACTGTCGGTTTCAGAAGTGCC | ATCTCCGCCAACAGCTTCTCCT | [13] |
| Bmal1 | ACATAGGACACCTCGCAGAA | AACCATCGACTTCGTAGCGT | [14] |
| Clock | CCTATCCTACCTTCGCCACACA | TCCCGTGGAGCAACCTAGAT | [14] |
Western Blot for AMPK Activation
This protocol is used to detect the phosphorylation status of AMPK, a key indicator of its activation.
Methodology:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 min at 4°C to pellet debris.
-
Determine the protein concentration of the supernatant using a BCA assay.[15]
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.[15]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody against phosphorylated AMPKα (p-AMPKα, Thr172) at a 1:1000 dilution.[15]
-
Wash the membrane and incubate for 1 hour with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total AMPKα to serve as a loading control.
-
Quantify band intensities using densitometry software and express results as the ratio of p-AMPK to total AMPK.[16]
-
Fatty Acid Profile Analysis by GC-MS
This protocol allows for the separation and quantification of fatty acids in a biological sample.
Methodology:
-
Lipid Extraction:
-
Extract total lipids from the sample (e.g., plasma, tissue homogenate) using the Folch method (chloroform:methanol (B129727), 2:1 v/v).[17]
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the lipid extract under nitrogen.
-
Convert fatty acids to their more volatile methyl esters. A common method is acid-catalyzed esterification:
-
Add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol to the dried lipid sample.
-
Heat at 80-100°C for 60 minutes.[18]
-
-
-
FAME Extraction:
-
After cooling, add water and an organic solvent (e.g., hexane) to the reaction tube.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper organic layer containing the FAMEs.[18]
-
-
GC-MS Analysis:
-
Inject 1 µL of the FAME sample into a gas chromatograph equipped with a mass spectrometer.
-
GC Conditions: Use a capillary column (e.g., Agilent HP-5MS). Set an appropriate oven temperature program (e.g., initial 100°C, ramp to 320°C). Use helium as the carrier gas.[19]
-
MS Conditions: Use Electron Impact (EI) ionization at 70 eV. Acquire mass spectra over a suitable range (e.g., 50-550 m/z).
-
-
Data Analysis:
-
Identify individual FAMEs based on their retention times and comparison of their mass spectra to a reference library (e.g., NIST).
-
Quantify fatty acids by comparing peak areas to those of an internal standard.
-
Conclusion
Octadienoic acids are potent modulators of lipid metabolism, acting primarily through the PPARα signaling pathway to enhance fatty acid oxidation and reduce triglyceride levels. However, the specific biological outcomes are highly dependent on the particular isomer, with t10,c12-CLA and c9,t11-CLA often showing divergent effects on hepatic and plasma lipid profiles. A thorough understanding of these isomer-specific actions and the underlying molecular pathways is essential for researchers and drug development professionals exploring their therapeutic potential. The application of robust and detailed experimental methodologies, as outlined in this guide, is paramount to advancing our knowledge in this complex and promising field.
References
- 1. Opposing effects of cis-9,trans-11 and trans-10,cis-12 conjugated linoleic acid on blood lipids in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 10,12 Conjugated Linoleic Acid-Driven Weight Loss Is Protective against Atherosclerosis in Mice and Is Associated with Alternative Macrophage Enrichment in Perivascular Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cis-9,trans-11 isomer of conjugated linoleic acid (CLA) lowers plasma triglyceride and raises HDL cholesterol concentrations but does not suppress aortic atherosclerosis in diabetic apoE-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. t-10, c-12 CLA Dietary Supplementation Inhibits Atherosclerotic Lesion Development Despite Adverse Cardiovascular and Hepatic Metabolic Marker Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. PPARα (Peroxisome Proliferator-activated Receptor α) Activation Reduces Hepatic CEACAM1 Protein Expression to Regulate Fatty Acid Oxidation during Fasting-refeeding Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. korambiotech.com [korambiotech.com]
- 9. researchgate.net [researchgate.net]
- 10. Meta-analysis of primary target genes of peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. origene.com [origene.com]
- 13. origene.com [origene.com]
- 14. PPAR-γ Agonist Pioglitazone Restored Mouse Liver mRNA Expression of Clock Genes and Inflammation-Related Genes Disrupted by Reversed Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. jfda-online.com [jfda-online.com]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Structural Elucidation of Octadienoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadienoic acids, a group of fatty acids containing 18 carbon atoms and two double bonds, represent a diverse class of molecules with significant biological activities. Their isomers, which differ in the position and geometry (cis/trans) of their double bonds, exhibit distinct physiological effects, making their accurate identification and structural elucidation a critical aspect of research in nutrition, pharmacology, and drug development. These compounds are known to play roles in various signaling pathways, including the regulation of gene expression through peroxisome proliferator-activated receptors (PPARs). This guide provides a comprehensive overview of the analytical methodologies employed for the structural characterization of octadienoic acid isomers, with a focus on chromatographic and spectroscopic techniques.
Separation of this compound Isomers by Gas Chromatography (GC)
Gas chromatography is a cornerstone technique for the separation of fatty acid isomers. Due to their low volatility, fatty acids are typically derivatized to their fatty acid methyl esters (FAMEs) prior to analysis. The choice of the GC column's stationary phase is critical for achieving optimal separation of positional and geometric isomers.
Table 1: Gas Chromatography Retention Data for Selected Octadecadienoic Acid Methyl Ester Isomers
| Isomer | Stationary Phase | Retention Time (min) / Retention Index | Reference |
| 9Z,12Z-18:2 | DB-23 | Not specified | [1] |
| 9E,12E-18:2 | DB-23 | Not specified | [1] |
| c9,t11-CLA | CP-Sil 88 | Not specified | [2] |
| t10,c12-CLA | CP-Sil 88 | Not specified | [2] |
| Various Isomers | Cyanopropyl | Not specified | [3] |
Note: Specific retention times and indices are highly dependent on the exact GC conditions (temperature program, carrier gas flow rate, etc.) and are best determined by running authentic standards under identical conditions.
Structural Elucidation by Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the identification of FAMEs. The electron ionization (EI) mass spectra of this compound methyl ester isomers provide characteristic fragmentation patterns that can aid in their identification.
Key Fragmentation Patterns of Octadecadienoic Acid Methyl Esters (EI-MS)
The mass spectra of FAMEs typically show a molecular ion peak (M+), although it can be weak or absent for polyunsaturated fatty acids.[4] Common fragments include:
-
McLafferty rearrangement: A characteristic ion at m/z 74.
-
Hydrocarbon fragments: A series of ions with a difference of 14 Da (CH₂).
-
Fragments related to the position of double bonds: Cleavage at the allylic and vinylic positions can provide clues about the double bond location. However, double bond migration can complicate interpretation.
Specialized MS techniques, such as chemical ionization (CI) with acetonitrile (B52724), can form adducts with the double bonds, and subsequent tandem mass spectrometry (MS/MS) can provide more definitive information on their location and geometry.[5]
Table 2: Characteristic Mass Spectral Fragments of Selected Octadecadienoic Acid Methyl Ester Isomers (EI-MS)
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| 9,12-Octadecadienoic acid, methyl ester | 294 | 67 (base peak), 81, 95, 109, 263 ([M-31]) | [6][7] |
| 8,11-Octadecadienoic acid, methyl ester | 294 | Not specified | [8] |
| 9-Octadecenoic acid, methyl ester (for comparison) | 296 | 55, 69, 83, 97, 264 ([M-32]) | [9] |
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of this compound isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the precise determination of double bond positions and configurations.
¹H NMR Spectroscopy
The olefinic protons (C=C-H) of this compound isomers resonate in the region of δ 5.3-6.5 ppm. The chemical shifts and coupling constants (J-values) of these protons are highly sensitive to their position and stereochemistry.[10]
-
Conjugated vs. Non-conjugated systems: Protons in conjugated double bond systems are typically found further downfield compared to those in non-conjugated systems.
-
Cis vs. Trans geometry: The coupling constant for vicinal protons across a trans double bond is typically larger (around 15 Hz) than for a cis double bond (around 10 Hz).[10]
¹³C NMR Spectroscopy
The olefinic carbons of this compound isomers resonate in the region of δ 120-135 ppm. The chemical shifts of these carbons are diagnostic for the position and geometry of the double bonds.
Table 3: ¹H and ¹³C NMR Chemical Shifts for Selected Conjugated Linoleic Acid (CLA) Methyl Ester Isomers
| Isomer | Proton (Position) | ¹H Chemical Shift (δ, ppm) | Carbon (Position) | ¹³C Chemical Shift (δ, ppm) | Reference |
| 9Z,11E-Octadecadienoate | H9 | 5.32 | C9 | Not specified | [11] |
| H10 | 5.97 | C10 | Not specified | [11] | |
| H11 | 6.34 | C11 | Not specified | [11] | |
| H12 | 5.69 | C12 | Not specified | [11] | |
| 9E,11E-Octadecadienoate | H9/H12 | 5.59 | C9/C12 | Not specified | [11] |
| H10/H11 | 6.03 | C10/C11 | Not specified | [11] | |
| 9Z,11Z-Octadecadienoate | H9/H12 | 5.47 | C9/C12 | Not specified | [11] |
| H10/H11 | 6.27 | C10/C11 | Not specified | [11] |
Note: Chemical shifts are typically reported relative to a reference standard (e.g., TMS) and can vary slightly depending on the solvent and other experimental conditions.
Experimental Protocols
Preparation of Fatty Acid Methyl Esters (FAMEs) for GC Analysis
Objective: To convert fatty acids into their more volatile methyl esters for gas chromatographic analysis.
Method 1: Acid-Catalyzed Methylation (using Boron Trifluoride-Methanol)
-
Sample Preparation: Weigh approximately 10-20 mg of the lipid sample into a screw-capped test tube.
-
Saponification (Optional, for esterified fatty acids): Add 2 mL of 0.5 M methanolic NaOH. Cap the tube tightly and heat at 100°C for 5-10 minutes. This step hydrolyzes triacylglycerols and other esters to free fatty acids.
-
Methylation: Add 2 mL of 14% boron trifluoride (BF₃) in methanol. Cap tightly and heat at 100°C for 5-10 minutes.
-
Extraction: Cool the tube to room temperature. Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. Vortex thoroughly.
-
Phase Separation: Centrifuge briefly to separate the layers.
-
Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
Method 2: Base-Catalyzed Transesterification (for glycerolipids)
-
Sample Preparation: Dissolve approximately 10 mg of the oil or fat in 1 mL of hexane in a test tube.
-
Transesterification: Add 0.2 mL of 2 M methanolic potassium hydroxide (B78521) (KOH).
-
Reaction: Vortex for 2 minutes at room temperature.
-
Phase Separation: Centrifuge to separate the layers.
-
Sample Collection: The upper hexane layer containing the FAMEs is ready for injection into the GC.
GC-MS Analysis of FAMEs
Objective: To separate and identify the different this compound methyl ester isomers.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.
-
GC Column: A polar capillary column, such as a biscyanopropyl polysiloxane phase (e.g., CP-Sil 88, SP-2560) or a polyethylene (B3416737) glycol phase (e.g., DB-WAX, Innowax), is recommended for optimal separation of FAME isomers. A common dimension is 100 m x 0.25 mm i.d., 0.20 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100°C), holds for a few minutes, then ramps up to a higher temperature (e.g., 240°C) at a rate of 3-5°C/min, and holds for a final period. The exact program should be optimized for the specific column and isomers of interest.
-
Injector: Split/splitless injector, typically operated at 250°C. A split ratio of 100:1 is common.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: Typically 230°C.
-
Quadrupole Temperature: Typically 150°C.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with libraries (e.g., NIST, Wiley) and their retention times with those of authentic standards.
NMR Spectroscopy Analysis of Octadienoic Acids
Objective: To obtain detailed structural information, including the position and stereochemistry of double bonds.
-
Sample Preparation: Dissolve 5-10 mg of the purified fatty acid or methyl ester in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Parameters:
-
Spectral width: ~16 ppm
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay: 1-5 seconds
-
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled ¹³C experiment (e.g., zgpg30) is commonly used.
-
Acquisition Parameters:
-
Spectral width: ~220 ppm
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2-5 seconds
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants in the ¹H and ¹³C NMR spectra to assign the structure of the isomer. 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to further confirm assignments.
-
Signaling Pathways Involving this compound Isomers
Certain this compound isomers and their metabolites are known to be ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.
Caption: PPAR signaling pathway activated by an this compound isomer.
Conclusion
The structural elucidation of this compound isomers is a complex analytical challenge that requires a multi-technique approach. Gas chromatography provides the necessary separation of these closely related compounds, while mass spectrometry and nuclear magnetic resonance spectroscopy offer the detailed structural information required for their unambiguous identification. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in the fields of chemistry, biology, and medicine who are investigating the important roles of these fatty acid isomers in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. Separation behavior of octadecadienoic acid isomers and identification of cis- and trans-isomers using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jeol.com [jeol.com]
- 5. Identification and characterization of conjugated fatty acid methyl esters of mixed double bond geometry by acetonitrile chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 9,12-Octadecadienoic acid, methyl ester [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. 8,11-Octadecadienoic acid, methyl ester [webbook.nist.gov]
- 9. 9-Octadecenoic acid, methyl ester [webbook.nist.gov]
- 10. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aocs.org [aocs.org]
Methodological & Application
Application Notes and Protocols for the Separation of Octadienoic Acid Isomers by HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation of octadienoic acid isomers using High-Performance Liquid Chromatography (HPLC). The methods outlined below cover a range of techniques, including reverse-phase, silver ion, normal-phase, and chiral chromatography, to address the separation of positional, geometric, and stereoisomers of this compound.
Introduction
Octadienoic acids are an important class of fatty acids with various biological activities. The specific biological function of an this compound is often dependent on its isomeric form, including the position and geometry (cis/trans) of its double bonds, as well as its stereochemistry (enantiomers). Consequently, the accurate separation and quantification of individual isomers are crucial for research, drug discovery, and development. HPLC is a powerful and versatile technique for achieving these separations. While gas chromatography (GC) is also widely used for fatty acid analysis, HPLC offers advantages in the separation of geometric isomers and for preparative applications without the need for derivatization to increase volatility.[1]
This guide details various HPLC methodologies, providing researchers with the necessary information to select and implement the most appropriate method for their specific research needs.
General Sample Preparation
Prior to HPLC analysis, proper sample preparation is critical to ensure high-quality, reproducible results.[2] The sample should be dissolved in a solvent that is compatible with the initial mobile phase conditions.[3] For complex matrices, extraction and cleanup steps such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.[3][4]
General Protocol for Sample Preparation:
-
Dissolution: Dissolve the this compound sample in a suitable solvent. For reverse-phase HPLC, methanol (B129727) or acetonitrile (B52724) are common choices.[2] For normal-phase HPLC, a less polar solvent like hexane (B92381) or isopropanol (B130326) should be used.[3] The typical sample concentration is around 0.1–1 mg/mL.[3]
-
Extraction (if necessary):
-
Filtration: Filter the sample solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[2]
-
pH Adjustment (if necessary): The pH of the sample can influence the ionization state and chromatographic behavior of the analytes. Adjust the pH as needed to optimize retention and separation.[4] For reverse-phase separation of free fatty acids, acidifying the mobile phase can improve peak shape.[5]
HPLC Methodologies
The choice of HPLC method depends on the specific isomers to be separated. Below are detailed protocols for four common HPLC techniques.
Reverse-Phase HPLC (RP-HPLC) for Separation of Positional and Geometric Isomers
RP-HPLC separates analytes based on their hydrophobicity.[6] While challenging for geometric isomers with similar hydrophobicity, specialized columns and optimized conditions can achieve separation.[1] Fatty acids with no double bonds are separated by chain length, with the shortest eluting first.[7]
Experimental Protocol:
-
Column: C18 or C8 column (e.g., Kromasil 100-5C18, 4.6 x 250 mm, 5 µm).[8]
-
Mobile Phase: Acetonitrile/water mixtures are commonly used.[5] For free fatty acids, an acidic modifier is often added. A typical mobile phase could be acetonitrile and water with 0.1% trifluoroacetic acid or phosphoric acid.[5][9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[8]
-
Detection:
-
Injection Volume: 10-20 µL.
Note on Derivatization: To enhance UV detectability, octadienoic acids can be derivatized to form esters with chromophoric groups like naphthacyl or phenacyl esters.[12]
Silver Ion HPLC (Ag+-HPLC) for Separation of Positional and Geometric Isomers
Silver ion chromatography is a powerful technique for separating unsaturated fatty acid isomers based on the number, position, and configuration of their double bonds.[12][13] The silver ions immobilized on the stationary phase interact with the π-electrons of the double bonds, leading to differential retention.
Experimental Protocol:
-
Column: Silver ion column (e.g., a silver-loaded cation exchange column).[12] Using multiple columns in series can improve resolution.[13]
-
Mobile Phase: A non-polar mobile phase, such as hexane with a small percentage of a more polar solvent like acetonitrile or isopropanol (e.g., 0.018% acetonitrile and 0.18% isopropanol in hexane).[14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV (if derivatized) or ELSD.
-
Injection Volume: 20 µL.
Normal-Phase HPLC (NP-HPLC) for Isomer Separation
NP-HPLC separates compounds based on their polarity, with less polar compounds eluting first.[15] This technique can be effective for separating isomers with different polarities.
Experimental Protocol:
-
Column: Silica or amino-bonded column (e.g., Kromasil-100SI, 250 x 2 mm, 5 µm).[16]
-
Mobile Phase: A mixture of non-polar and polar solvents, such as hexane/isopropyl alcohol/acetic acid (e.g., 96.9/3/0.1 v/v/v).[16]
-
Flow Rate: 0.3 mL/min.[16]
-
Column Temperature: Ambient.
-
Detection: UV, ELSD, or MS.
-
Injection Volume: 10 µL.
Chiral HPLC for Enantiomeric Separation
Chiral HPLC is essential for the separation of enantiomers.[9][17] This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[18]
Experimental Protocol:
-
Column: Chiral column, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H, Chiralpak AD, Reprosil Chiral NR).[9][16]
-
Mobile Phase:
-
Normal Phase: Hexane/isopropyl alcohol with a small amount of acetic acid (e.g., 98.8/1.2/0.01 v/v/v).[16] For basic compounds, an amine modifier like diethylamine (B46881) may be added, while an acidic modifier like trifluoroacetic acid is used for acidic compounds.[9]
-
Reversed Phase: Acetonitrile/aqueous buffer.[9]
-
-
Column Temperature: Ambient.
-
Detection: UV (e.g., 210 nm) or MS.[16]
-
Injection Volume: 10 µL.
Data Presentation
The following table summarizes typical chromatographic parameters for the separation of this compound isomers using different HPLC methods. Please note that these are representative values and may require optimization for specific applications.
| HPLC Method | Column Type | Typical Mobile Phase | Flow Rate (mL/min) | Detection | Separation Principle | Isomers Separated |
| RP-HPLC | C18, C8 | Acetonitrile/Water (with acid modifier) | 1.0 | UV, ELSD, MS | Hydrophobicity | Positional, some Geometric |
| Ag+-HPLC | Silver Ion | Hexane/Acetonitrile/Isopropanol | 1.0 | UV, ELSD | π-complexation with silver ions | Positional, Geometric |
| NP-HPLC | Silica, Amino | Hexane/Isopropanol (with acid modifier) | 0.3-1.0 | UV, ELSD, MS | Polarity | Positional, some Geometric |
| Chiral HPLC | Cellulose/Amylose Derivatives | Normal or Reversed-Phase Solvents | 0.5-1.0 | UV, MS | Diastereomeric interactions with CSP | Enantiomers |
Visualizations
Experimental Workflow for HPLC Analysis of this compound Isomers
Caption: General workflow for the analysis of this compound isomers by HPLC.
Decision Tree for HPLC Method Selection
Caption: Decision tree for selecting an appropriate HPLC method.
Potential Signaling Pathway Involvement of an this compound Metabolite
References
- 1. hplc.eu [hplc.eu]
- 2. greyhoundchrom.com [greyhoundchrom.com]
- 3. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Determination of 9-Octadecenedioic acid content - Chromatography Forum [chromforum.org]
- 11. iris.unitn.it [iris.unitn.it]
- 12. researchgate.net [researchgate.net]
- 13. Improved separation of conjugated fatty acid methyl esters by silver ion-high-performance liquid chromatography - ProQuest [proquest.com]
- 14. researchgate.net [researchgate.net]
- 15. Separation of tocopherol and tocotrienol isomers using normal- and reverse-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stereoselective oxidation of regioisomeric octadecenoic acids by fatty acid dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
Application Notes and Protocols for Octadienoic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadienoic acids, isomers of linoleic acid, are polyunsaturated fatty acids that play significant roles in various physiological and pathological processes. As signaling molecules, they are involved in inflammatory responses and metabolic regulation, primarily through the activation of peroxisome proliferator-activated receptors (PPARs) and G protein-coupled receptors like GPR120.[1] Accurate quantification of octadienoic acid in biological matrices is crucial for understanding its roles in disease and for the development of novel therapeutics. This document provides detailed protocols for the sample preparation of this compound from various biological samples for quantification by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Quantitative Method Performance
The selection of an appropriate analytical method is critical for the accurate quantification of this compound. The following table summarizes typical performance characteristics of GC-MS and LC-MS/MS methods for the analysis of fatty acids, including this compound isomers, in biological samples.
| Parameter | GC-MS | LC-MS/MS | Sample Matrix | Reference(s) |
| Limit of Detection (LOD) | 0.01% | 0.18 - 38.3 fmol on column | Shark Liver Oil, Human Plasma | [2][3][4] |
| Limit of Quantification (LOQ) | 0.03% | 2 nM | Shark Liver Oil, Human Plasma | [2][5][6] |
| **Linearity (R²) ** | > 0.99 | > 0.98 | Various | [2][5][6] |
| Recovery | - | 83.6 - 109.6% | Human Plasma | [3][4] |
| Precision (RSD) | < 2% (Repeatability), < 6% (Intermediate) | < 15% | Shark Liver Oil, Human Plasma | [2][7] |
Note: The values presented are representative and may vary depending on the specific isomer, sample matrix, instrumentation, and experimental conditions.
Experimental Protocols
Accurate quantification of this compound necessitates meticulous sample preparation to extract the analyte from complex biological matrices, minimize degradation, and remove interfering substances. Below are detailed protocols for sample preparation from plasma/serum and tissue samples.
Protocol 1: Lipid Extraction from Plasma/Serum using Liquid-Liquid Extraction (LLE)
This protocol is suitable for the extraction of total fatty acids from plasma or serum for subsequent analysis by GC-MS or LC-MS/MS.
Materials:
-
Plasma or serum sample
-
Internal Standard (e.g., deuterated this compound)
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw plasma or serum samples on ice.
-
In a glass centrifuge tube, add 100 µL of the plasma/serum sample.
-
Add the appropriate amount of internal standard.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the sample.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex again for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
The dried lipid extract is now ready for derivatization (for GC-MS) or reconstitution in a suitable solvent for LC-MS/MS analysis.
Protocol 2: Lipid Extraction from Tissue using the Bligh & Dyer Method
This protocol is a widely used method for the efficient extraction of lipids from tissue samples.[8][9]
Materials:
-
Tissue sample (e.g., liver, adipose)
-
Internal Standard (e.g., deuterated this compound)
-
Homogenizer
-
Chloroform
-
Methanol
-
Deionized water
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Add the tissue to a homogenizer tube containing 1 mL of ice-cold methanol.
-
Add the appropriate amount of internal standard.
-
Homogenize the tissue until a uniform suspension is achieved.
-
Transfer the homogenate to a glass centrifuge tube.
-
Add 2 mL of chloroform to the homogenate.
-
Vortex the mixture for 2 minutes.
-
Add 1 mL of deionized water to the mixture.
-
Vortex again for 1 minute to induce phase separation.
-
Centrifuge at 2000 x g for 10 minutes at 4°C.
-
Collect the lower organic phase (chloroform layer) and transfer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
The dried lipid extract is ready for further processing.
Protocol 3: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
For GC-MS analysis, fatty acids must be derivatized to their more volatile methyl esters.
Materials:
-
Dried lipid extract
-
BF₃-Methanol (14% Boron Trifluoride in Methanol)
-
Saturated NaCl solution
-
Glass tubes with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
To the dried lipid extract, add 1 mL of 14% BF₃-Methanol solution.
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute.
-
Allow the layers to separate.
-
Carefully collect the upper hexane layer containing the FAMEs.
-
The sample is now ready for injection into the GC-MS.
Protocol 4: Sample Cleanup using Solid-Phase Extraction (SPE)
SPE can be used to remove interfering substances and fractionate lipid classes.[10][11] The choice of sorbent depends on the specific application. A general protocol using a silica-based sorbent is described below.
Materials:
-
Dried lipid extract reconstituted in a non-polar solvent (e.g., hexane)
-
SPE cartridge (e.g., Silica, 500 mg)
-
SPE manifold
-
Hexane
-
Diethyl ether
-
Methanol
-
Collection tubes
Procedure:
-
Condition the SPE cartridge by passing 5 mL of hexane through it. Do not allow the cartridge to dry.
-
Load the reconstituted lipid extract onto the cartridge.
-
Wash the cartridge with 5 mL of hexane to elute non-polar lipids like cholesterol esters and triglycerides.
-
Elute the free fatty acids, including this compound, with 5 mL of a hexane:diethyl ether (9:1, v/v) mixture.
-
Collect the eluate in a clean tube.
-
Evaporate the solvent under nitrogen.
-
The purified fatty acid fraction is now ready for derivatization or direct analysis.
Mandatory Visualizations
Signaling Pathways
This compound and other fatty acids exert their biological effects by activating specific cellular receptors. The following diagrams illustrate two key signaling pathways.
Caption: GPR120 signaling pathway activated by long-chain fatty acids.
References
- 1. benchchem.com [benchchem.com]
- 2. jppres.com [jppres.com]
- 3. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparative study: the impact of different lipid extraction methods on current microalgal lipid research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
Application Notes and Protocols for the Derivatization of Octadienoic Acid for Gas Chromatography (GC) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadienoic acid, a long-chain fatty acid with two double bonds, presents analytical challenges for direct gas chromatography (GC) analysis due to its low volatility and polar carboxyl group. These characteristics can lead to poor peak shape, inaccurate quantification, and potential interactions with the GC column's stationary phase.[1][2] To overcome these limitations, a derivatization step is crucial to convert the this compound into a more volatile and less polar derivative, making it amenable to GC analysis.[1][3] This document provides detailed application notes and protocols for two common and effective derivatization methods: esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (B98337) (TMS) esters.[1][2]
Comparative Overview of Derivatization Methods
The choice of derivatization method depends on the specific analytical requirements, sample matrix, and available instrumentation. Both esterification and silylation are widely used techniques with distinct advantages.
Esterification (Formation of FAMEs): This is the most common method for fatty acid analysis.[1][4] It involves converting the carboxylic acid group into a methyl ester, which significantly increases the volatility of the analyte.[1] A widely used reagent for this purpose is Boron Trifluoride (BF₃) in methanol.[2][5][6]
Silylation (Formation of TMS Esters): This method replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group.[2][7] Silylating reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are commonly employed.[2][8] This technique is effective for a wide range of polar compounds.[7]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the derivatization and subsequent GC-MS analysis of fatty acids using esterification and silylation methods. While specific data for this compound is limited, the provided values for similar fatty acids offer a reliable reference for expected performance.
| Parameter | Esterification (BF₃-Methanol) | Silylation (BSTFA + 1% TMCS) | Reference |
| Limit of Quantitation (LOQ) | Low femtomol range on column (for FAMEs) | 250 ng/mL (for a dicarboxylic acid) | [8][9] |
| Linearity (Correlation Coefficient) | Typically > 0.99 | 0.998 (concentration range of 250-2000 ng/mL) | [8] |
| Within-Day Accuracy | Not specified | 94.5% to 102.4% | [8] |
| Between-Day Accuracy | Not specified | 97.5% to 105.8% | [8] |
| Within-Day Precision (CV%) | < 10% (for most FAs) | < 5% | [8][9] |
| Between-Day Precision (CV%) | Not specified | < 7% | [8] |
| Recovery | Not specified | 92.6% to 104.0% | [8] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol
This protocol details the procedure for converting this compound to its methyl ester (this compound methyl ester) for GC analysis.[1][2][10]
Materials:
-
Sample containing this compound
-
Boron Trifluoride-Methanol reagent (12-14% w/v)[1]
-
Hexane (B92381) (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Screw-capped glass reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation:
-
Reagent Addition:
-
Reaction:
-
Extraction:
-
Sample Collection and Drying:
-
Carefully transfer the upper hexane layer containing the this compound methyl ester to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[2]
-
The sample is now ready for GC or GC-MS analysis. If necessary, the solution can be diluted to an appropriate concentration with hexane.
-
Protocol 2: Silylation using BSTFA with 1% TMCS
This protocol describes the conversion of this compound to its trimethylsilyl (TMS) ester.[1][2][10]
Materials:
-
Sample containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1][2]
-
Dichloromethane (B109758) (DCM) or other suitable solvent (optional, for dilution)
-
Screw-capped glass reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation:
-
Reagent Addition:
-
Reaction:
-
Cooling and Dilution:
-
Analysis:
-
The derivatized sample is now ready for injection into the GC or GC-MS system.
-
Visualizations
The following diagrams illustrate the experimental workflows for the described derivatization procedures.
Caption: General experimental workflow for fatty acid derivatization.
Caption: Chemical pathways for derivatization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. gcms.cz [gcms.cz]
- 4. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Quantitative determination of octadecenedioic acid in human skin and transdermal perfusates by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Specific Octadienoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the stereoselective synthesis of specific isomers of octadienoic acid, a class of bioactive lipids with emerging roles in cellular signaling. The methodologies focus on the Horner-Wadsworth-Emmons (HWE) and Wittig reactions to control the geometry of the conjugated double bonds, yielding either (2E,4E)- or (2E,4Z)-octadienoic acid. Additionally, this document outlines the key signaling pathways modulated by these fatty acids and presents quantitative data to aid in method selection and optimization.
Key Synthetic Strategies
The synthesis of specific this compound isomers hinges on the stereocontrolled formation of the C2-C3 and C4-C5 double bonds. The Horner-Wadsworth-Emmons (HWE) reaction is particularly effective for generating (E)-alkenes with high selectivity, while the Wittig reaction, depending on the ylide used, can be tailored to produce either (Z)- or (E)-alkenes. The general approach involves the olefination of an α,β-unsaturated aldehyde followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.
Experimental Protocols
Protocol 1: Synthesis of (2E,4E)-Octadienoic Acid via Horner-Wadsworth-Emmons Reaction
This protocol describes a two-step synthesis starting with the HWE reaction of (E)-2-hexenal with a phosphonate (B1237965) ester to form ethyl (2E,4E)-octadienoate, followed by alkaline hydrolysis. The HWE reaction is renowned for its high (E)-selectivity with stabilized phosphonate carbanions.[1][2]
Step 1: Synthesis of Ethyl (2E,4E)-Octadienoate
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in anhydrous ethanol (B145695) at 0 °C.
-
Ylide Formation: To the sodium ethoxide solution, add triethyl phosphonoacetate (1.0 eq) dropwise via the dropping funnel over 30 minutes at 0 °C. Allow the mixture to stir for an additional hour at room temperature to ensure complete formation of the phosphonate carbanion.
-
Olefination Reaction: Cool the reaction mixture back to 0 °C and add (E)-2-hexenal (1.0 eq) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by flash column chromatography (silica gel, hexane:ethyl acetate (B1210297) gradient) to yield ethyl (2E,4E)-octadienoate. The water-soluble phosphate (B84403) byproduct is easily removed during the aqueous work-up.[3]
Step 2: Hydrolysis to (2E,4E)-Octadienoic Acid
-
Saponification: Dissolve the purified ethyl (2E,4E)-octadienoate (1.0 eq) in a 4:1 mixture of methanol (B129727) and water. Add potassium hydroxide (B78521) (3.0 eq) and heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.[4][5]
-
Acidification and Extraction: After cooling to room temperature, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester. Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M HCl.
-
Isolation: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield (2E,4E)-octadienoic acid as a solid. The product can be further purified by recrystallization.
Protocol 2: Synthesis of (2E,4Z)-Octadienoic Acid
This protocol is adapted from a similar synthesis of ethyl (E,Z)-2,4-decadienoate and relies on the rearrangement of an allenic ester intermediate.[6]
-
Preparation of Allenic Ester Intermediate: React 1-hexyne (B1330390) with triethyl orthoacetate in the presence of a catalytic amount of propanoic acid. The mixture is heated, and excess reagents are removed under reduced pressure. The resulting allenic ester is purified by distillation.
-
Stereoselective Rearrangement: A solution of the allenic ester in benzene (B151609) is heated at reflux with activated aluminum oxide for 5-6 hours. This step induces a stereoselective rearrangement to form ethyl (2E,4Z)-octadienoate.[6]
-
Purification and Hydrolysis: The reaction mixture is filtered, and the solvent is evaporated. The crude ester is purified by distillation under reduced pressure. The subsequent hydrolysis to the carboxylic acid is performed as described in Protocol 1, Step 2.
Data Presentation
The choice of synthetic method significantly impacts the yield and isomeric purity of the final product. The HWE reaction generally provides excellent (E)-selectivity, while the Wittig reaction's stereochemical outcome is highly dependent on the ylide's structure and reaction conditions.
| Reaction | Starting Materials | Product Isomer | Reported Yield | Isomeric Purity | Reference |
| Horner-Wadsworth-Emmons | (E)-2-Hexenal, Triethyl phosphonoacetate | (2E,4E)-Octadienoate | Good to High | >99% E | [7] |
| Rearrangement of Allenic Ester | 1-Hexyne, Triethyl orthoacetate | (2E,4Z)-Octadienoate | 82-91% (ester) | 95% E,Z | [6] |
| Wittig (Stabilized Ylide) | Aldehyde, Stabilized Phosphonium Ylide | (E)-Alkene | Variable | Predominantly E | [8][9] |
| Wittig (Non-stabilized Ylide) | Aldehyde, Non-stabilized Phosphonium Ylide | (Z)-Alkene | Variable | Predominantly Z | [8] |
Signaling Pathways and Biological Activity
Isomers of octadienoic acids and structurally similar oxidized fatty acids are known to be potent signaling molecules, primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs) and the modulation of inflammatory pathways such as NF-κB and MAPK.[10][11]
PPAR Activation Pathway
Certain this compound isomers act as agonists for PPARs, particularly PPARα and PPARγ.[12][13][14] Upon binding, the receptor undergoes a conformational change, heterodimerizes with the Retinoid X Receptor (RXR), and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This process regulates the transcription of genes involved in lipid metabolism and glucose homeostasis.
Caption: PPAR activation by an this compound isomer.
Inhibition of NF-κB and MAPK Inflammatory Pathways
These fatty acids can exert anti-inflammatory effects by inhibiting key signaling cascades.[15][16] They can prevent the phosphorylation and subsequent degradation of IκBα, which keeps the NF-κB transcription factor sequestered in the cytoplasm. Additionally, they can inhibit the phosphorylation of MAP kinases like ERK and JNK, further dampening the inflammatory response.
Caption: Inhibition of NF-κB and MAPK pathways by an this compound isomer.
Experimental Workflow Visualization
The overall process from synthesis to purification and analysis is critical for obtaining high-purity isomers for biological testing.
Caption: General workflow for the synthesis and purification of this compound isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Note: High-Efficiency Extraction of Octadienoic Acid from Biological Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction Octadienoic acids are oxidized metabolites of linoleic acid, belonging to a class of bioactive lipids known as oxylipins.[1] These molecules are crucial signaling mediators in a variety of physiological and pathological processes, including inflammation, pain perception, and the regulation of metabolism.[2][3] Oxidized octadienoic acids exert their effects by activating nuclear receptors like peroxisome proliferator-activated receptors (PPARs).[2][4] Given their low concentrations in biological matrices and their susceptibility to degradation, robust and efficient extraction protocols are essential for accurate quantification and downstream analysis.[1][4] This document provides detailed protocols for the extraction of octadienoic acid from animal tissues using liquid-liquid extraction (LLE) and solid-phase extraction (SPE) for purification, followed by a brief overview of analytical techniques.
Data Presentation: Comparison of Extraction Methodologies
The choice of extraction method is critical for maximizing the recovery of this compound while minimizing contamination from other lipid species and non-lipid components. The following table summarizes the key features of the most common extraction techniques.
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning of lipids between immiscible liquid phases (e.g., chloroform (B151607)/methanol (B129727)/water).[5] | Selective retention of analytes on a solid sorbent followed by elution.[4] |
| Primary Use | Initial bulk lipid extraction from tissue homogenate.[5][6] | Sample cleanup and fractionation of crude lipid extracts.[1] |
| Common Methods | Folch, Bligh & Dyer.[5][7] | Reversed-phase (e.g., C18, HLB), ion-exchange cartridges.[1][8] |
| Advantages | High recovery for a broad range of lipids; well-established and widely used.[5] | High selectivity, cleaner extracts, reduced matrix effects, and potential for automation.[4] |
| Disadvantages | Co-extraction of non-lipid contaminants, potential for emulsions, use of toxic solvents (chloroform).[5][9] | Requires method development, potential for analyte loss if not optimized.[1] |
| Typical Solvents | Chloroform, Methanol, Hexane, Isopropanol.[5][9] | Methanol, Acetonitrile, Water, Acetic Acid for conditioning, washing, and elution.[2][10] |
Signaling Pathway of this compound
Octadienoic acids can function as signaling molecules by binding to and activating nuclear receptors such as PPARs, which regulate the transcription of genes involved in lipid metabolism and inflammation.[2][4]
Caption: Simplified signaling pathway of this compound via PPAR activation.
Experimental Protocols
Critical Considerations:
-
Prevent Auto-oxidation: Immediately snap-freeze tissues in liquid nitrogen upon collection and store them at -80°C.[10] Perform all homogenization and extraction steps on ice.
-
Use Antioxidants: To prevent ex-vivo formation of oxylipins during sample preparation, add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvents.[10][11]
-
Internal Standards: Add a deuterated internal standard (e.g., 9-HODE-d4) to the sample before homogenization to account for analyte loss during extraction and for matrix effects during analysis.[10][12]
Protocol 1: Liquid-Liquid Extraction (LLE) of Total Lipids
This protocol is based on the established Bligh & Dyer method and is suitable for the initial extraction of total lipids from tissue samples.[5][6]
Materials:
-
Frozen tissue (~30-50 mg)
-
Homogenizer (e.g., Potter-Elvehejem or bead beater)
-
Chloroform (LC-MS grade) with 0.01% BHT[11]
-
Methanol (LC-MS grade)
-
Deionized Water
-
1 M Potassium Chloride (KCl)
-
Refrigerated centrifuge
-
Glass centrifuge tubes
Procedure:
-
Homogenization: Weigh approximately 30-50 mg of frozen tissue and place it in a pre-chilled glass homogenizer tube.
-
Add 0.8 mL of deionized water and an appropriate amount of internal standard. Homogenize thoroughly on ice until no tissue fragments are visible.[11]
-
Monophasic Mixture Formation: To the aqueous homogenate (0.8 parts), add 2 mL of methanol (2 parts) and 1 mL of chloroform (1 part). Vortex vigorously for 2 minutes to create a single-phase mixture.[5][11]
-
Phase Separation: Add an additional 1 mL of chloroform (1 part) and 1 mL of water (1 part) to the tube. Vortex for another 2 minutes.[11]
-
Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to achieve clear separation of the aqueous and organic layers.[2]
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean tube. Be careful not to disturb the protein interface.[2]
-
Re-extraction: To maximize recovery, add another 2 mL of chloroform to the remaining aqueous layer and protein interface. Vortex, centrifuge as before, and combine the lower organic layer with the first extract.[11]
-
Washing: Wash the combined chloroform extracts by adding a small volume of 1 M KCl. Vortex, centrifuge, and remove the upper aqueous layer. Repeat this wash step once with deionized water.[11]
-
Drying: Evaporate the final washed organic extract to complete dryness under a gentle stream of nitrogen. The dried lipid extract is now ready for storage at -80°C, reconstitution, or further purification by SPE.
Protocol 2: Solid-Phase Extraction (SPE) for Oxylipin Purification
This protocol is designed to clean up the crude lipid extract from Protocol 1, isolating oxylipins like this compound from more abundant neutral lipids and phospholipids.[2][13]
Materials:
-
Dried lipid extract from Protocol 1
-
Reversed-phase SPE cartridges (e.g., Strata-X, Oasis HLB, 30-60 mg)[10][13]
-
SPE vacuum manifold
-
Methanol (LC-MS grade)
-
Deionized Water
-
Nitrogen gas evaporator
Procedure:
-
Reconstitution: Reconstitute the dried lipid extract in a small volume (e.g., 200 µL) of methanol.
-
Cartridge Conditioning: Place the SPE cartridge on the vacuum manifold. Condition the cartridge by passing 2-3 mL of methanol, followed by 2-3 mL of deionized water. Do not let the cartridge run dry.[13]
-
Sample Loading: Dilute the reconstituted sample with at least 12 times its volume in ice-cold water.[13] Load the diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2-3 mL of 10-15% methanol in water to remove highly polar, interfering compounds.[2][13]
-
Drying: Dry the cartridge under vacuum for approximately 2-5 minutes to remove residual wash solvent.[13]
-
Elution: Place a clean collection tube inside the manifold. Elute the this compound and other oxylipins with 1.5-2 mL of methanol into the collection tube.[2]
-
Final Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Analysis Preparation: Reconstitute the final purified extract in a suitable solvent for your analytical platform (e.g., 100 µL of methanol/water 80:20) and transfer to an autosampler vial for analysis.[14]
Downstream Analytical Techniques
The purified extract containing this compound is typically analyzed using high-sensitivity mass spectrometry techniques.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common method for the quantification of oxylipins.[4][15] It offers high selectivity and sensitivity, allowing for the separation of different isomers.[12][16][17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used and provides excellent chromatographic resolution.[18][19] However, it requires derivatization of the fatty acids to make them volatile before analysis.[20][21]
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from tissue collection to data analysis.
Caption: Workflow for this compound extraction and analysis from tissues.
References
- 1. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. lipotype.com [lipotype.com]
- 4. mdpi.com [mdpi.com]
- 5. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Basic Techniques for Lipid Extraction from Tissues and Cells | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. aocs.org [aocs.org]
- 10. benchchem.com [benchchem.com]
- 11. Lipid Profiling Extraction Method for Animal Tissue - Kansas Lipidomics Research Center [k-state.edu]
- 12. mdpi.com [mdpi.com]
- 13. 2.5. Solid phase extraction [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. jsbms.jp [jsbms.jp]
- 16. researchgate.net [researchgate.net]
- 17. Liquid chromatography high-resolution mass spectrometry for fatty acid profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Occurrence of 13(S)-hydroxyoctadecadienoic acid in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative determination of octadecenedioic acid in human skin and transdermal perfusates by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
Application of Stable Isotopes in Octadienoic Acid Research: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application of stable isotope labeling in the study of octadienoic acid (ODA), a fatty acid with significant implications in various physiological and pathological processes. The use of stable isotopes, such as Carbon-13 (¹³C) and Deuterium (²H), allows for the precise tracing of ODA's metabolic fate, its incorporation into complex lipids, and its role in cellular signaling pathways. These methods are invaluable for understanding its contribution to health and diseases like metabolic syndrome, inflammation, and cancer.
Application Notes
Stable isotope-labeled ODA serves as a powerful tool in lipidomics and metabolic research. By introducing molecules in which specific atoms have been replaced by their heavier, non-radioactive isotopes, researchers can distinguish exogenous ODA from the endogenous pool. This enables the detailed investigation of its metabolic pathways, including elongation, desaturation, and oxidation, as well as its incorporation into various lipid classes such as phospholipids (B1166683) and triglycerides.
Key applications include:
-
Metabolic Flux Analysis: Quantifying the rate of conversion of ODA to other bioactive lipids, such as arachidonic acid, provides insights into the dynamics of lipid metabolism.[1][2]
-
Signaling Pathway Elucidation: Tracing the journey of labeled ODA and its metabolites to understand their interaction with nuclear receptors like PPARs and cell surface receptors like GPR120 is crucial for dissecting their signaling roles.
-
Pharmacokinetic Studies: In drug development, tracking the absorption, distribution, metabolism, and excretion (ADME) of ODA-based therapeutics is facilitated by stable isotope labeling.
-
Understanding Disease Mechanisms: Investigating alterations in ODA metabolism in disease states, such as inflammation and metabolic disorders, can reveal novel therapeutic targets.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing stable isotope-labeled this compound (linoleic acid) to investigate its metabolism.
Table 1: Conversion of ¹³C-Linoleic Acid to n-6 Long-Chain Polyunsaturated Fatty Acids (LC-PUFAs) in Humans
| Metabolite | Conversion Rate (%) | Precursor | Study Population | Reference |
| Arachidonic Acid (AA) | 0.2 | [U-¹³C]Linoleic Acid | Hyperlipidemic Men | [3] |
| Eicosapentaenoic Acid (EPA) | 0.3 | [U-¹³C]α-Linolenic Acid | Hyperlipidemic Men | [3] |
| Docosapentaenoic Acid (DPA) | 0.02 | [U-¹³C]Linoleic Acid | Hyperlipidemic Men | [3] |
| Docosahexaenoic Acid (DHA) | <0.01 | [U-¹³C]Linoleic Acid | Hyperlipidemic Men | [3] |
Table 2: Metabolic Fate of Deuterium-Labeled Linoleic and Linolenic Acids in Young Adult Males
| Parameter | SAT Diet | PUFA Diet | Reference |
| Total n-3 Metabolites (µg/ml) | 116 ± 4.3 | 41.6 ± 12.4 | [4] |
| Total n-6 Metabolites (µg/ml) | 34.6 ± 12.2 | 9.8 ± 5.9 | [4] |
| % Conversion of ¹⁸:³(n-3) | 11 - 18.5 | 11 - 18.5 | [4] |
| % Conversion of ¹⁸:²(n-6) | 1.0 - 2.2 | 1.0 - 2.2 | [4] |
Table 3: PPARα Activation by 13-oxo-ODA (an Oxidized Metabolite of Linoleic Acid)
| Compound | Concentration | Luciferase Activity (Fold Induction vs. Control) | Reference |
| 13-oxo-ODA | 10 µM | ~3.5 | [5][6] |
| 13-oxo-ODA | 20 µM | ~5.0 | [5][6] |
| 9-oxo-ODA | 20 µM | ~3.0 | [5][6] |
| CLA | 20 µM | ~2.5 | [5][6] |
| GW7647 (Positive Control) | 5 nM | ~6.0 | [5][6] |
Experimental Protocols
Protocol 1: In Vitro Cell Culture Labeling with Stable Isotope-Labeled this compound
Objective: To trace the metabolic fate of this compound in a specific cell line.
Materials:
-
Cell line of interest (e.g., macrophages, hepatocytes)
-
Complete cell culture medium (e.g., DMEM, RPMI 1640)
-
Stable isotope-labeled this compound (e.g., ¹³C₁₈-linoleic acid or d₅-linoleic acid)
-
Fatty acid-free bovine serum albumin (BSA)
-
Ethanol
-
Phosphate-buffered saline (PBS), ice-cold
-
0.9% NaCl, ice-cold
-
80% Methanol (B129727), ice-cold (-80°C)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Preparation of Labeled Fatty Acid-BSA Conjugate: a. Dissolve the stable isotope-labeled this compound in a small volume of ethanol. b. Prepare a solution of fatty acid-free BSA in serum-free culture medium. c. Slowly add the fatty acid solution to the BSA solution while gently vortexing to facilitate conjugation. d. Incubate at 37°C for 30-60 minutes. e. Sterile filter the conjugate using a 0.22 µm filter.
-
Cell Seeding and Growth: a. Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Isotope Labeling: a. Remove the growth medium from the cells. b. Wash the cells once with warm PBS. c. Add the culture medium containing the desired final concentration of the labeled this compound-BSA conjugate. d. Incubate the cells for the desired time course (e.g., 0, 1, 6, 12, 24 hours).
-
Metabolite Quenching and Extraction: a. To halt metabolic activity, rapidly aspirate the labeling medium. b. Immediately wash the cells with ice-cold 0.9% NaCl or PBS. c. Add 1 mL of ice-cold 80% methanol to each well. d. Use a cell scraper to scrape the cells into the methanol. e. Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube. f. Vortex the tubes vigorously and incubate at -80°C for at least 20 minutes to precipitate proteins. g. Centrifuge the samples at >16,000 x g for 15 minutes at 4°C. h. Transfer the supernatant containing the intracellular metabolites to a new tube for analysis by mass spectrometry.
Protocol 2: Lipid Extraction and Analysis by LC-MS/MS
Objective: To extract lipids from labeled cells and quantify the incorporation of the stable isotope into different lipid classes.
Materials:
-
Metabolite extract from Protocol 1
-
Methanol
-
Water (LC-MS grade)
-
Internal standards (e.g., deuterated lipid standards for each class of interest)
-
Nitrogen gas stream
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Lipid Extraction (Folch Method): a. To the metabolite extract, add chloroform and methanol to achieve a final ratio of chloroform:methanol:water of approximately 2:1:0.8. Add internal standards at this stage. b. Vortex the mixture vigorously for 1 minute. c. Centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to separate the phases. d. Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer it to a new tube. e. Re-extract the upper aqueous phase with chloroform to maximize lipid recovery. f. Combine the organic phases and dry the sample under a gentle stream of nitrogen gas.
-
Sample Reconstitution: a. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as a mixture of isopropanol, chloroform, and methanol.
-
LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. Separate the lipid classes using a C18 reversed-phase column with a gradient of mobile phases (e.g., water/acetonitrile/isopropanol with additives like formic acid and ammonium (B1175870) formate). c. Detect and quantify the labeled and unlabeled lipid species using mass spectrometry in either positive or negative ion mode, depending on the lipid class. Use multiple reaction monitoring (MRM) or full scan with high resolution for targeted and untargeted analysis, respectively.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate key signaling pathways influenced by this compound and its metabolites.
Experimental Workflow
The following diagram outlines the general workflow for a stable isotope tracing experiment with this compound.
References
- 1. Quantifying conversion of linoleic to arachidonic and other n-6 polyunsaturated fatty acids in unanesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantifying conversion of linoleic to arachidonic and other n-6 polyunsaturated fatty acids in unanesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-chain conversion of [13C]linoleic acid and alpha-linolenic acid in response to marked changes in their dietary intake in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dietary linoleic acid influences desaturation and acylation of deuterium-labeled linoleic and linolenic acids in young adult males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
Analytical Standards for Conjugated Linoleic Acid Isomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of conjugated linoleic acid (CLA) isomers. The methodologies outlined are essential for researchers in nutrition, physiology, and drug development who require accurate and reproducible quantification of these biologically active fatty acids.
Conjugated linoleic acids are a group of positional and geometric isomers of linoleic acid with conjugated double bonds.[1][2] The varying biological activities of different CLA isomers necessitate precise analytical methods to distinguish and quantify them.[1][2][3] This guide covers the most common and robust techniques for CLA isomer analysis, including sample preparation, chromatographic separation, and detection.
I. Analytical Methodologies: An Overview
The primary methods for the separation and quantification of CLA isomers are high-resolution capillary gas chromatography (GC) and silver-ion high-performance liquid chromatography (Ag+-HPLC).[1][2] Gas chromatography-mass spectrometry (GC-MS) is often used for structural confirmation.[3]
| Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separation of volatile fatty acid methyl esters (FAMEs) based on their boiling points and polarity on a long, polar capillary column.[1][3] | High resolution of many isomers, excellent for routine analysis. | Requires derivatization to FAMEs, potential for co-elution of some isomers.[2] |
| Silver-Ion HPLC (Ag+-HPLC) | Separation based on the interaction of the double bonds of CLA isomers with silver ions impregnated on the stationary phase.[1][3][4] | Excellent separation of both positional and geometric isomers, particularly trans,trans, cis,trans, and cis,cis groups.[3][4] | Can be less reproducible, mobile phase composition is critical.[4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Combines the separation power of GC with the mass analysis capabilities of MS for definitive peak identification.[3] | Provides structural information for isomer identification. | May require derivatization to locate double bonds (e.g., DMOX derivatives, MTAD adducts).[3] |
II. Experimental Protocols
A. Sample Preparation
Proper sample preparation is critical to avoid isomerization of CLA isomers and to ensure accurate quantification.[3][5] The choice of method depends on the sample matrix.
1. Lipid Extraction:
-
For Tissues (e.g., muscle, adipose, liver): Homogenize lyophilized tissue samples and extract lipids using a solvent mixture. A common method involves hydrolysis with 2M NaOH at 80-85°C for 30-35 minutes, followed by acidification with 4M HCl and extraction with dichloromethane.[6][7]
-
For Milk and Dairy Products: Lipids can be extracted using methods like the Hara and Radin method, which employs a mixture of isopropanol (B130326) and hexane (B92381).[8]
-
For Broth Media (Probiotic Studies): After incubation, the culture is centrifuged, and fatty acids are extracted from the supernatant using a mixture of isopropanol and hexane.[9]
2. Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC Analysis:
Base-catalyzed methylation is recommended to prevent isomerization of CLA.[3]
-
Protocol:
-
Dissolve the extracted lipid sample (up to 50 mg) in 1 mL of dry toluene.[3]
-
Add 2 mL of 0.5 M sodium methoxide (B1231860) in anhydrous methanol.[3]
-
Incubate at 50°C for 10 minutes.[3]
-
Neutralize the reaction by adding 0.1 mL of glacial acetic acid.[3]
-
Add 5 mL of water and extract the FAMEs twice with 5 mL of hexane.[3]
-
Dry the hexane layer over anhydrous sodium sulfate, filter, and evaporate the solvent.[3]
-
Redissolve the FAMEs in a small volume of hexane for GC injection.[3]
-
B. Gas Chromatography (GC) Protocol for CLA Isomer Analysis
High-polarity capillary columns (e.g., 100 m CP-Sil 88™ or BPX-70™) are essential for resolving the complex mixture of CLA isomers.[1][3]
-
Instrumentation: Gas chromatograph with a flame ionization detector (FID).
-
Column: 100 m x 0.25 mm i.d., 0.20 µm film thickness high-polarity cyanopropyl siloxane stationary phase (e.g., CP-Sil 88).[10]
-
Temperatures:
-
Injection: 1 µL split injection (e.g., 1:50 split ratio).[10]
-
Identification: Peaks are identified by comparing retention times with those of pure CLA isomer standards.[10]
Quantitative Data for GC Method Validation:
| Parameter | Result | Reference |
| Repeatability (CV%) | c9,t11-CLA: 4.62%; t9,t11-CLA: 8.19% | [11] |
| Recovery (%) | 88.01 - 89.76 | [11] |
C. Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC) Protocol
Ag+-HPLC is a powerful technique for separating CLA isomers based on their geometric configuration.
-
Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.
-
Column: Two 250 x 4.6 mm, 5 µm ChromSpher 5 Lipids columns in series, protected by a guard column.[6][7]
-
Mobile Phase: A non-polar solvent with a small amount of a polar modifier. A common mobile phase is 1.6% acetic acid and 0.0125% acetonitrile (B52724) in n-hexane.[6][7]
-
Detection: UV detection at 234 nm, which is the characteristic absorbance wavelength for conjugated dienes.[3][6][7]
-
Elution Order: Generally, trans,trans isomers elute first, followed by cis,trans/trans,cis isomers, and finally cis,cis isomers.[3][6][7]
Quantitative Data for Ag+-HPLC Method:
| Parameter | Result | Reference |
| Limit of Detection (LOD) | 0.14 - 1.02 ng/µL | [6][7] |
| Limit of Quantification (LOQ) | 0.42 - 3.06 ng/µL | [6][7] |
| Linearity (r) | > 0.9999 (for a specific external standard) | [12] |
III. Visualization of Experimental Workflows
A. General Workflow for CLA Isomer Analysis
The following diagram illustrates the overall process from sample collection to data analysis.
B. Decision Tree for Method Selection
This diagram provides a logical guide for choosing the most appropriate analytical technique based on the research objective.
IV. Conclusion
The accurate analysis of CLA isomers is fundamental to understanding their diverse biological roles. The choice of analytical method should be guided by the specific research question, the sample matrix, and the required level of detail in isomer separation. By following the detailed protocols and utilizing the appropriate analytical standards, researchers can obtain reliable and reproducible data on the composition of conjugated linoleic acid isomers in a variety of samples.
References
- 1. Analysis of conjugated linoleic acid and trans 18:1 isomers in synthetic and animal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aocs.org [aocs.org]
- 4. Improved identification of conjugated linoleic acid isomers using silver-ion HPLC separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Screening Method for Analyzing the Conjugated Linoleic Acid Production Capabilities of Bacterial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Gas chromatographic method for analysis of conjugated linoleic acids isomers (c9t11, t10c12, and t9t11) in broth media as application in probiotic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Spectroscopic Analysis of Octadienoic Acid Isomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the spectroscopic analysis of octadienoic acid isomers, crucial molecules in various biological pathways and potential drug targets. This document outlines the principles and protocols for utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to elucidate the distinct structural features of these isomers.
Introduction to this compound and its Isomers
This compound (C₈H₁₂O₂) is a polyunsaturated fatty acid with a diverse range of isomers differing in the position and stereochemistry (cis/trans or E/Z) of their two double bonds. These structural variations significantly impact their biological activity, making unambiguous identification essential in research and drug development. Spectroscopic techniques are indispensable tools for this purpose, each providing unique insights into the molecular architecture.
Spectroscopic Characterization of this compound Isomers
The combination of NMR, FTIR, and MS allows for a comprehensive structural elucidation of this compound isomers. While ¹H and ¹³C NMR spectroscopy reveals the connectivity and stereochemistry of the carbon skeleton, FTIR spectroscopy identifies key functional groups, and mass spectrometry determines the molecular weight and fragmentation pattern, aiding in the confirmation of the overall structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the precise structure of organic molecules, including the position and configuration of double bonds in this compound isomers.
¹H NMR Spectroscopy: Proton NMR provides information about the chemical environment of each hydrogen atom. Key diagnostic signals for this compound isomers include:
-
Olefinic Protons: Protons attached to the double-bonded carbons, typically resonating in the 5.0-7.5 ppm region. The coupling constants (J-values) between these protons are indicative of the double bond geometry: J ≈ 12-18 Hz for trans and J ≈ 6-12 Hz for cis configurations. For conjugated systems, the chemical shifts of the inner protons are typically downfield compared to the outer protons.
-
Allylic Protons: Protons on the carbon atoms adjacent to the double bonds, usually found between 2.0 and 3.0 ppm.
-
Carboxylic Acid Proton: A characteristic broad singlet appearing far downfield, typically between 10 and 13 ppm.[1][2]
-
Aliphatic Protons: Protons of the saturated part of the carbon chain, resonating upfield between 0.8 and 2.5 ppm.
¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon framework of the molecule.
-
Carbonyl Carbon: The carboxylic acid carbon atom gives a characteristic signal in the range of 165-185 ppm. For α,β-unsaturated acids, this signal is typically at the upfield end of this range (around 165 ppm).[1][3]
-
Olefinic Carbons: Carbons involved in the double bonds resonate between 110 and 150 ppm.
-
Aliphatic Carbons: Saturated carbon atoms appear in the upfield region of the spectrum, typically from 10 to 40 ppm.
Data Presentation: NMR Spectral Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for representative this compound isomers. Data for (2E,4E)-octadienoic acid is estimated based on its shorter-chain analog, sorbic acid ((2E,4E)-hexadienoic acid), and its longer-chain analog, (2E,4E)-octadeca-2,4-dienoic acid.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for (2E,4E)-Octadienoic Acid in CDCl₃
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (COOH) | ~12.0 | br s | - |
| H2 | ~5.8 | d | ~15.0 |
| H3 | ~7.3 | dd | ~15.0, ~10.0 |
| H4 | ~6.2 | m | - |
| H5 | ~6.1 | m | - |
| H6 | ~2.2 | q | ~7.0 |
| H7 | ~1.5 | sextet | ~7.0 |
| H8 | ~0.9 | t | ~7.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for (2E,4E)-Octadienoic Acid in CDCl₃
| Carbon | Chemical Shift (ppm) |
| C1 (COOH) | ~172 |
| C2 | ~120 |
| C3 | ~145 |
| C4 | ~130 |
| C5 | ~140 |
| C6 | ~34 |
| C7 | ~22 |
| C8 | ~13 |
Note: Actual chemical shifts may vary depending on the solvent and concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the key absorptions are:
-
O-H Stretch: A very broad band from 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group due to hydrogen bonding.[4][5]
-
C=O Stretch: A strong absorption between 1690-1760 cm⁻¹. For conjugated carboxylic acids, this band is typically shifted to a lower wavenumber (1690-1710 cm⁻¹).[4][5]
-
C=C Stretch: Absorptions for the carbon-carbon double bonds appear in the 1600-1650 cm⁻¹ region. Conjugation can lead to multiple bands.
-
C-H Bending (out-of-plane): For trans double bonds, a strong band is observed around 965 cm⁻¹.
Data Presentation: FTIR Characteristic Absorptions
Table 3: Characteristic FTIR Absorption Frequencies for Conjugated this compound
| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretch | 2500-3300 | Strong, Broad |
| C=O (Carboxylic Acid) | Stretch | 1690-1710 | Strong |
| C=C (Alkene) | Stretch | 1600-1650 | Medium |
| C-H (Alkene, trans) | Bend (out-of-plane) | ~965 | Strong |
| C-O (Carboxylic Acid) | Stretch | 1210-1320 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a common technique that also induces fragmentation, providing structural clues.
For this compound (Molecular Weight: 140.18 g/mol ), the mass spectrum will show a molecular ion peak ([M]⁺) at m/z 140. The fragmentation pattern of unsaturated fatty acids can be complex, but some general rules apply:
-
McLafferty Rearrangement: While more prominent in esters, a rearrangement involving the carboxyl group can occur.
-
Cleavage of C-C bonds: Fragmentation along the alkyl chain is common.
-
Loss of water ([M-18]⁺) and the carboxyl group ([M-45]⁺) are often observed.
For conjugated systems, the fragmentation pattern can be influenced by the stable conjugated diene system.
Data Presentation: Mass Spectrometry Fragmentation
Table 4: Expected Key Fragments in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 140 | [M]⁺ (Molecular Ion) |
| 125 | [M - CH₃]⁺ |
| 122 | [M - H₂O]⁺ |
| 97 | [M - COOH]⁺ |
| 67 | [C₅H₇]⁺ (from cleavage within the chain) |
| 41 | [C₃H₅]⁺ |
Experimental Protocols
NMR Spectroscopy
Protocol for ¹H and ¹³C NMR Analysis of this compound
-
Sample Preparation:
-
Weigh 5-10 mg of the this compound sample for ¹H NMR or 20-50 mg for ¹³C NMR.[6]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.[6][7][8]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[6]
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, use a proton-decoupled sequence. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.
-
FTIR Spectroscopy
Protocol for Attenuated Total Reflectance (ATR)-FTIR Analysis of this compound
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.[9]
-
Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal. For solid samples, apply pressure using the instrument's clamp to ensure good contact.[2]
-
-
Data Acquisition:
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.[9]
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and compare them to the expected values for carboxylic acids and conjugated dienes.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, this compound is typically derivatized to its more volatile methyl ester.
Protocol for GC-MS Analysis of this compound Methyl Ester
-
Derivatization (Esterification):
-
Dissolve approximately 1 mg of the this compound sample in 1 mL of a solution of 2% (v/v) sulfuric acid in methanol.
-
Heat the mixture at 60°C for 1 hour.
-
After cooling, add 1 mL of water and 1 mL of hexane (B92381).
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the fatty acid methyl ester (FAME) to a clean vial for GC-MS analysis.
-
-
Instrument Setup and Data Acquisition:
-
GC Conditions:
-
Injector: Split/splitless, 250°C.
-
Column: A polar capillary column (e.g., DB-WAX or similar), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp to a higher temperature (e.g., 230°C) at a rate of 4-10°C/min, and hold for a final period.[10]
-
-
MS Conditions:
-
-
Data Analysis:
-
Analyze the resulting chromatogram to determine the retention time of the this compound methyl ester.
-
Examine the mass spectrum of the corresponding peak.
-
Compare the fragmentation pattern with known spectra or interpret it to confirm the structure.
-
Visualizations
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship of data for structure elucidation.
References
- 1. aocs.org [aocs.org]
- 2. agilent.com [agilent.com]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Use of Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy To Identify Microbial Metabolic Products on Carbonate Mineral Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. essencejournal.com [essencejournal.com]
Troubleshooting & Optimization
Technical Support Center: Separation of Octadienoic Acid Cis-Trans Isomers
Welcome to the technical support center for the analysis of octadienoic acid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of these challenging compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating cis-trans isomers of this compound?
The primary challenges in separating cis-trans isomers of this compound stem from their similar physical and chemical properties. This often leads to incomplete separation or co-elution when using standard chromatographic techniques.[1][2] Specifically, the identification and quantification of complex mixtures of these isomers can be a major hurdle for conventional one-dimensional gas chromatography (GC) analysis.[3]
Q2: Which analytical techniques are most effective for separating this compound cis-trans isomers?
Several techniques have proven effective, often used in combination for optimal resolution:
-
Gas Chromatography (GC): Highly polar capillary columns, such as those coated with cyanosilicone, are commonly used.[1][4] For improved separation and to minimize the overlap of cis and trans isomers, using longer columns (e.g., 100 m) is recommended.[1][5] A time-temperature programmed GC method with a highly polar cyanopropyl column can also be sufficient to resolve trans fatty acids.[6]
-
Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC): This is a powerful technique for separating unsaturated fatty acid isomers based on the number, position, and geometry of their double bonds.[7] The separation relies on the reversible interaction between the π-electrons of the double bonds and silver ions on the stationary phase.[7] Trans isomers interact more weakly with the silver ions and therefore elute earlier than their cis counterparts.[7]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While standard C18 columns may struggle to separate geometric isomers, specialized stationary phases can offer better resolution.[7]
-
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique provides enhanced separation by coupling two different columns.[3]
Q3: Is derivatization necessary for the analysis of this compound isomers?
Yes, derivatization is a crucial step in obtaining good results, particularly for GC-based analysis.[2] Fatty acids are typically converted to their methyl esters (FAMEs) before analysis to improve volatility and chromatographic performance.[5][8]
Troubleshooting Guides
Issue 1: Poor Peak Resolution or Co-elution in Gas Chromatography
Symptoms:
-
Overlapping peaks for cis and trans isomers.
-
Inability to accurately quantify individual isomers.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Column Polarity | Use a highly polar capillary column, such as a cyanosilicone or cyanopropyl stationary phase.[1][4][6] |
| Insufficient Column Length | Increase the column length. Columns of 100 meters have been shown to significantly improve separation with very little overlap between cis and trans isomers.[1][5] |
| Suboptimal Temperature Program | Optimize the oven temperature program. A time-temperature program can enhance the separation of cis/trans isomers compared to an isothermal program.[2][6] |
| Complex Sample Matrix | Consider a pre-fractionation step using silver-ion thin-layer chromatography (Ag-TLC) or silver-ion liquid chromatography (Ag-LC) before GC analysis for more accurate results.[1] |
Issue 2: Inconsistent Retention Times in HPLC
Symptoms:
-
Shift in retention times between analytical runs.
-
Difficulty in identifying and comparing peaks across different samples.
Possible Causes & Solutions:
| Cause | Solution |
| Mobile Phase Inconsistency | Ensure precise and consistent preparation of the mobile phase. For Ag+-HPLC, the concentration of silver ions is critical for reproducible retention. |
| Column Degradation | Flush the column with appropriate solvents after each run to remove contaminants. If performance continues to degrade, the column may need to be replaced. |
| Temperature Fluctuations | Use a column oven to maintain a stable temperature throughout the analysis, as temperature can affect retention times. |
| System Voids or Leaks | Check for and correct any leaks in the HPLC system. Poorly installed fittings can create void volumes, leading to peak tailing and retention time shifts.[9] |
Issue 3: Low Sensitivity or Poor Peak Shape
Symptoms:
-
Broad or tailing peaks.
-
Low signal-to-noise ratio.
Possible Causes & Solutions:
| Cause | Solution |
| Improper Sample Derivatization | Ensure complete derivatization of the fatty acids to their methyl esters (for GC) or other suitable derivatives for your detection method. |
| Injection Solvent Mismatch | Dissolve the sample in the initial mobile phase whenever possible. Injecting a sample in a solvent stronger than the mobile phase can cause peak broadening.[9] |
| Column Contamination | Implement a regular column washing protocol to remove strongly retained compounds from the column. |
| Detector Issues | Ensure the detector is properly maintained and calibrated according to the manufacturer's instructions. |
Experimental Protocols
Protocol 1: GC-FID Analysis of this compound Methyl Esters
This protocol outlines a general procedure for the analysis of this compound isomers as fatty acid methyl esters (FAMEs) using Gas Chromatography with Flame Ionization Detection (GC-FID).
1. Sample Preparation (Esterification):
- Lipids are extracted from the sample using a suitable method (e.g., Folch or Bligh-Dyer).
- The extracted lipids are saponified to release free fatty acids.
- The free fatty acids are then esterified to FAMEs using a reagent such as BF3-methanol or methanolic HCl.
2. GC-FID Conditions:
| Parameter | Recommended Setting |
| Column | Highly polar capillary column (e.g., SP-2560 or CP-Sil 88), 100 m x 0.25 mm ID, 0.20 µm film thickness.[5] |
| Carrier Gas | Hydrogen or Helium. |
| Oven Program | A temperature-programmed method is often superior to isothermal conditions for resolving a wide range of isomers.[6] An example program could be: initial temperature of 140°C, hold for 5 min, ramp to 240°C at 4°C/min, and hold for 20 min. |
| Injector Temperature | 250°C |
| Detector Temperature | 260°C |
| Injection Mode | Split injection (e.g., 100:1 split ratio). |
Protocol 2: Silver-Ion HPLC (Ag+-HPLC) for Cis-Trans Isomer Separation
This protocol provides a general methodology for separating cis and trans isomers of this compound using Ag+-HPLC.
1. Sample Preparation:
- Fatty acids can be analyzed as free fatty acids or derivatized to enhance detection (e.g., phenacyl esters for UV detection).
2. Ag+-HPLC Conditions:
| Parameter | Recommended Setting |
| Column | A commercially available silver-ion column. |
| Mobile Phase | A non-polar solvent system such as hexane (B92381) with a small percentage of a polar modifier like acetonitrile (B52724) or isopropanol (B130326). The concentration of the polar modifier is critical for achieving optimal separation. A mobile phase of 0.018% acetonitrile and 0.18% isopropanol in hexane has been used successfully for octadecenoic acid isomers.[3] |
| Flow Rate | Typically 1.0 mL/min. |
| Column Temperature | Ambient or controlled using a column oven. |
| Detection | UV detector (if derivatized) or connected to a mass spectrometer (LC-MS). |
Visualizations
Caption: Workflow for GC analysis of this compound isomers.
Caption: Troubleshooting logic for poor peak resolution in GC.
References
- 1. Overview of methods for the determination of trans fatty acids by gas chromatography, silver-ion thin-layer chromatography, silver-ion liquid chromatography, and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Separation behavior of octadecadienoic acid isomers and identification of cis- and trans-isomers using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. Separation of <i>cis/trans</i> fatty acid isomers on gas chromatography compared to the Ag-TLC method | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 7. benchchem.com [benchchem.com]
- 8. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
Technical Support Center: Optimizing GC Temperature Programs for Fatty Acid Methyl Esters (FAMEs)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Gas Chromatography (GC) temperature programs for the analysis of Fatty Acid Methyl Esters (FAMEs).
Troubleshooting Guide
Issue 1: Poor Peak Resolution (Co-elution of FAMEs)
Question: My FAME peaks are broad and overlapping. How can I improve the separation?
Answer: Poor peak resolution is a common issue in FAME analysis, often stemming from suboptimal GC parameters. Here are key areas to troubleshoot:
-
Temperature Program: A steep temperature ramp can cause components to elute too quickly, leading to co-elution.
-
Solution: Decrease the oven temperature ramp rate. A shallow ramp, for instance, between 1-3°C/min, can significantly enhance the separation of closely eluting FAMEs.[1] For complex mixtures, a multi-step ramp program may be necessary to resolve both early and late-eluting compounds.
-
-
Column Selection: The choice of GC column is critical for FAME analysis. Non-polar columns separate based on boiling point, which can lead to co-elution of FAMEs with different structures but similar boiling points.[2]
-
Solution: Utilize a polar or highly polar capillary column.[2]
-
Polyethylene Glycol (PEG) or "WAX" type columns are suitable for general-purpose FAME analysis, separating compounds by carbon chain length and degree of unsaturation.[2][3]
-
Highly polar cyanopropyl stationary phases (e.g., CP-Sil 88, HP-88, Rt-2560) are recommended for complex samples, especially for separating cis and trans isomers.[1][3][4]
-
-
-
Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency and, consequently, resolution.
-
Solution: Optimize the carrier gas flow rate. While helium is common, hydrogen can offer better efficiency at higher linear velocities, potentially reducing analysis time without sacrificing resolution.[5] However, ensure your GC system is properly configured for hydrogen use.
-
-
Column Dimensions: Longer and narrower columns generally provide better resolution.
Question: I am still seeing peak overlap for specific FAME pairs (e.g., C18:3 and C20:0). What specific adjustments can I make to my temperature program?
Answer: For difficult-to-separate pairs, fine-tuning the temperature program is key.
-
Isothermal Periods: Introducing an isothermal hold (holding the temperature constant) just before the elution of the critical pair can improve their separation.
-
Slower Ramp Rate in a Specific Range: Instead of a slow ramp for the entire run, apply a very slow ramp rate (e.g., 1-2°C/min) specifically during the temperature range where the co-eluting peaks emerge.[1]
A troubleshooting workflow for poor peak resolution is outlined in the following diagram:
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature program for a general FAME analysis?
A1: A good starting point for a general FAME analysis on a polar column (e.g., DB-FATWAX or similar) would be:
-
Initial Temperature: 50-100°C, hold for 1-2 minutes.
-
Ramp 1: Increase to 175°C at a rate of 10-25°C/min.
-
Ramp 2: Increase to 220-230°C at a slower rate of 2-4°C/min.
-
Final Hold: Hold at the final temperature for 10-20 minutes to ensure all heavier FAMEs have eluted.[6][7] Always optimize from this starting point based on your specific sample and column.
Q2: How does the initial oven temperature affect my separation?
A2: The initial oven temperature primarily affects the resolution of early-eluting, more volatile FAMEs (short-chain FAMEs). A lower initial temperature allows for better focusing of these compounds at the head of the column, leading to sharper peaks and improved separation in the initial part of the chromatogram.[8]
Q3: When should I use a fast temperature ramp versus a slow one?
A3:
-
Fast Ramps (>10°C/min): Use a fast ramp when you have a simple mixture of FAMEs with large differences in boiling points or when analysis time is a critical factor.[9] This can reduce run times significantly.[8]
-
Slow Ramps (<5°C/min): A slow ramp is necessary for complex samples containing many isomers or FAMEs with similar chain lengths and degrees of unsaturation.[1] It provides more time for the stationary phase to interact with the analytes, leading to better separation.
Q4: Can I run my FAME analysis isothermally?
A4: While possible for very simple mixtures, an isothermal analysis (running at a single, constant temperature) is generally not recommended for FAMEs. A temperature program is far more effective because FAME samples typically contain compounds with a wide range of boiling points. An isothermal temperature high enough to elute the long-chain FAMEs in a reasonable time will cause the short-chain FAMEs to elute too quickly with poor resolution. Conversely, a temperature low enough to resolve the short-chain FAMEs will result in excessively long retention times and broad peaks for the long-chain compounds.[10]
Data Presentation
Table 1: Example GC Oven Temperature Programs for FAME Analysis
| Parameter | Method A: General Purpose [6] | Method B: High Resolution (Complex Samples) [11] | Method C: Fast Analysis [9] |
| Column Type | DB-FATWAX UI (or similar WAX) | HP-88 (or similar highly polar cyanopropyl) | UFM-CarboWax |
| Initial Temp. | 60°C | 100°C | 120°C |
| Initial Hold | 1 min | 5 min | 0.1 min (6 sec) |
| Ramp 1 Rate | 5°C/min | 10°C/min | 1.7°C/sec (102°C/min) |
| Ramp 1 Temp. | 100°C | 200°C | 250°C |
| Ramp 2 Rate | 2°C/min | 3°C/min | - |
| Ramp 2 Temp. | 175°C | 230°C | - |
| Ramp 3 Rate | 2°C/min | - | - |
| Ramp 3 Temp. | 220°C | - | - |
| Final Hold | 20 min | 18 min | 0.2 min (12 sec) |
| Total Run Time | ~72 min | ~80 min | ~2 min |
| Carrier Gas | Helium | Helium | Hydrogen |
Table 2: Effect of GC Parameter Adjustments on FAME Separation
| Parameter | Change | Effect on Resolution | Potential Trade-off |
| Oven Temperature | Decrease Ramp Rate | Increase | Longer analysis time[1] |
| Column | Increase Length | Increase | Longer analysis time, higher cost[1] |
| Decrease Internal Diameter | Increase | Lower sample capacity | |
| Increase Film Thickness | Increase | Longer analysis time, higher bleed[1] | |
| Carrier Gas | Decrease Flow Rate | Increase (to optimum) | Longer analysis time[1] |
Experimental Protocols
Protocol 1: Preparation of FAMEs via Base-Catalyzed Transesterification
This protocol is a rapid method suitable for triglycerides from oils and fats.
Methodology:
-
Sample Preparation: Weigh approximately 20-25 mg of the lipid/oil sample into a vial.[8]
-
Reagent Addition: Add 2 mL of heptane (B126788) to the sample. Following this, add 0.1 mL of 2N methanolic potassium hydroxide (B78521) (KOH).[8]
-
Reaction: Cap the vial tightly and vortex vigorously for 30 seconds. The solution will initially appear cloudy and then clear as the reaction proceeds to completion.[8]
-
Phase Separation: Allow the sample to stand for approximately 30 minutes to achieve a clear separation between the upper heptane layer (containing the FAMEs) and the lower glycerol/methanol layer.[8]
-
Sample Collection: Carefully transfer an aliquot of the upper heptane layer into a GC autosampler vial for analysis.
Protocol 2: Preparation of FAMEs using Boron Trifluoride (BF₃)-Methanol
This acid-catalyzed method is effective for a broader range of lipids, including free fatty acids.
Methodology:
-
Sample Preparation: Weigh 1-25 mg of the lipid sample into a reaction vessel.[1]
-
Reagent Addition: Add 2 mL of 12-14% BF₃-methanol solution.[1]
-
Reaction: Heat the sealed vessel at 60°C for 5-10 minutes. The optimal time may vary depending on the sample matrix.[1]
-
Extraction: After cooling, add 1 mL of water and 2 mL of hexane (B92381) or heptane to the vessel. Vortex to extract the FAMEs into the organic layer.
-
Phase Separation: Allow the layers to separate.
-
Sample Collection: Transfer the upper organic layer to a clean vial, and if necessary, dry it over anhydrous sodium sulfate (B86663) before transferring to a GC autosampler vial.
The general workflow for sample preparation and GC analysis is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 7. agilent.com [agilent.com]
- 8. s4science.at [s4science.at]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
Technical Support Center: Optimizing Peak Resolution in HPLC Analysis of Octadienoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak resolution during the HPLC analysis of octadienoic acid and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common peak shape and resolution problems encountered in the HPLC analysis of this compound?
Poor peak resolution in the HPLC analysis of this compound can manifest in several ways[1]:
-
Peak Tailing: The peak is asymmetrical with a "tail" extending to the right. This is a frequent issue when analyzing acidic compounds like fatty acids[1][2].
-
Peak Fronting: The opposite of tailing, where the peak has a leading edge that is less steep than the trailing edge[1].
-
Broad Peaks: Peaks are wider than expected, which can lead to decreased sensitivity and overlap of adjacent peaks[1].
-
Split Peaks: A single compound appears as two or more distinct peaks.
Q2: Why is achieving good peak shape and resolution crucial for my analysis?
A symmetrical and sharp (Gaussian) peak is essential for accurate and reliable chromatographic analysis. Poor peak shape can lead to[1]:
-
Inaccurate Quantification: Asymmetrical peaks are difficult to integrate correctly, leading to imprecise and inaccurate quantitative results.
-
Lowered Detection Limits: Broad peaks have a lower signal-to-noise ratio, making it more challenging to detect this compound at low concentrations.
-
Compromised Separation: Poor resolution can cause peaks of different isomers or impurities to overlap, preventing their accurate identification and quantification.
Q3: How does the mobile phase pH affect the peak shape of this compound?
The pH of the mobile phase is a critical factor in controlling the peak shape of acidic analytes like this compound[2][3][4]. To prevent peak tailing, the mobile phase pH should be adjusted to suppress the ionization of the carboxylic acid group. A common approach is to maintain the pH below the pKa of the analyte (typically around pH 4-5 for carboxylic acids)[2]. This can be achieved by adding a small amount of an acid, such as formic acid, acetic acid, or trifluoroacetic acid (TFA), to the mobile phase[3][5].
Q4: What type of HPLC column is best suited for separating this compound isomers?
The separation of geometric (cis/trans) and positional isomers of this compound can be challenging due to their similar hydrophobicity[6]. While standard C18 columns are widely used, achieving baseline resolution of isomers may require alternative stationary phases[7][8]. Consider the following options:
-
Phenyl or Cyano Columns: These columns offer different selectivity compared to C18 due to π-π interactions, which can be beneficial for separating isomers with double bonds[7][9].
-
Specialized Columns: For difficult separations, columns with higher shape selectivity, such as those with cholesteryl groups, can be effective[6]. Silver-ion chromatography (either as a column or in the mobile phase) is another powerful technique for separating unsaturated fatty acid isomers[10].
-
Smaller Particle Size Columns: Using columns packed with smaller particles (e.g., sub-2 µm for UHPLC) can increase column efficiency and improve resolution[7][11][12].
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is a common problem in the analysis of fatty acids and can significantly impact quantification[1].
Potential Causes and Solutions:
| Cause | Solution |
| Secondary Interactions | Fatty acids can interact with residual silanol (B1196071) groups on the silica-based column packing, leading to tailing[1][2]. Use a modern, end-capped column. Alternatively, add a competitive agent like triethylamine (B128534) to the mobile phase or, more commonly for acids, adjust the mobile phase pH to suppress analyte ionization (e.g., add 0.1% formic acid)[1][2]. |
| Column Contamination or Degradation | Buildup of matrix components or degradation of the stationary phase can create active sites that cause tailing[1]. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced[1][2]. |
| Sample Overload | Injecting too much sample can saturate the column[1]. Reduce the injection volume or dilute the sample[1][2]. |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing[1]. Use shorter, narrower internal diameter tubing to minimize dead volume[1]. |
Issue 2: Poor Resolution Between Isomers
Achieving baseline separation of this compound isomers is often the primary challenge.
Strategies to Improve Isomer Separation:
| Parameter | Action |
| Mobile Phase Composition | Alter the organic modifier (e.g., switch between acetonitrile (B52724) and methanol) to change selectivity[7]. Optimize the ratio of organic solvent to the aqueous phase; increasing the aqueous portion generally increases retention and may improve resolution[4]. For complex mixtures, a shallow gradient elution can provide better separation than an isocratic method[4][13]. |
| Stationary Phase Chemistry | If a standard C18 column is insufficient, switch to a column with a different selectivity, such as a phenyl-hexyl or a cyano phase[7][9]. For very similar isomers, consider specialized columns like those used in silver-ion chromatography. |
| Column Temperature | Adjusting the column temperature can alter selectivity and efficiency. Lower temperatures often increase retention and may improve resolution, while higher temperatures can lead to sharper peaks but may decrease retention[4][14]. It is important to find the optimal temperature for your specific separation. |
| Flow Rate | Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time[4][14]. |
Experimental Protocols
Key Experiment: HPLC Method for Hydroxy-Octadecadienoic Acid Isomers
This method can be adapted as a starting point for the analysis of this compound.
-
Column: Absolute SiO2 column (250 mm × 4.6 mm, 5 µm)[15].
-
Mobile Phase: A mixture of n-hexane, isopropanol, and acetic acid (98.3:1.6:0.1, v/v/v)[15].
-
Elution Mode: Isocratic[15].
-
Detection: Photodiode Array (PDA) detector at 234 nm[15].
-
Sample Preparation: Analytes are extracted with methanol (B129727) and purified using a Sep-Pak C18 solid-phase extraction (SPE) column[15].
Quantitative Data Summary
The following table summarizes key HPLC parameters and their impact on peak resolution, based on common practices.
| Parameter | Typical Range/Value | Effect on Resolution | Reference |
| Column Internal Diameter | 2.1 - 4.6 mm | Smaller ID can increase sensitivity. | [4] |
| Column Length | 50 - 250 mm | Longer columns provide more theoretical plates and better resolution, but increase backpressure and run time. | [12] |
| Particle Size | 1.7 - 5 µm | Smaller particles significantly increase efficiency and resolution. | [11][12] |
| Flow Rate | 0.2 - 1.5 mL/min | Lower flow rates generally improve resolution but lengthen analysis time. | [4][14] |
| Temperature | 25 - 50 °C | Higher temperatures decrease mobile phase viscosity, which can improve efficiency. However, selectivity may change. | [4][14] |
| Mobile Phase pH (Reversed-Phase) | 2.5 - 4.0 for acidic analytes | Suppresses ionization of this compound, reducing peak tailing. | [2][4] |
| Injection Volume | 1 - 20 µL | Keep as small as possible to avoid peak distortion from sample overload. | [1][2] |
Visual Troubleshooting Workflows
Caption: A decision tree to troubleshoot peak tailing in HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. mastelf.com [mastelf.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. hplc.eu [hplc.eu]
- 7. pharmaguru.co [pharmaguru.co]
- 8. researchgate.net [researchgate.net]
- 9. welch-us.com [welch-us.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromtech.com [chromtech.com]
- 13. mastelf.com [mastelf.com]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Troubleshooting Poor Signal Intensity in MS Detection of Octadienoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to poor signal intensity during the mass spectrometry (MS) detection of octadienoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a very low or no signal for this compound in my LC-MS analysis. What are the most common causes?
A1: Poor signal intensity for this compound is a frequent challenge and can stem from several factors throughout the analytical workflow. The most common culprits include:
-
Inefficient Ionization: this compound, like other fatty acids, has a carboxylic acid group that can be difficult to ionize effectively, especially in the commonly used negative electrospray ionization (ESI) mode when acidic mobile phases are employed for better chromatography.[1]
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., phospholipids (B1166683) in plasma) can suppress the ionization of this compound, leading to a significantly weaker signal.[2]
-
Suboptimal MS Parameters: Incorrect settings for parameters such as cone voltage and collision energy will result in poor transmission and fragmentation of the ions, leading to low signal intensity.
-
Poor Sample Preparation: Inefficient extraction, sample degradation, or the presence of interfering substances from the sample preparation process can all contribute to low signal.
-
LC Method Issues: Poor chromatographic peak shape or co-elution with interfering compounds can diminish the apparent signal intensity.
To systematically troubleshoot this issue, it is recommended to follow a logical workflow, starting from the MS instrument and working backward to the sample preparation.
Q2: How can I determine if matrix effects are the cause of my poor signal?
A2: Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting matrix components, are a common issue in LC-MS. You can assess the impact of matrix effects using a post-extraction addition method:
-
Prepare three sets of samples:
-
Set A (Neat Solution): A standard solution of this compound in a clean solvent (e.g., mobile phase).
-
Set B (Blank Matrix): An extract of a blank matrix sample (a sample that does not contain the analyte).
-
Set C (Post-Spike Sample): The blank matrix extract (Set B) spiked with the this compound standard to the same concentration as Set A.
-
-
Analyze all three sets under the same LC-MS conditions.
-
Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100
A value significantly less than 100% indicates ion suppression, while a value significantly greater than 100% indicates ion enhancement.
Q3: What are the best strategies to mitigate matrix effects for this compound analysis?
A3: If you've identified matrix effects as the problem, consider the following strategies:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components, particularly phospholipids.
-
Optimize Chromatography: Adjust your LC method to better separate this compound from the matrix components that are causing ion suppression. This could involve changing the column, mobile phase, or gradient profile.
-
Dilute the Sample: A simple dilution of the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and be affected by matrix effects in the same way, allowing for accurate correction of the signal suppression.
Q4: My signal is still weak even after addressing matrix effects. How can I improve the ionization of this compound?
A4: Improving the ionization efficiency of this compound is key to enhancing its signal. Here are some effective approaches:
-
Optimize Mobile Phase Composition: The choice of mobile phase additives can have a dramatic impact on signal intensity. For negative ion mode, mobile phases containing ammonium (B1175870) acetate (B1210297) with acetic acid can be a good compromise for signal intensity and retention time stability.[3] For positive ion mode, ammonium formate (B1220265) often performs well.[3] Experiment with different additives to find the optimal conditions for your system.
-
Chemical Derivatization: Converting the carboxylic acid group of this compound to an amide or ester can significantly improve its ionization efficiency in positive ion mode.[1] Derivatization with reagents like N-(4-aminomethylphenyl)pyridinium (AMPP) can lead to a substantial increase in sensitivity.[1]
-
Optimize Ion Source Parameters: Systematically tune the ion source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate, to maximize the signal for this compound.
Data Presentation
Table 1: Effect of Mobile Phase Additives on Fatty Acid Signal Intensity in ESI-MS
This table summarizes the general impact of common mobile phase additives on the signal intensity of fatty acids. The optimal choice will depend on the specific analyte and instrumentation.
| Mobile Phase Additive | Ionization Mode | Relative Signal Intensity | Comments |
| 0.1% Formic Acid | Negative (-) | Poor to Moderate | Often suppresses ionization of carboxylic acids.[1] |
| 0.1% Acetic Acid | Negative (-) | Moderate | Generally provides better ionization for fatty acids than formic acid.[4] |
| 10 mM Ammonium Formate | Positive (+) | Excellent | Often provides high signal intensity for many lipid classes.[3] |
| 10 mM Ammonium Acetate | Negative (-) | Good | A good compromise for signal intensity and chromatographic stability.[3] |
| 10 mM Ammonium Acetate + 0.1% Acetic Acid | Negative (-) | Excellent | Can provide a significant signal improvement for many lipids.[3] |
Table 2: Typical Starting MS/MS Parameters for this compound (C18:2)
These are suggested starting parameters for method development. Optimal values should be determined empirically for your specific instrument.
| Parameter | Negative Ion Mode | Positive Ion Mode (derivatized) |
| Precursor Ion (m/z) | 279.2 ([M-H]-) | Dependent on derivatizing agent |
| Cone Voltage (V) | 20 - 40 | 30 - 60 |
| Collision Energy (eV) | 10 - 25 | 15 - 35 |
| Common Product Ions (m/z) | Dependent on isomer structure | Dependent on derivatizing agent and isomer structure |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline for extracting fatty acids from a plasma matrix to reduce matrix effects.
-
Sample Pre-treatment: To 100 µL of plasma, add 900 µL of cold acetonitrile (B52724) containing an appropriate internal standard. Vortex for 30 seconds and centrifuge to precipitate proteins.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or lipid-specific sorbent) with methanol (B129727) followed by water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound and other fatty acids with a more non-polar solvent (e.g., methanol or an acidified organic solvent).
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS analysis.
Protocol 2: Chemical Derivatization of this compound with AMPP for Enhanced Positive Mode Detection
This protocol describes a general procedure for derivatizing the carboxylic acid group to improve signal intensity in positive ESI mode.
-
Sample Preparation: The dried extract containing this compound is reconstituted in a suitable aprotic solvent (e.g., acetonitrile).
-
Derivatization Reaction: Add the derivatizing agent, N-(4-aminomethylphenyl)pyridinium (AMPP), and a coupling reagent (e.g., a carbodiimide) to the sample.
-
Incubation: Allow the reaction to proceed at room temperature or with gentle heating for a specified time (e.g., 30-60 minutes).
-
Quenching: Quench the reaction if necessary, as specified by the derivatization kit protocol.
-
Analysis: The derivatized sample is now ready for injection into the LC-MS system for analysis in positive ion mode. This derivatization can lead to a significant increase in sensitivity, potentially over 1000-fold.[1]
Mandatory Visualization
Caption: A logical workflow for troubleshooting poor signal intensity.
Caption: The electrospray ionization (ESI) process for generating gas-phase ions.
Caption: A simplified schematic of a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
References
- 1. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
avoiding isomerization during octadienoic acid sample prep
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the isomerization of octadienoic acid during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound isomerization and why is it a concern during analysis?
A1: this compound is a polyunsaturated fatty acid with two double bonds. Isomerization is a chemical process that changes the arrangement of these double bonds without changing the molecular formula. This can involve shifting the double bond's position (positional isomers) or altering its spatial orientation from cis to trans (geometric isomers). This is a major concern in research and drug development because different isomers can have vastly different biological activities and metabolic fates.[1][2] If isomerization occurs during sample preparation, it can lead to the inaccurate quantification of the biologically relevant isomer, potentially misinterpreting the experimental results.
Q2: What are the primary factors that cause the isomerization of this compound?
A2: The primary factors known to induce isomerization in polyunsaturated fatty acids are:
-
Temperature: Elevated temperatures, especially those used in heating or high-temperature extraction methods, significantly accelerate the rate of isomerization.[3][4]
-
pH: Extreme pH conditions, particularly alkaline (high pH), can catalyze double bond migration and isomerization.[5] A neutral or slightly acidic environment is generally preferred.
-
Light: Exposure to light, especially UV light, can provide the energy to initiate photoisomerization, converting cis isomers to the more stable trans form.[6][7][8][9]
-
Oxygen and Free Radicals: The presence of oxygen and other free radicals promotes lipid peroxidation, a chain reaction that can lead to both degradation and isomerization of the fatty acid chain.[10][11] This process can be catalyzed by trace metal ions.[12][13]
Q3: What are the general best practices to minimize isomerization during sample preparation?
A3: To maintain the isomeric integrity of this compound, the following practices are recommended:
-
Low Temperature: Perform all extraction and handling steps at low temperatures (e.g., on ice or at 4°C).[14] Use low-temperature methods for solvent evaporation, such as a gentle stream of nitrogen.
-
Light Protection: Work under subdued or red light. Use amber glassware or wrap containers in aluminum foil to protect samples from light at all stages.
-
pH Control: Maintain a neutral or slightly acidic pH (around 6-7) throughout the workup. Avoid strong acids and bases.
-
Inert Atmosphere: To prevent oxidation, degas solvents and work under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
-
Use of Additives: Incorporate antioxidants (e.g., BHT, BHA, α-tocopherol) into solvents to scavenge free radicals.[[“]][16][17] Add a chelating agent like EDTA to bind metal ions that can catalyze oxidation.[12][13][18][19][20]
Q4: Which derivatization methods are recommended for GC analysis to avoid isomerization?
A4: For gas chromatography (GC) analysis, fatty acids are typically converted to their more volatile methyl esters (FAMEs). It is crucial to use a method that does not induce isomerization. Acid-catalyzed methylation (e.g., using HCl or H₂SO₄ in methanol) at low temperatures is preferred. Base-catalyzed methods should be avoided as they are more likely to cause isomerization of polyunsaturated fatty acids. Lowering the derivatization temperature to room temperature can also prevent cis to trans double bond isomerization.
Q5: What analytical techniques are best for separating this compound isomers?
A5: Separating the various positional and geometric isomers of this compound requires high-resolution techniques:
-
Gas Chromatography (GC): GC with a highly polar cyanopropyl capillary column is effective for separating many octadecadienoic acid methyl ester (FAME) isomers.[21]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is widely used. For enhanced separation of geometric (cis/trans) isomers, silver ion HPLC (Ag+-HPLC) is particularly powerful as it separates compounds based on the number, position, and configuration of double bonds.[22]
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks or altered isomer ratios in the chromatogram. | Isomerization during sample workup: Exposure to heat, light, or non-neutral pH. | Review your protocol: • Temperature: Ensure all steps were performed on ice or at 4°C. Evaporate solvents under nitrogen at low temperatures (<30°C). • Light: Confirm that amber vials or foil-wrapped tubes were used consistently. • pH: Check the pH of all aqueous solutions. If necessary, buffer extraction solvents to a neutral or slightly acidic pH. • Derivatization: If using GC, switch to a mild, acid-catalyzed methylation at room temperature. |
| Low recovery or complete loss of the target isomer. | Analyte Degradation: Oxidation due to exposure to air (oxygen) and/or catalysis by metal ions. | Improve sample protection: • Add Antioxidants: Add an antioxidant like butylated hydroxytoluene (BHT) at ~0.01% to your extraction solvents to prevent free-radical chain reactions.[[“]][17][[“]] • Add Chelating Agents: Add EDTA to aqueous solutions to sequester metal ions that catalyze oxidation.[12][13][18] • Use Inert Gas: Flush sample tubes with nitrogen or argon before sealing to displace oxygen. • Storage: Store extracts at -80°C under an inert atmosphere and analyze them as soon as possible. |
| Poor reproducibility between sample preparations. | Inconsistent experimental conditions: Minor variations in light exposure, temperature, or timing between samples can lead to different degrees of isomerization. | Standardize the entire workflow: • Timing: Ensure that the duration of each step (extraction, vortexing, incubation, evaporation) is identical for all samples. • Environment: Process all samples in the same location under the same lighting and temperature conditions. • Reagents: Prepare fresh solutions and use solvents from the same batch to avoid variability from contaminants. • Internal Standard: Add a stable isotope-labeled internal standard at the very beginning of the sample preparation to account for analyte loss during the procedure. |
Quantitative Data Summary
Direct quantitative data on the isomerization rates of this compound is limited in the literature. However, data from studies on linoleic acid (a closely related C18:2 fatty acid) and conjugated linoleic acid (CLA) provide valuable insights into the effects of key experimental parameters.
Table 1: Effect of Temperature and pH on the Isomerization of Linoleic Acid (C18:2)
Disclaimer: The following data is for linoleic acid and serves as a proxy to demonstrate the principles of isomerization.
| Parameter | Condition | Observation | Reference(s) |
| Temperature | Heating soybean oil at 180°C vs. 220°C | The formation of cis,trans and trans,cis isomers was significantly higher at 220°C, indicating a temperature-dependent reaction rate. | [4] |
| Heating Rosa roxburghii seed oil from 180°C to 240°C | The rate constants (k) for the formation of all trans-isomers of linoleic acid increased with increasing temperature. The presence of air (oxygen) further increased the rate constants compared to a nitrogen atmosphere. | [3] | |
| pH | In vitro ruminal cultures at pH 6.8 vs. 5.5 | Low pH (5.5) was found to inhibit the initial isomerization of linoleic acid to conjugated linoleic acid (CLA). | [5] |
| Alkali Treatment | Isomerization of linoleic acid at 140°C vs. 170°C | Increasing the temperature from 140°C to 170°C in the presence of NaOH or KOH caused an initial increase in beneficial CLA isomers, followed by a decrease as they were converted to other products. | [24] |
Experimental Protocols
Protocol 1: General Sample Preparation Workflow to Minimize Isomerization
This protocol provides a generalized procedure for extracting this compound from biological samples (e.g., cultured cells, plasma, homogenized tissue) while minimizing isomerization.
Materials:
-
Solvents (HPLC grade): Isopropanol, Hexane (B92381), Chloroform (B151607), Methanol (B129727). Pre-chill all solvents to 4°C.
-
Antioxidant: Butylated hydroxytoluene (BHT). Prepare a 1% (w/v) stock solution in methanol.
-
Chelating Agent: 0.5 M EDTA solution.
-
Internal Standard: Stable isotope-labeled this compound.
-
Inert Gas: Nitrogen or Argon.
-
Amber glass tubes with PTFE-lined caps.
Procedure:
-
Sample Collection:
-
For cell cultures, wash the cell pellet twice with ice-cold PBS. Immediately freeze in liquid nitrogen if not proceeding to extraction.[25]
-
For liquid samples (e.g., plasma), thaw on ice.
-
Perform all subsequent steps on ice and under dim light.
-
-
Solvent Preparation:
-
Prepare the extraction solvent (e.g., Hexane:Isopropanol 3:2 v/v).
-
Add BHT to the extraction solvent to a final concentration of 0.01%.[17]
-
Degas the solvent by sparging with nitrogen for 10-15 minutes.
-
-
Lipid Extraction (Modified Folch/Bligh & Dyer):
-
To your sample (e.g., 1x10⁶ cells in 1 mL PBS), add the internal standard.
-
Add 3.75 mL of Chloroform:Methanol (1:2, v/v). Add BHT to the methanol to a final concentration of 0.01%. Vortex vigorously for 2 minutes.[25]
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of 0.5 M EDTA solution (to chelate metals) and vortex for 1 minute.[12]
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic layer using a glass Pasteur pipette and transfer to a clean amber glass tube.
-
-
Solvent Evaporation:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen. Avoid heating.
-
-
Storage:
-
If not proceeding immediately to analysis, flush the tube with nitrogen, cap tightly, and store the dried lipid extract at -80°C.
-
Protocol 2: GC-MS Analysis of this compound Isomers
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Reconstitute the dried lipid extract in 1 mL of Toluene.
-
Add 2 mL of 1% H₂SO₄ in methanol.
-
Flush the tube with nitrogen, cap tightly, and incubate at 50°C for 2 hours.
-
After cooling, add 5 mL of 5% NaCl solution and 2 mL of hexane. Vortex to extract the FAMEs.
-
Centrifuge briefly to separate phases. Transfer the upper hexane layer to a new amber vial.
-
Evaporate the hexane under a stream of nitrogen and reconstitute in a suitable volume for GC injection.
GC-MS Conditions:
-
GC System: Gas chromatograph coupled to a mass spectrometer.
-
Column: Highly polar capillary column, such as a CP-Sil 88 or SP-2560 (e.g., 100 m x 0.25 mm i.d., 0.20 µm film thickness).[21]
-
Carrier Gas: Helium.
-
Injection: Splitless injection.
-
Oven Program: Start at 140°C, hold for 5 min, ramp to 240°C at 4°C/min, and hold for 20 min. (This program should be optimized for your specific isomers of interest).
-
MS Detection: Use electron ionization (EI) and scan a mass range of m/z 50-400. For quantification, use selected ion monitoring (SIM).
Protocol 3: Reversed-Phase HPLC Analysis of this compound Isomers
Sample Preparation:
-
Reconstitute the dried lipid extract from Protocol 1 in the mobile phase.
-
Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
HPLC Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a UV or MS detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A column with high shape selectivity can improve isomer separation.[3]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid, is a common starting point.[26][27]
-
Example Gradient: Start at 70% acetonitrile, ramp to 100% acetonitrile over 20 minutes, hold for 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at ~205 nm for non-conjugated dienes or ~233 nm for conjugated dienes. Mass spectrometry provides greater specificity.
Visualizations
Caption: Key factors and mechanisms leading to this compound isomerization.
References
- 1. researchgate.net [researchgate.net]
- 2. The biologically active isomers of conjugated linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermally induced isomerization of linoleic acid and α‐linolenic acid in Rosa roxburghii Tratt seed oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermally induced isomerization of linoleic acid in soybean oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rates and efficiencies of reactions of ruminal biohydrogenation of linoleic acid according to pH and polyunsaturated fatty acids concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 11. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. EDTA : a chelating agent and anticoagulant_Chemicalbook [chemicalbook.com]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. consensus.app [consensus.app]
- 16. researchgate.net [researchgate.net]
- 17. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Why is EDTA Used as a Chelating Agent? - Shanghai Chemex [shanghaichemex.com]
- 19. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 20. Exploring the Role of EDTA as a Chelating Agent in Various Chemical Processes [thinkdochemicals.com]
- 21. Separation behavior of octadecadienoic acid isomers and identification of cis- and trans-isomers using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. consensus.app [consensus.app]
- 24. jbiochemtech.com [jbiochemtech.com]
- 25. researchgate.net [researchgate.net]
- 26. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 27. phx.phenomenex.com [phx.phenomenex.com]
Technical Support Center: Minimizing Matrix Effects in Octadienoic Acid Quantification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize matrix effects in the quantification of octadieno-ic acid and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact octadienoic acid quantification?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which negatively affects the accuracy, reproducibility, and sensitivity of quantitative analysis.[1][2] In the analysis of this compound from biological samples like plasma or tissues, these effects can lead to erroneous quantification.[3][4]
Q2: What are the primary sources of matrix effects in the analysis of this compound from biological samples?
A2: In biological matrices such as plasma, serum, or tissue extracts, phospholipids (B1166683) are the most significant cause of matrix effects.[1][5] Other sources include salts, proteins, endogenous metabolites, and ion-pairing agents.[1] These components can co-elute with this compound and interfere with its ionization in the mass spectrometer's ion source.[1]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: There are several methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of this compound solution is infused into the mass spectrometer after the LC column. A blank matrix extract is then injected. Dips or peaks in the constant analyte signal indicate regions of ion suppression or enhancement.[1][6]
-
Post-Extraction Spiking: This is a quantitative approach. The response of this compound spiked into a blank matrix extract (that has undergone the full sample preparation process) is compared to the response of the analyte in a neat (clean) solvent at the same concentration. The ratio of these responses indicates the degree of signal suppression or enhancement.[1][7]
Q4: Which analytical technique is generally preferred for this compound quantification to minimize matrix effects, GC-MS or LC-MS/MS?
A4: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for quantifying this compound. However, LC-MS/MS is often preferred for biological samples due to its high sensitivity and specificity, and it can often analyze the underivatized molecule, avoiding potential issues with derivatization efficiency and stability.[3] Endogenous phospholipids are a major source of matrix effects in LC-MS analysis of blood-based samples.[3]
Troubleshooting Guides
Issue: Significant Matrix Effects Observed in LC-MS/MS Analysis
Cause: Co-elution of matrix components, primarily phospholipids, with this compound.[1][5]
Solution:
-
Optimize Sample Preparation: Implement a more rigorous sample clean-up protocol. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are effective at removing interfering phospholipids.[3][5]
-
Utilize Stable Isotope Dilution (SID): The use of a stable isotope-labeled internal standard for this compound is the gold standard for correcting matrix effects.[3][8] Since the internal standard is chemically identical to the analyte, it will be affected by matrix effects in the same way, allowing for accurate correction.[8]
-
Matrix-Matched Calibration Curves: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples. This helps to compensate for matrix effects.[3]
-
Chromatographic Separation: Modify the LC method to improve the separation of this compound from co-eluting matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry, or altering the flow rate.[6]
Issue: Low Analyte Recovery
Cause: Inefficient extraction, analyte degradation, or adsorption to labware.
Solution:
-
Optimize Extraction: Ensure the chosen extraction solvent and protocol are suitable for this compound. For tissues, complete homogenization is critical. For liquid samples, ensure proper phase separation in LLE.[3]
-
Prevent Degradation: Octadienoic acids are susceptible to oxidation.[3] Protect samples from light and heat, and consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[3] Store samples at -80°C.[3]
-
Minimize Adsorption: Use silanized glass vials and low-adsorption tubing to prevent the loss of the analyte.[3]
Issue: Inconsistent Results Between Replicates
Cause: Variability in sample preparation.
Solution:
-
Standardize Procedures: Ensure that all samples, standards, and quality controls are treated identically throughout the entire analytical process.[3]
-
Automate When Possible: The use of an automated liquid handler for sample preparation can significantly improve precision and reproducibility.[3]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is adapted from methods for the extraction of fatty acids from plasma.[9][10]
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 50 µL of plasma in a glass tube, add a known amount of a stable isotope-labeled internal standard for this compound.
-
Add 200 µL of 0.2 M sodium hydroxide (B78521) (NaOH) in methanol (B129727).
-
Cap the tube, vortex thoroughly, and incubate at 60°C for 30 minutes to hydrolyze esterified fatty acids.[10]
-
-
Extraction:
-
After incubation, cool the tubes on ice.
-
Acidify the mixture to a pH of 3 by adding approximately 100 µL of 0.5 N hydrochloric acid (HCl).[10]
-
Add 3 mL of hexane (B92381), cap the tube, and vortex for 1 minute.[10]
-
Centrifuge at 3000 rpm for 10 minutes at 4°C.[10]
-
Carefully transfer the upper organic layer (hexane) to a clean glass tube.
-
Repeat the extraction with another 3 mL of hexane and combine the organic layers.[10]
-
-
Sample Concentration and Reconstitution:
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent for your LC-MS/MS analysis (e.g., 100 µL of methanol:water, 80:20, v/v).[10]
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol provides a general workflow for SPE, which can be optimized for specific applications.
-
Protein Precipitation:
-
To 100 µL of plasma, add 900 µL of a cold organic solvent (e.g., acetonitrile (B52724) with 5% methanol) to precipitate proteins.[11]
-
Vortex for 2 minutes and sonicate on ice for 10 minutes.[11]
-
Centrifuge to pellet the precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak solvent to remove polar interferences while retaining the this compound. The composition of the wash solvent should be optimized to maximize interference removal without eluting the analyte.
-
-
Elution:
-
Elute the this compound from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | Analyte Recovery | Matrix Effect (Ion Suppression) | Reproducibility (CV%) | Throughput |
| Protein Precipitation | High | High | < 15% | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate | < 10% | Medium |
| Solid-Phase Extraction (SPE) | High | Low | < 5% | High (with automation) |
Note: Values are representative and can vary depending on the specific matrix and analytical method.
Table 2: Typical LC-MS/MS Parameters for this compound Quantification
| Parameter | Setting |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm)[13] |
| Mobile Phase A | 0.1% Formic Acid in Water[13][14] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[13][14] |
| Flow Rate | 0.3 - 0.4 mL/min[13][14] |
| Injection Volume | 2 - 5 µL[14] |
| Column Temperature | 40 - 50 °C[13][14] |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[14] |
| Scan Type | Multiple Reaction Monitoring (MRM)[9] |
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Principle of Stable Isotope Dilution (SID) for accurate quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. nebiolab.com [nebiolab.com]
- 3. benchchem.com [benchchem.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. lipidmaps.org [lipidmaps.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. tandfonline.com [tandfonline.com]
- 14. LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides in Baijiu and Their Variation with Storage Time - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Co-elution of Fatty Acid Isomers
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the co-elution of fatty acid isomers in chromatography. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you resolve specific issues encountered during your experiments.
General Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting co-elution issues in both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC) Troubleshooting Guide
This section addresses common issues encountered during the GC analysis of fatty acid isomers, primarily as fatty acid methyl esters (FAMEs).
FAQs for GC Analysis
Q1: My chromatogram shows broad, tailing, or shouldering peaks, suggesting co-elution. What are the initial steps I should take?
A1: Co-elution, where two or more compounds elute from the chromatography column at the same time, is a common challenge that can compromise the accuracy of fatty acid identification and quantification.[1] Initial troubleshooting should focus on confirming the co-elution and then investigating the most common causes related to your sample preparation and Gas Chromatography (GC) method.[1]
-
Confirm Peak Purity: If you are using a Mass Spectrometry (MS) detector, examine the mass spectra across the peak.[1] If the mass spectra are not consistent from the leading edge to the trailing edge, it indicates the presence of multiple components.[1] Asymmetrical peaks or the presence of a "shoulder" are also strong indicators of co-elution.[1]
-
Review Sample Preparation:
-
Incomplete Derivatization: Ensure that the conversion of fatty acids to FAMEs is complete. Incomplete reactions can result in broad or tailing peaks of the original free fatty acids, which may overlap with FAME peaks.[1] Using high-quality derivatization reagents with low moisture content is crucial.[2]
-
System Contamination: Extraneous peaks can come from contamination in the solvent, glassware, or from carryover from previous injections.[1] Running a blank solvent injection can help identify if a co-eluting peak is a contaminant.[1]
-
-
Optimize GC Method Parameters: Simple adjustments to your GC method can often resolve co-elution.[1]
Q2: How can I optimize my GC temperature program to resolve co-eluting FAMEs?
A2: The oven temperature program is a critical factor in achieving separation of FAME isomers.[3] Here are key parameters to adjust:
-
Lower the Initial Temperature: A lower starting temperature can enhance the separation of more volatile, early-eluting compounds.[1]
-
Reduce the Ramp Rate: A slower temperature ramp (e.g., decreasing from 5°C/min to 2°C/min) increases the interaction time between the FAMEs and the stationary phase, which often enhances the separation of closely eluting isomers.[3]
-
Incorporate an Isothermal Hold: If a critical pair of isomers elutes in the middle of a run, introducing a brief isothermal (constant temperature) hold can often resolve the peaks without significantly increasing the total run time.[3]
Q3: What is the impact of the GC column on the separation of fatty acid isomers?
A3: The choice of the stationary phase in your GC column is one of the most critical factors for achieving selectivity between different fatty acids.[1] If optimizing the GC method does not resolve co-elution, changing the column is the next logical step.[1]
-
For cis/trans isomer separation: Highly polar cyanopropylsiloxane columns (e.g., SP-2560, HP-88, CP-Sil 88) are specifically designed for the separation of FAMEs, including geometric and positional isomers.[1][4]
-
For general FAME analysis: Polyethylene glycol (PEG) columns (e.g., DB-Wax, HP-INNOWAX) can provide good separation based on carbon number and degree of unsaturation but are generally not suitable for resolving cis and trans isomers.[5]
-
Column Dimensions: For very complex samples, longer columns (e.g., 100 meters) are often necessary to achieve the required resolution.[6]
Q4: Can the carrier gas flow rate affect the separation of my fatty acid isomers?
A4: Yes, the carrier gas flow rate impacts column efficiency and, consequently, resolution.[6][7] It's important to operate at or near the optimal flow rate for the carrier gas being used (Helium, Hydrogen, or Nitrogen).[7] While a lower flow rate can sometimes improve separation, it will also increase the analysis time.[8]
Quantitative Data for GC Optimization
The following tables provide examples of GC temperature programs that can be used as starting points for method development.
Table 1: Example GC Temperature Programs for FAME Isomer Separation
| Parameter | Standard Program | Optimized Program for Critical Pairs |
| Initial Temperature | 140°C, hold for 5 min | 100°C, hold for 2 min |
| Ramp 1 | 4°C/min to 240°C | 10°C/min to 170°C |
| Isothermal Hold | - | 170°C for 20 min |
| Ramp 2 | - | 5°C/min to 240°C |
| Final Hold | 240°C for 10 min | 240°C for 15 min |
| Column Type | Highly Polar Cyanopropyl | Highly Polar Cyanopropyl |
Note: These are example programs and may require further optimization for specific applications.
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
This section focuses on resolving co-elution issues in the HPLC analysis of fatty acid isomers.
FAQs for HPLC Analysis
Q1: My HPLC chromatogram shows poor resolution between fatty acid isomers. Where should I start troubleshooting?
A1: Similar to GC, the initial steps involve confirming peak purity using a Diode Array Detector (DAD) or Mass Spectrometer (MS) and reviewing your sample preparation.[1] For HPLC, sample overload is a common issue that can lead to peak distortion and co-elution.[9] Consider diluting your sample or reducing the injection volume.[10]
Q2: How can I optimize the mobile phase to improve the separation of fatty acid isomers?
A2: Mobile phase composition is a powerful tool for manipulating selectivity in HPLC.[11]
-
Solvent Selection: The most common mobile phases for reversed-phase HPLC of lipids are mixtures of acetonitrile (B52724), methanol (B129727), isopropanol, and water.[9] Switching between acetonitrile and methanol can alter selectivity due to their different interactions with the stationary phase.
-
Gradient Elution: Employing a shallow gradient, where the solvent composition changes slowly over time, can significantly improve the resolution of complex isomer mixtures.[12]
-
Mobile Phase Additives: For free fatty acids, adding a small amount of a weak acid like formic or acetic acid (e.g., 0.1%) can suppress the ionization of the carboxyl group, leading to sharper peaks.[9] Ammonium formate (B1220265) or acetate (B1210297) can also be used to improve peak shape, especially when using MS detection.[9]
Q3: What role does the HPLC column play in resolving fatty acid isomers?
A3: The stationary phase is crucial for achieving the desired separation.
-
Reversed-Phase (RP-HPLC): C18 columns are widely used, but for challenging isomer separations, other phases may provide better selectivity.[13] Ultra-High-Performance Liquid Chromatography (UPLC) systems with sub-2 µm particle columns can offer significantly improved resolution for complex lipid mixtures.[14][15]
-
Silver Ion HPLC (Ag+-HPLC): This technique is highly effective for separating unsaturated fatty acid isomers based on the number, position, and geometry (cis/trans) of their double bonds.[16] Trans isomers elute before their corresponding cis isomers.
Q4: Can column temperature be used to improve separation in HPLC?
A4: Yes, adjusting the column temperature can influence retention and selectivity. In reversed-phase HPLC, lower temperatures generally increase retention and may improve the resolution of some isomer pairs. Conversely, in silver ion HPLC with certain mobile phases, unsaturated fatty acids may elute more slowly at higher temperatures.
Quantitative Data for HPLC Optimization
The following tables provide examples of HPLC mobile phase gradients that can serve as a starting point for method development.
Table 2: Example HPLC Mobile Phase Gradients for Fatty Acid Isomer Separation (Reversed-Phase)
| Time (min) | % Mobile Phase A (e.g., Water with 0.1% Formic Acid) | % Mobile Phase B (e.g., Acetonitrile/Isopropanol) |
| 0 | 50 | 50 |
| 40 | 0 | 100 |
| 50 | 0 | 100 |
| 51 | 50 | 50 |
| 60 | 50 | 50 |
Note: This is a generic gradient and should be optimized for your specific application and column.[17]
Experimental Protocols
Protocol 1: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)
This protocol describes a common method for preparing FAMEs for GC analysis using Boron Trifluoride (BF3) in methanol.[2]
Materials:
-
Sample containing fatty acids (1-25 mg)
-
Micro reaction vessel (5-10 mL)
-
12% w/w Boron Trifluoride (BF3) in methanol
-
Saturated Sodium Chloride (NaCl) solution
-
Heating block or water bath
Procedure:
-
Weigh 1-25 mg of the sample into a micro reaction vessel.[2]
-
Add 2 mL of 12% w/w BF3-methanol solution.[2]
-
Heat the vessel at 60°C for 5-10 minutes.[2]
-
Cool the vessel to room temperature.
-
Add 1 mL of water and 1 mL of hexane to the vessel.[2]
-
Shake the vessel vigorously to ensure the FAMEs are extracted into the hexane layer.[2]
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.[2]
Note: This procedure is moisture-sensitive. Ensure all glassware is dry and use high-quality reagents.[2][18]
Protocol 2: Silver Ion Solid Phase Extraction (Ag+-SPE) for Fractionation of cis/trans FAMEs
This protocol can be used to separate cis and trans FAME isomers prior to GC analysis, which can simplify the chromatogram and improve quantification.
Workflow for Ag+-SPE of FAMEs
Materials:
-
Ag+-SPE cartridge
-
FAME sample dissolved in a non-polar solvent (e.g., hexane)
-
Elution solvents of increasing polarity (e.g., hexane, hexane/acetone mixtures, acetone)
-
Collection vials
Procedure:
-
Condition the Ag+-SPE cartridge: Follow the manufacturer's instructions for conditioning the cartridge, typically involving washing with a polar solvent followed by the initial non-polar mobile phase.
-
Load the sample: Apply the FAME sample dissolved in a minimal amount of non-polar solvent to the top of the cartridge.
-
Elute fractions:
-
Elute the saturated FAMEs with a non-polar solvent like hexane.
-
Elute the trans-unsaturated FAMEs with a slightly more polar solvent mixture (e.g., hexane with a small percentage of acetone).
-
Elute the cis-unsaturated FAMEs with a more polar solvent like acetone.
-
-
Analyze fractions: Collect each fraction in a separate vial, evaporate the solvent, and reconstitute in a suitable solvent for GC analysis.
This fractionation simplifies the subsequent chromatographic analysis by reducing the number of components in each injection.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mastelf.com [mastelf.com]
- 12. agilent.com [agilent.com]
- 13. hplc.eu [hplc.eu]
- 14. waters.com [waters.com]
- 15. researchgate.net [researchgate.net]
- 16. aocs.org [aocs.org]
- 17. Lipidomics by ultrahigh performance liquid chromatography-high resolution mass spectrometry and its application to complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Derivatization techniques for free fatty acids by GC [restek.com]
Technical Support Center: Stability of Octadienoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability of octadienoic acid in various organic solvents. Understanding the stability of this compound is critical for accurate experimental design, data interpretation, and the development of robust drug formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in organic solvents?
A1: The stability of this compound, a polyunsaturated fatty acid, is primarily influenced by three main factors:
-
Oxidation: The conjugated double bonds in the this compound structure are highly susceptible to oxidation. This process is accelerated by the presence of oxygen, light, and elevated temperatures. The oxidation of polyunsaturated fatty acids (PUFAs) is a free-radical chain reaction that can lead to the formation of various degradation products, including hydroperoxides, aldehydes, and ketones.
-
Light Exposure (Photodegradation): Exposure to ultraviolet (UV) light can induce photochemical reactions, leading to isomerization of the double bonds and other forms of degradation. It is crucial to protect solutions of this compound from light.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation and other degradation pathways. For long-term storage, it is recommended to keep this compound solutions at low temperatures.
Q2: Which organic solvents are generally preferred for dissolving and storing this compound?
A2: The choice of solvent depends on the intended application and the required concentration. Generally, polar aprotic solvents and alcohols are good solvents for this compound.
-
Alcohols (e.g., Ethanol (B145695), Methanol): These are common solvents for fatty acids. However, it's important to use high-purity, anhydrous solvents, as water can participate in hydrolysis reactions, and impurities can catalyze degradation.
-
Acetonitrile: This is a versatile solvent often used in HPLC analysis. It is relatively inert and can be a good choice for analytical purposes.
-
Non-polar Solvents (e.g., Hexane, Heptane): While this compound has some solubility in non-polar solvents, it is generally lower than in polar solvents. These are often used for extraction purposes.
It is crucial to use solvents of the highest purity available, as impurities can significantly impact the stability of the fatty acid.
Q3: How can I monitor the degradation of this compound in my solvent system?
A3: The most common and reliable method for monitoring the degradation of this compound is High-Performance Liquid Chromatography with UV detection (HPLC-UV). Since this compound possesses conjugated double bonds, it has a strong UV absorbance at a specific wavelength (typically around 230-280 nm), making it readily detectable. A decrease in the peak area of the parent compound over time, along with the appearance of new peaks corresponding to degradation products, indicates instability.
Q4: What are the typical degradation products of this compound?
A4: The degradation of this compound, primarily through oxidation, can lead to a complex mixture of products. Common degradation products of conjugated fatty acids include hydroperoxides, which can further break down into smaller, volatile compounds such as aldehydes and ketones. In the presence of alcohols like ethanol, esterification can also occur, especially under acidic or basic conditions or over long storage periods.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Rapid loss of this compound peak in HPLC analysis. | 1. Oxidation: The solvent may contain dissolved oxygen, or the sample is being exposed to air. 2. Photodegradation: The sample is being exposed to UV or ambient light. 3. High Temperature: The sample is being stored or handled at an elevated temperature. | 1. Use deoxygenated solvents by sparging with an inert gas (e.g., nitrogen or argon). Prepare and store solutions under an inert atmosphere. 2. Store solutions in amber vials or wrap containers in aluminum foil to protect from light. 3. Store stock solutions at low temperatures (e.g., -20°C or -80°C) and minimize time at room temperature during experiments. |
| Appearance of multiple, unidentified peaks in the chromatogram. | 1. Degradation: These are likely degradation products of this compound. 2. Solvent Impurities: The solvent may contain impurities that are reacting with the this compound or are being detected by the HPLC. | 1. Confirm the identity of degradation products using techniques like LC-MS if necessary. Optimize storage and handling conditions to minimize degradation. 2. Use high-purity (HPLC grade or higher) solvents. Run a solvent blank to check for impurities. |
| Inconsistent results between replicate samples. | 1. Variable Degradation: Inconsistent exposure to light, oxygen, or temperature fluctuations between samples. 2. Inaccurate Pipetting: Inconsistent initial concentrations of this compound. | 1. Standardize sample preparation and handling procedures to ensure all samples are treated identically. 2. Use calibrated pipettes and ensure complete dissolution of the stock material. |
| Precipitation of this compound from the solution. | 1. Low Solubility: The concentration of this compound exceeds its solubility in the chosen solvent at the storage temperature. | 1. Determine the solubility of this compound in the specific solvent at the intended storage and experimental temperatures. Prepare solutions at concentrations below the solubility limit. Gentle warming and sonication can aid dissolution, but prolonged heating should be avoided. |
Data on the Stability of a Structurally Similar Compound: Sorbic Acid (2,4-Hexadienoic Acid)
Disclaimer: The following data is for sorbic acid and should be used as an estimation for the stability of this compound. Actual stability will depend on the specific experimental conditions.
| Solvent | Condition | Parameter | Value | Comments |
| Ethanol | Ambient, with light exposure | Degradation Rate | Qualitative: Unstable | Sorbic acid in ethanol is known to be susceptible to degradation, especially in the presence of light and oxygen. |
| Methanol | Ambient | Half-life | Not available | Similar to ethanol, degradation is expected, potentially faster due to the higher reactivity of methanol. |
| Acetonitrile | Ambient | Stability | Relatively Stable | Acetonitrile is a more inert solvent compared to alcohols, and sorbic acid is expected to show better stability. |
| Aqueous Solution (pH dependent) | pH 2.1, with sulfur dioxide and light | Degradation | Total degradation in 8 days[1] | Demonstrates high instability under acidic and pro-oxidative conditions. |
| Aqueous Solution | 35°C, in the dark | Stability | Losses of less than 25% after 40 days[2] | Shows reasonable stability in the absence of light and at a moderately elevated temperature. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Organic Solvent using HPLC-UV
This protocol outlines a general procedure to determine the stability of this compound in a specific organic solvent over time.
1. Materials and Reagents:
-
This compound (high purity)
-
HPLC-grade organic solvent (e.g., ethanol, methanol, acetonitrile)
-
Inert gas (e.g., nitrogen or argon)
-
Amber HPLC vials with septa
-
Calibrated micropipettes
-
HPLC system with a UV detector and a C18 reversed-phase column
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen organic solvent to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
To minimize oxidation, it is recommended to prepare the solution under an inert atmosphere (e.g., in a glove box or by purging the solvent and vial with nitrogen).
-
Store the stock solution in an amber vial at -20°C or -80°C.
3. Stability Study Setup:
-
From the stock solution, prepare several aliquots of a working solution (e.g., 100 µg/mL) in the chosen organic solvent in amber HPLC vials.
-
Purge the headspace of each vial with an inert gas before sealing.
-
Divide the vials into different groups based on the storage conditions to be tested (e.g., room temperature with light exposure, room temperature in the dark, 4°C in the dark, 40°C in the dark).
4. HPLC Analysis:
-
Initial Analysis (Time = 0): Immediately after preparation, analyze one of the working solution vials by HPLC-UV to determine the initial concentration of this compound.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: ~260 nm (determine the λmax of this compound in the mobile phase)
-
Column Temperature: 25°C
-
-
-
Time-Point Analysis: At specified time intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve a vial from each storage condition and analyze it by HPLC-UV using the same method as the initial analysis.
5. Data Analysis:
-
For each time point and condition, calculate the percentage of this compound remaining relative to the initial concentration at Time = 0.
-
Plot the percentage of remaining this compound against time for each condition.
-
From this data, you can determine the degradation rate and, if applicable, the half-life (t½) of this compound under each condition.
Visualizations
References
Technical Support Center: Octadienoic Acid Derivatization
Welcome to the technical support center for octadienoic acid derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the successful derivatization of this compound for various analytical applications.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for analysis?
A1: Free this compound is a polar molecule with low volatility due to its carboxylic acid group, which can form hydrogen bonds. This polarity leads to analytical challenges such as poor peak shape (tailing), broad peaks, and potential adsorption onto the analytical column, particularly in Gas Chromatography (GC). Derivatization masks the polar carboxyl group, typically by converting it into an ester or other less polar functional group. This increases the analyte's volatility and reduces its polarity, making it more suitable for chromatographic analysis and leading to more accurate and reproducible results.
Q2: What are the most common derivatization methods for this compound?
A2: The most prevalent methods for derivatizing fatty acids like this compound include:
-
Esterification: This is the most common method, where the carboxylic acid is converted into an ester, typically a fatty acid methyl ester (FAME). Common reagents include methanol (B129727) with an acid catalyst like boron trifluoride (BF₃), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄).
-
Silylation: This method replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. Silylation is particularly useful for GC-MS analysis.
-
Amidation: In this method, the carboxylic acid is converted to an amide. This can be achieved using an activating agent like 1,1'-Carbonyldiimidazole (CDI) followed by the addition of an amine.
Q3: How do I choose the right derivatization method?
A3: The choice of derivatization method depends on several factors:
-
Analytical Technique: For GC-MS, esterification to FAMEs or silylation to TMS esters are standard choices. For High-Performance Liquid Chromatography (HPLC), especially with detectors like Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), a wider range of derivatives can be used, including those that enhance ionization.
-
Sample Matrix: Complex matrices may contain interfering substances. The choice of reagent and subsequent cleanup steps should be considered to minimize these interferences.
-
Stability of the Derivative: The stability of the resulting derivative is crucial, especially if there is a delay between sample preparation and analysis. FAMEs generally offer good stability.[1] TMS derivatives can be more sensitive to moisture.
-
Presence of Other Functional Groups: If other reactive functional groups are present in your molecule of interest or in the sample matrix, consider a derivatization reagent that is selective for the carboxylic acid group or one that derivatizes all reactive groups simultaneously and reproducibly.
Q4: My derivatization reaction is giving low yields. What are the common causes?
A4: Low derivatization yields can stem from several factors:
-
Presence of Water: Many derivatization reagents, especially silylating agents and those used in acid-catalyzed esterification, are sensitive to moisture. Water can hydrolyze the reagent or the formed derivative. Ensure all glassware is dry and use anhydrous solvents.
-
Reagent Quality: Derivatization reagents can degrade over time, especially if not stored properly. Use fresh, high-quality reagents.
-
Suboptimal Reaction Conditions: Reaction time, temperature, and reagent-to-sample ratio are critical parameters that need to be optimized for your specific application.
-
Incomplete Reaction: The reaction may not have gone to completion. Consider increasing the reaction time, temperature, or the molar excess of the derivatizing agent.
-
Side Reactions: The presence of impurities or suboptimal conditions can lead to the formation of unwanted byproducts, reducing the yield of the desired derivative.
Troubleshooting Guides
This section provides solutions to common problems encountered during the derivatization of this compound and subsequent analysis.
Troubleshooting Derivatization Reactions
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive/degraded derivatization reagent.2. Presence of water or other interfering substances in the sample.3. Incorrect reaction temperature or time.4. Insufficient amount of derivatization reagent. | 1. Use a fresh vial of the derivatization reagent. Store reagents under recommended conditions (e.g., in a desiccator).2. Dry the sample thoroughly before adding the reagent. Use anhydrous solvents.3. Optimize the reaction temperature and time. Monitor the reaction progress by analyzing aliquots at different time points.4. Increase the molar excess of the derivatization reagent. |
| Presence of Multiple Peaks for a Single Analyte | 1. Incomplete derivatization.2. Formation of isomers (e.g., cis/trans isomerization of double bonds).3. Side reactions leading to byproducts.4. Degradation of the derivative. | 1. Optimize reaction conditions (time, temperature, reagent concentration) to drive the reaction to completion.2. Use milder reaction conditions (e.g., lower temperature). For FAMEs, some acid catalysts can cause isomerization.[2] (Trimethylsilyl)diazomethane is a milder alternative.[2]3. Purify the starting material. Adjust reaction conditions to be more specific.4. Analyze the sample as soon as possible after derivatization. Check the stability of the derivative over time. |
| Broad or Tailing Peaks in GC/HPLC Analysis | 1. Incomplete derivatization leaving polar carboxylic acid groups.2. Adsorption of the analyte to active sites in the GC inlet or column.3. Column overload.4. Poor chromatographic conditions. | 1. Confirm complete derivatization using a standard and optimize the reaction if necessary.2. Use a deactivated inlet liner. Condition the column. Trim the first few centimeters of the GC column.3. Dilute the sample or inject a smaller volume.4. Optimize the temperature program (GC) or mobile phase gradient (HPLC). |
Troubleshooting GC-MS Analysis of this compound Derivatives
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | 1. Active sites in the GC system (inlet, column).2. Column contamination.3. Co-elution with interfering compounds. | 1. Deactivate the inlet liner and use a deactivated column.2. Bake out the column at a high temperature (within the column's limits).3. Optimize the temperature program to improve separation. |
| Low Signal Intensity | 1. Inefficient derivatization.2. Degradation of the derivative in the hot injector.3. Leaks in the GC system.4. MS detector not tuned or dirty. | 1. Ensure complete derivatization.2. Lower the injector temperature.3. Perform a leak check on the GC system.4. Tune the mass spectrometer and clean the ion source if necessary. |
| Inconsistent Retention Times | 1. Fluctuations in carrier gas flow rate.2. Column aging or contamination.3. Changes in oven temperature profile. | 1. Check the gas supply and ensure a constant flow rate.2. Condition or replace the column.3. Verify the accuracy of the GC oven temperature. |
Troubleshooting HPLC-ELSD Analysis of this compound Derivatives
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High Baseline Noise | 1. Impure mobile phase or additives.2. Contaminated detector.3. Unstable nebulization. | 1. Use high-purity solvents and additives. Filter the mobile phase.2. Clean the ELSD nebulizer and drift tube.3. Optimize the nebulizer gas flow and evaporator temperature for your mobile phase.[3] |
| Poor Sensitivity | 1. Suboptimal ELSD settings (evaporator temperature, nebulizer gas pressure).2. Analyte is too volatile.3. Low analyte concentration. | 1. Optimize ELSD parameters for your specific analyte and mobile phase.[4]2. ELSD is not suitable for highly volatile compounds.3. Concentrate the sample if possible. |
| Non-linear Response | 1. This is an inherent characteristic of ELSD. The response is not linear with concentration. | 1. Use a multi-point calibration curve with a suitable non-linear fit (e.g., logarithmic or polynomial) for quantification. |
Experimental Protocols
Protocol 1: Methyl Esterification of this compound using Boron Trifluoride-Methanol
This protocol describes the formation of fatty acid methyl esters (FAMEs) for GC analysis.[1]
Materials:
-
This compound sample
-
Boron trifluoride-methanol (BF₃-MeOH) solution (14% w/v)
-
Hexane (B92381) (HPLC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663)
-
Reaction vials with screw caps
Procedure:
-
Weigh 1-10 mg of the this compound sample into a reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a stream of nitrogen.
-
Add 1-2 mL of 14% BF₃-MeOH solution to the vial.
-
Cap the vial tightly and heat at 60-100°C for 10-30 minutes. The optimal time and temperature should be determined empirically.
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane to the vial.
-
Vortex vigorously for at least 30 seconds to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
The sample is now ready for GC-MS analysis.
Workflow for Methyl Esterification:
Protocol 2: Amidation of this compound using 1,1'-Carbonyldiimidazole (CDI)
This protocol describes the formation of fatty acid amides.[5]
Materials:
-
This compound sample
-
1,1'-Carbonyldiimidazole (CDI)
-
Desired amine (e.g., ethanolamine)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated ammonium (B1175870) chloride (NH₄Cl) solution
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous DCM (5 mL) in a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add CDI (1.1 mmol) to the stirred solution at room temperature.
-
Stir the reaction mixture for 30 minutes at room temperature to allow for the activation of the carboxylic acid.
-
Add the desired amine (1.1 mmol) to the reaction mixture.
-
Stir the reaction for 12 hours at room temperature.
-
Dilute the reaction mixture with DCM (25 mL) and wash with saturated NH₄Cl solution.
-
Acidify the aqueous layer to pH 2 with HCl solution and extract with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude amide.
-
The crude product can be purified by column chromatography or recrystallization.
Workflow for Amidation with CDI:
Protocol 3: Silylation of this compound using BSTFA
This protocol describes the formation of trimethylsilyl (TMS) esters for GC-MS analysis.[6]
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reaction vials with screw caps
Procedure:
-
Place 0.1-1 mg of the dried this compound sample into a reaction vial.
-
Add 100 µL of anhydrous solvent to dissolve the sample.
-
Add 100 µL of BSTFA (+1% TMCS).
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for direct injection into the GC-MS.
Quantitative Data Summary
While specific yield data for this compound derivatization is dispersed throughout the literature, the following table summarizes typical yields and conditions for the derivatization of similar polyunsaturated fatty acids. Actual yields for this compound may vary and should be optimized for each specific application.
| Derivatization Method | Reagent | Typical Conditions | Reported Yields for Similar Fatty Acids | Reference(s) |
| Methyl Esterification | 14% BF₃ in Methanol | 60-100°C, 10-60 min | >95% | [7] |
| 1-5% H₂SO₄ in Methanol | 60-80°C, 1-2 hours | ~70-98% | [4] | |
| Amidation | CDI, then Amine | Room Temp, 12 hours | 90-96% | [5] |
| Silylation | BSTFA + 1% TMCS | 60-70°C, 30-60 min | Generally quantitative for GC analysis, but can be variable | [8] |
Signaling Pathway
Certain derivatives of this compound, such as 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), have been shown to be potent activators of Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[5][9] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.
Activation of PPARα by 13-oxo-9,11-octadecadienoic acid:
Upon binding of 13-oxo-ODA, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This leads to increased transcription of genes involved in fatty acid metabolism, such as Carnitine Palmitoyltransferase 1A (CPT1a) and Acyl-CoA Oxidase (AOX), ultimately resulting in increased fatty acid oxidation and a reduction in triglyceride levels.[5][10]
References
- 1. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 10. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Octadienoic Acid Analysis in Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of octadienoic acid. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to enhance ionization efficiency and achieve reliable, high-quality data.
Frequently Asked Questions (FAQs)
Q1: What is the most effective ionization mode for analyzing underivatized this compound?
For underivatized this compound and other free fatty acids, electrospray ionization (ESI) in negative ion mode is typically the most effective method. The carboxylic acid group readily loses a proton to form the deprotonated molecule, [M-H]⁻, which is the primary ion observed.[1] Analysis in positive ion mode is generally less sensitive for underivatized fatty acids.[2]
Q2: Why is chemical derivatization sometimes used for fatty acid analysis?
Chemical derivatization is employed to significantly improve ionization efficiency, particularly in positive ion ESI mode.[1][3] By converting the carboxylic acid group into a moiety with a permanent positive charge or one that is more readily protonated, the sensitivity of the analysis can be increased by several orders of magnitude.[2] This approach is useful when negative mode performance is suboptimal or when specific fragmentation patterns are desired for structural elucidation.
Q3: What are common adducts or ions observed for this compound in ESI-MS?
-
Negative Mode (Underivatized): The most common ion is the deprotonated molecule, [M-H]⁻. You may also observe adducts with mobile phase components, such as acetate (B1210297) ([M+CH₃COO]⁻) if acetate buffers are used.
-
Positive Mode (Derivatized): After derivatization, you will typically see the protonated molecule, [M+H]⁺.[1] Depending on the purity of the mobile phase and sample handling, sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts can also be prevalent.[4][5]
Q4: What is in-source fragmentation and how does it affect this compound analysis?
In-source fragmentation (ISF) is the unintended dissociation of an analyte that occurs in the ion source before mass analysis.[6][7] For this compound, this can lead to the loss of water (H₂O) or other neutral fragments, resulting in a diminished signal for the intended precursor ion and potentially causing misidentification of the compound.[6][8] Severe ISF can even lead to a false negative result where the parent molecule is not detected at all.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometry analysis of this compound.
Issue 1: Low Signal Intensity / Poor Ionization Efficiency
Q: My signal for this compound is very weak. What steps can I take to improve it?
A: Low signal intensity is a frequent challenge. A systematic approach to optimization is key.
1. Confirm Ionization Mode:
-
Ensure you are operating in negative ESI mode for underivatized this compound, as this typically yields the highest sensitivity by forming the [M-H]⁻ ion.[1]
2. Optimize the Mobile Phase:
-
The composition of your mobile phase significantly impacts ionization. For negative mode analysis of lipids, a mobile phase containing 10 mM ammonium (B1175870) acetate with 0.1% acetic acid has been shown to be a reasonable compromise for signal intensity and retention time stability.[9][10][11] For positive mode, 5 mM ammonium formate (B1220265) with 0.1% formic acid is often effective.[9] The slightly acidic conditions provided by additives like acetic or formic acid can improve ionization efficiency.[12]
3. Tune Ion Source Parameters:
-
Ion source parameters must be optimized to ensure efficient desolvation and ionization.[13] This is a critical step that often involves adjusting multiple interdependent variables.
-
Capillary/Sprayer Voltage: This voltage drives the electrospray process. While higher voltages can increase signal, excessive voltage can cause unstable signals or corona discharge.[14][15] A typical starting range is 2500-4000 V.[12]
-
Source/Desolvation Temperature: Higher temperatures aid in solvent evaporation, but excessive heat can cause thermal degradation of the analyte. A typical range is 250-500 °C.[1][16]
-
Gas Flows (Nebulizer, Drying, Cone): These gases help to desolvate the droplets. Higher flows can improve desolvation but may also reduce ion transmission into the mass spectrometer.[14]
-
4. Consider Chemical Derivatization:
-
If optimization in negative mode is insufficient, consider derivatization to enable highly sensitive analysis in positive mode. Reagents like N-(4-aminomethylphenyl)pyridinium (AMPP) can convert the carboxylic acid to an amide with a permanent positive charge, leading to significant sensitivity gains.[2]
Issue 2: Unwanted Adducts or In-Source Fragments Dominate Spectrum
Q: My spectrum shows high levels of sodium adducts or unexpected fragments instead of my target ion. How can I fix this?
A: The presence of unwanted ions can suppress the signal of your target analyte and complicate data interpretation.
1. To Minimize Unwanted Adducts (e.g., [M+Na]⁺):
-
Use High-Purity Reagents: Ensure that solvents and additives are LC-MS grade to minimize metal ion contamination.
-
Avoid Glassware: Sodium and other metal salts can leach from glass vials. Using polypropylene (B1209903) or other plastic vials can significantly reduce the formation of metal adducts.[4]
-
Add Competing Ions: The addition of volatile salts like ammonium formate or ammonium acetate to the mobile phase provides a high concentration of competing ions (NH₄⁺) that can suppress the formation of sodium and potassium adducts.[5]
2. To Mitigate In-Source Fragmentation (ISF):
-
Reduce Source Voltages: ISF is often caused by excessively high voltages in the ion source region (e.g., fragmentor voltage, cone voltage, or skimmer voltage).[12] Systematically reducing these voltages can minimize the energy imparted to the ions, thereby reducing fragmentation.
-
Optimize Source Temperature: While not as common a cause as voltage, an excessively high source temperature can sometimes contribute to the thermal degradation of the analyte, which can appear similar to ISF.
Data & Protocols
Quantitative Data Summary
For reproducible results, key instrument parameters should be carefully optimized and recorded. The following tables provide typical starting points for method development based on published literature.
Table 1: Recommended Mobile Phase Compositions
| Ionization Mode | Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Reference(s) |
| Negative ESI | Water + 10 mM Ammonium Acetate + 0.1% Acetic Acid | Acetonitrile/Isopropanol | [9],[10] |
| Positive ESI | Water + 5 mM Ammonium Formate + 0.1% Formic Acid | Acetonitrile/Isopropanol + 0.1% Formic Acid | [1],[9] |
Table 2: Typical ESI Source Parameters for Fatty Acid Analysis
| Parameter | Typical Range | Purpose | Reference(s) |
| Capillary Voltage | 2.5 - 4.5 kV | Generates charged droplets | [1],[16],[12] |
| Source Temperature | 120 - 150 °C | Initial solvent evaporation | [16],[17] |
| Desolvation Temp. | 250 - 500 °C | Completes solvent evaporation | [1],[16],[17] |
| Nebulizer Gas Flow | 30 - 50 psig | Assists in droplet formation | [1] |
| Drying Gas Flow | 8 - 13 L/min | Aids in droplet desolvation | [1],[16] |
| Fragmentor/Cone Voltage | 60 - 180 V | Ion transmission (lower to reduce ISF) | [12] |
Experimental Protocols
Protocol 1: General LC-MS/MS Method for Underivatized this compound
This protocol provides a starting point for the analysis of this compound in negative ESI mode.
-
Sample Preparation:
-
Reconstitute dried sample extracts in a solvent compatible with the initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile).
-
Filter samples through a 0.22 µm filter to remove particulates.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 Reverse Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Acetic Acid.[12]
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v).[12]
-
Gradient:
-
0-1 min: 30% B
-
1-20 min: Linear gradient from 30% to 100% B
-
20-25 min: Hold at 100% B
-
25.1-30 min: Return to 30% B and equilibrate.
-
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: ESI Negative.
-
Scan Mode: Full Scan (to identify precursor) and/or Multiple Reaction Monitoring (MRM) for quantification.
-
Ion Source Parameters: Use values from Table 2 as a starting point and optimize by infusing a standard solution.
-
MRM Transition (Example): For this compound (C₈H₁₂O₂), the theoretical [M-H]⁻ is m/z 139.07. A characteristic product ion would need to be determined by fragmentation of the standard.
-
Protocol 2: Derivatization with Trimethylsilyldiazomethane (TMSD) for Positive Mode Analysis
This procedure improves ionization efficiency for positive mode analysis.[1] (Caution: TMSD is toxic and potentially explosive. Handle with extreme care in a fume hood according to safety guidelines).
-
Sample Preparation:
-
Dry the extracted fatty acid sample completely under a stream of nitrogen or using a SpeedVac concentrator.
-
Reconstitute the dried sample in 100 µL of methanol.
-
-
Derivatization Reaction:
-
Add a fresh solution of TMSD (typically 2.0 M in hexanes) to the methanolic sample solution until a persistent yellow color is observed, indicating a slight excess of the reagent.
-
Allow the reaction to proceed for approximately 15-30 minutes at room temperature.
-
Quench the reaction by adding a small drop of acetic acid until the yellow color disappears.
-
-
Analysis:
-
Dilute the derivatized sample in the initial mobile phase for LC-MS analysis.
-
Analyze using a C18 column and a suitable gradient with a mobile phase containing formic acid (e.g., 0.1%) to promote protonation.
-
Set the mass spectrometer to positive ESI mode and scan for the [M-CH₃+H]⁺ ion (methylated this compound).
-
References
- 1. A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA01344A [pubs.rsc.org]
- 2. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. web.uvic.ca [web.uvic.ca]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. A rapid and highly sensitive UPLC-ESI-MS/MS method for the analysis of the fatty acid profile of edible vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for Octadienoic Acid Analysis
For researchers, scientists, and drug development professionals, the robust and reliable quantification of octadieno.ic acid is crucial for ensuring product quality and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. However, the validity of the data generated is entirely dependent on the rigor of the analytical method validation. This guide provides a detailed comparison between a fully validated HPLC method and an alternative, less-characterized method for the analysis of octadienoic acid, supported by experimental data and protocols. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]
Performance Comparison of HPLC Methods
The following table summarizes the key performance characteristics of a validated HPLC method versus an alternative method for the quantification of this compound. The data clearly demonstrates the superior reliability and robustness of the validated method.
| Validation Parameter | Validated HPLC Method | Alternative Method | Acceptance Criteria (ICH Q2(R2)) |
| Specificity | No interference from excipients or degradation products observed. Peak purity > 0.99. | Significant peak tailing and co-elution with impurities. | The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[3] |
| Linearity (r²) | 0.9995 | 0.9850 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 10 - 50 | The range for which the method is accurate, precise, and linear.[5] |
| Accuracy (% Recovery) | 99.5% ± 1.5% | 95.0% ± 5.0% | Typically 98.0% - 102.0%.[6] |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 5.0% | Typically ≤ 2%.[3] |
| - Intermediate Precision | < 1.5% | Not Assessed | Typically ≤ 2%.[6] |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 1.0 | Signal-to-noise ratio of 3:1.[7] |
| Limit of Quantitation (LOQ) (µg/mL) | 0.5 | 5.0 | Signal-to-noise ratio of 10:1.[7] |
| Robustness | Passed (minor variations in mobile phase composition, pH, and flow rate did not significantly affect results). | Not Assessed | The reliability of an analysis with respect to deliberate variations in method parameters.[3] |
Experimental Protocols
A detailed methodology is essential for the reproducibility of any analytical method.
Validated HPLC Method Protocol
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (60:40 v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.[9]
-
Injection Volume: 20 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
4. Validation Experiments:
-
Specificity: Analyze blank samples (matrix without analyte) and samples spiked with known impurities and degradation products to assess for interference.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Analyze samples spiked with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery.[6]
-
Precision:
-
Repeatability: Analyze six replicate injections of a single standard solution.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
LOD and LOQ: Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[7]
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min) and observe the effect on the results.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the HPLC method validation process, from initial planning to the final report.
Caption: Workflow for HPLC Method Validation.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. youtube.com [youtube.com]
- 6. pharmtech.com [pharmtech.com]
- 7. google.com [google.com]
- 8. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 9. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
A Comparative Guide to the Quantitative Analysis of Octadienoic Acid: GC-MS vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of octadienoic acid, a key biomolecule, is paramount. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques, supported by experimental data, to aid in selecting the most suitable method for specific research needs.
Introduction
Octadienoic acids are isomers of fatty acids that play various roles in biological systems. Their accurate quantification is crucial for understanding metabolic pathways and for the development of new therapeutics. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for this purpose, known for its high sensitivity and specificity.[1][2] However, alternative methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) also offer viable options. This guide will delve into a detailed comparison of these methods, focusing on accuracy, precision, and other critical validation parameters.
Methodology Comparison: A Quantitative Overview
The selection of an analytical method hinges on its performance characteristics. The following table summarizes key quantitative data for GC-MS, LC-MS/MS, and HPLC-UV based on the analysis of fatty acids, providing a framework for comparison.
| Parameter | GC-MS | LC-MS/MS | HPLC-UV |
| Linearity (Correlation Coefficient, R²) | > 0.99[3] | > 0.999[4] | Not explicitly stated, but linearity is a key validation parameter.[5] |
| Limit of Quantitation (LOQ) | 250 ng/mL (for a similar dicarboxylic acid)[6][7] | 9.7–35.9 nmol/L (for oxidized linoleic acid metabolites)[8] | 40 to 26,755 µg/kg (for various organic acids)[5] |
| Within-Day Accuracy | 94.5% to 102.4%[6][7] | Not explicitly stated | Not explicitly stated |
| Between-Day Accuracy | 97.5% to 105.8%[6][7] | Not explicitly stated | Not explicitly stated |
| Within-Day Precision (CV%) | < 5%[6][7] | < 6.96%[4] | < 5.3%[5] |
| Between-Day Precision (CV%) | < 7%[6][7] | Not explicitly stated | < 5.3%[5] |
| Recovery | 92.6% to 104.0%[6][7] | 87.25% to 119.44%[4] | 76.3% to 99.2%[5] |
Note: The data presented is compiled from studies on various fatty acids and related compounds, as direct comparative studies on this compound are limited. These values provide a general indication of the expected performance for each technique.
Experimental Protocols: A Detailed Look
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For fatty acids like this compound, derivatization is a critical step to increase their volatility.
Sample Preparation (Derivatization)
A common method involves the conversion of the fatty acid to its methyl ester (FAME) or trimethylsilyl (B98337) (TMS) derivative.[6][9]
-
Methylation: The sample is treated with a methylating agent such as methanolic HCl or tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) in methanol (B129727).[3][9]
-
Silylation: For dicarboxylic acids, trimethylsilylated derivatives can be prepared using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).[6][7]
GC-MS Instrumentation and Conditions
-
Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC.[1]
-
Column: A capillary column, often with a polar stationary phase like cyano- or polyethylene (B3416737) glycol-based phases, is used for separation.[10]
-
Temperature Program: A temperature gradient is employed to ensure the separation of different fatty acids. A typical program might start at a lower temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 220-240°C).[1][3]
-
Mass Spectrometry: The mass spectrometer is often operated in the Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity in quantification.[1][6][7]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the advantage of analyzing non-volatile and thermally labile compounds without the need for derivatization.[11]
Sample Preparation
-
Extraction: Liquid-liquid extraction or solid-phase extraction (SPE) is commonly used to isolate the analytes from the sample matrix.[12][13]
-
Internal Standard: An internal standard, often a deuterated analog of the analyte, is added to the sample before extraction to correct for matrix effects and variations in instrument response.[12]
LC-MS/MS Instrumentation and Conditions
-
Chromatography: Reversed-phase HPLC with a C18 column is frequently used for the separation of fatty acids.[12]
-
Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents (e.g., water with acetic acid and methanol with acetic acid) is typically employed.[12]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[4][12]
3. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible technique but generally offers lower sensitivity and specificity compared to mass spectrometry-based methods, particularly for compounds without a strong chromophore.[14]
Sample Preparation
-
Sample preparation is similar to that for LC-MS, involving extraction to remove interfering substances.
HPLC-UV Instrumentation and Conditions
-
Chromatography: Similar to LC-MS, reversed-phase HPLC with a C18 column is common.
-
Mobile Phase: An isocratic or gradient mobile phase is used for separation.
-
Detection: The UV detector is set to a wavelength where the analyte absorbs light. For fatty acids without a strong chromophore, this is often in the low UV range (e.g., 210 nm), which can lead to interference from other compounds.
Visualizing the Workflow and Concepts
To better understand the experimental processes and the fundamental concepts of accuracy and precision, the following diagrams are provided.
Conclusion
The choice of analytical method for the quantification of this compound depends on the specific requirements of the study.
-
GC-MS stands out for its high resolution and sensitivity, particularly when coupled with SIM mode.[1] The necessity of derivatization adds a step to the sample preparation but results in excellent chromatographic separation.[9]
-
LC-MS/MS offers the significant advantage of analyzing the native form of the acid, simplifying sample preparation and avoiding potential derivatization artifacts.[11] Its high sensitivity and selectivity make it a powerful tool for complex biological matrices.[12]
-
HPLC-UV is a more accessible and cost-effective option. However, its lower sensitivity and potential for interferences may limit its applicability for trace-level quantification.[14]
For researchers requiring high accuracy, precision, and sensitivity, GC-MS and LC-MS/MS are the methods of choice. The decision between these two will often depend on the laboratory's instrumentation, the complexity of the sample matrix, and the specific isomers of this compound being investigated. HPLC-UV may be suitable for screening purposes or when analyzing samples with higher concentrations of the analyte. Ultimately, thorough method validation is crucial to ensure reliable and reproducible results, regardless of the technique employed.
References
- 1. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 4. LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides in Baijiu and Their Variation with Storage Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Quantitative determination of octadecenedioic acid in human skin and transdermal perfusates by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 12. lipidmaps.org [lipidmaps.org]
- 13. Omega-3 Fatty Acid Intake and Oxylipin Production in Response to Short-Term Ambient Air Pollution Exposure in Healthy Adults | MDPI [mdpi.com]
- 14. s3.amazonaws.com [s3.amazonaws.com]
A Comparative Guide to the Linearity and Detection Range of Octadienoic Acid Assays
For researchers, scientists, and professionals in drug development, the precise quantification of octadienoic acid isomers is critical for advancing research in various fields, including lipidomics and disease biomarker discovery. The choice of analytical methodology significantly impacts the reliability and sensitivity of these measurements. This guide provides an objective comparison of common analytical techniques for this compound analysis, focusing on their linearity and detection range, supported by experimental data from peer-reviewed studies.
Performance Comparison of Analytical Methods
The selection of an appropriate assay for this compound is contingent on the specific research question, required sensitivity, and the complexity of the sample matrix. High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most prevalent methods, each offering distinct advantages in terms of performance.
| Analytical Method | Analyte | Linearity (R²) | Linear Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HPLC-UV | 13-Z,E-HODE | 0.9994 | 0.5-20.0 µg/mL | 0.075 µg/g | 0.25 µg/g |
| 13-E,E-HODE | 0.9992 | 0.25-10.0 µg/mL | 0.035 µg/g | 0.12 µg/g | |
| 9-Z,E-HODE | 0.9992 | 0.75-12.5 µg/mL | 0.090 µg/g | 0.32 µg/g | |
| 9-E,E-HODE | 0.9996 | 0.5-7.5 µg/mL | 0.060 µg/g | 0.20 µg/g | |
| GC-MS | Octadecenedioic Acid | 0.998 | 250-2000 ng/mL | - | 250 ng/mL[1][2] |
| LC-MS/MS | Linoleic Acid Oxides | >0.9990 | 1.0-100.0 ppb | 0.4 ppb | - |
| OXLAMs | >0.991 | 6.8–1360.5 nmol/L | - | 9.7–35.9 nmol/L[3] |
HODE: Hydroxyoctadecadienoic acid, a derivative of this compound. OXLAMs: Oxidized Linoleic Acid Metabolites, including HODE and oxo-octadecadienoic acid (OxoODE) isomers.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are summaries of typical protocols for the key analytical techniques discussed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is often employed for the simultaneous determination of various hydroxyoctadecadienoic acid (HODE) isomers.
-
Sample Preparation: Analytes are extracted from the sample matrix (e.g., meat products) using methanol. The extract is then purified using a Sep-Pak C18 solid-phase extraction column.[4]
-
Chromatographic Separation: The purified sample is injected into an HPLC system equipped with a silica (B1680970) column (e.g., Absolute SiO2, 250 mm × 4.6 mm, 5 µm). Isocratic elution is performed with a mobile phase typically consisting of a mixture of n-hexane, isopropanol, and acetic acid (e.g., 98.3:1.6:0.1, V/V).[4]
-
Detection: Detection is carried out using a photodiode array (PDA) detector at a wavelength of 234 nm, which is the characteristic absorption wavelength for conjugated dienes in HODE isomers.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the quantification of this compound and its derivatives, often requiring derivatization to increase analyte volatility.
-
Extraction: The target analyte, such as octadecenedioic acid, is extracted from the sample matrix (e.g., human skin) using methanol.[1][2] An internal standard, like the saturated analogue 1,18-octadecanedioic acid, is added to improve quantification accuracy.[1][2]
-
Derivatization: Prior to GC-MS analysis, the extracted compounds are converted to their trimethylsilyl (B98337) (TMS) derivatives. This is typically achieved by reacting the extract with a derivatizing agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 15% trimethylchlorosilane.[1][2]
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer. The separation is performed on a capillary column, and quantification is achieved in the selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[1][2]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity for the analysis of this compound metabolites, making it ideal for complex biological samples.
-
Sample Preparation: For samples like Baijiu, a simple dilution and membrane filtration may be sufficient.[5][6] For more complex matrices like plasma, a base-hydrolysis step followed by liquid-liquid extraction is employed to release esterified oxidized linoleic acid metabolites (OXLAMs).[3]
-
Chromatographic Separation: The prepared sample is injected onto a reverse-phase C18 or C8 HPLC column.[5][6] A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% acetic acid in water) and an organic component (e.g., acetonitrile/methanol mixture) is used to separate the analytes.[7]
-
MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Detection is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[5][6]
Visualizing the Workflow
To better understand the relationship between these analytical techniques and their typical applications, the following diagrams illustrate a general experimental workflow and the logical hierarchy of the methods based on their performance characteristics.
Caption: A general workflow for the analysis of this compound.
References
- 1. Quantitative determination of octadecenedioic acid in human skin and transdermal perfusates by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides in Baijiu and Their Variation with Storage Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jsbms.jp [jsbms.jp]
A Guide to Inter-Laboratory Comparison of Octadienoic Acid Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and challenges associated with the inter-laboratory measurement of octadienoic acid. Ensuring consistency and accuracy in these measurements is critical for advancing research and development in fields where this fatty acid plays a significant role. This document outlines common analytical techniques, details experimental protocols, and discusses the importance of proficiency testing in achieving reliable and comparable results across different laboratories.
Introduction to this compound Analysis
This compound, a conjugated linoleic acid (CLA) isomer, is a molecule of interest in various biological pathways, including those related to inflammation and metabolic diseases.[1] Accurate quantification of this compound in biological matrices is essential for understanding its physiological functions and for the development of novel therapeutics. However, the analysis of fatty acids like this compound is prone to variability, stemming from the complexity of isomers and the potential for matrix effects in biological samples.[2] Inter-laboratory comparison studies are crucial for assessing and improving the reproducibility of these measurements.[3][4][5]
Comparative Analysis of Analytical Methodologies
The two primary techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on the specific requirements of the study, including the sample matrix, required sensitivity, and the isomeric complexity of the analyte.[2]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Requires derivatization to volatile esters (e.g., FAMEs)[2] | Often requires less extensive sample preparation; direct injection of extracts is possible[6] |
| Separation of Isomers | Excellent separation of positional and geometric isomers, especially with long, polar capillary columns[2] | Can be challenging, but achievable with appropriate column chemistry and mobile phases |
| Sensitivity | High sensitivity, with Limits of Quantitation (LOQ) in the ng/mL range[7][8] | Generally offers higher sensitivity and specificity compared to GC-MS[6] |
| Matrix Effects | Less susceptible to ion suppression/enhancement from co-eluting matrix components | Prone to matrix effects, which can suppress or enhance the analyte signal, leading to inaccuracies[2] |
| Throughput | Can be lower due to the derivatization step and longer run times | Higher throughput is often possible with faster analysis times |
| Typical Precision | Within- and between-day precision values are generally better than 5% and 7%, respectively[7][8] | Intra-laboratory coefficients of variation (CV) can range from <10% to >25% for some organic acids[6] |
| Typical Accuracy | Within-day accuracy can range from 94.5% to 102.4%, and between-day accuracy from 97.5% to 105.8%[7][8] | Dependent on proper mitigation of matrix effects, often through the use of stable isotope-labeled internal standards[2] |
Table 1: Comparison of GC-MS and LC-MS/MS for this compound Analysis.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to reducing inter-laboratory variability.
1. Sample Preparation for GC-MS Analysis (Fatty Acid Methyl Esterification)
A common method for preparing fatty acid methyl esters (FAMEs) for GC-MS analysis involves a base-catalyzed transesterification.[9]
-
Lipid Extraction: Dissolve up to 50 mg of the lipid extract in 1 mL of dry toluene (B28343) in a glass test tube.[2]
-
Methylation: Add 2 mL of 0.5 M sodium methoxide (B1231860) in anhydrous methanol.[2]
-
Incubation: Heat the mixture at 50°C for 10 minutes.[2]
-
Neutralization: Add 0.1 mL of glacial acetic acid to stop the reaction.[2]
-
Extraction: Add 5 mL of water and extract the FAMEs with two 5 mL portions of hexane (B92381).[2]
-
Drying: Dry the combined hexane extracts over anhydrous sodium sulfate.[2]
-
Solvent Removal: Filter the dried extract and remove the solvent under a stream of nitrogen or using a rotary evaporator.[2]
-
Reconstitution: Dissolve the FAMEs in a known volume of hexane containing an antioxidant for GC analysis.[2]
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following outlines a typical GC-MS method for the analysis of FAMEs.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.[7]
-
Column: A highly polar capillary column (e.g., SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness) is recommended for optimal separation of isomers.[9]
-
Carrier Gas: Helium.[9]
-
Temperatures: Injector and detector temperatures are typically set to 250°C.[9]
-
Oven Temperature Program: An initial temperature of 120°C, ramped to 177°C, and then to 236°C is a representative program.[9]
-
Detection: Mass spectrometry is performed in selected ion monitoring (SIM) mode for quantification.[7]
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is increasingly utilized for its high sensitivity and specificity.[6]
-
Sample Preparation: Biological samples are typically diluted with an acidic mobile phase, and an internal standard is added. The diluted sample is then filtered before injection.[6]
-
LC Separation: Reversed-phase chromatography is commonly used to separate the fatty acids. A gradient elution with an acidic mobile phase (e.g., water and acetonitrile (B52724) with formic acid) is often employed.[6]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer, which provides high selectivity and sensitivity.
Workflow for an Inter-Laboratory Comparison
An inter-laboratory comparison study is a structured process to assess the proficiency of different laboratories in performing a specific analysis.[5]
Caption: Workflow of an inter-laboratory comparison study.
Octadecanoid Signaling Pathway
This compound is part of the broader octadecanoid pathway, which is crucial for various physiological responses in plants and has analogs in mammalian systems. This pathway leads to the biosynthesis of jasmonates and other signaling molecules.[10][11][12][13]
Caption: Simplified octadecanoid biosynthesis pathway.
Conclusion
The reliable measurement of this compound across different laboratories is achievable through the standardization of analytical methods and participation in inter-laboratory comparison studies. Both GC-MS and LC-MS/MS are powerful techniques for this purpose, each with its own set of advantages and challenges. By adhering to detailed and validated protocols, laboratories can minimize variability and contribute to the generation of high-quality, comparable data, which is essential for advancing scientific understanding and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Interlaboratory variability in serum lipid measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 5. What is an inter laboratory comparison ? [compalab.org]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative determination of octadecenedioic acid in human skin and transdermal perfusates by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. The octadecanoic pathway: signal molecules for the regulation of secondary pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The octadecanoic pathway: signal molecules for the regulation of secondary pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
comparing biological effects of octadienoic acid vs. linoleic acid
A Comparative Guide to the Biological Effects of Octadienoic Acid and Linoleic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of this compound and linoleic acid, focusing on their distinct and overlapping roles in cellular signaling. The information presented is based on experimental data from publicly available research.
Introduction
This compound and linoleic acid are 18-carbon fatty acids with two double bonds. While structurally similar, their biological activities diverge significantly based on the specific isomer of this compound and the cellular context for linoleic acid. Octadienoic acids, particularly their oxidized forms (oxo-octadecadienoic acids or Oxo-ODAs), are emerging as potent modulators of metabolic and inflammatory pathways, primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). Linoleic acid, an essential fatty acid, is a key player in cell signaling, primarily through its activation of G-protein coupled receptor 40 (GPR40), and has a more complex and debated role in inflammation.
Quantitative Comparison of Biological Activities
The following table summarizes the available quantitative data on the biological activities of this compound isomers and linoleic acid on their primary molecular targets.
| Compound | Target | Assay Type | Cell Type | Activity Metric | Value | Citation(s) |
| This compound Isomers | ||||||
| 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) | PPARα | Reporter Gene Assay | Mouse Primary Hepatocytes | Activation Concentration | 10-20 µM | [1] |
| 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA) | PPARα | Luciferase Reporter Assay | - | Potency | > 9-oxo-ODA and Conjugated Linoleic Acid (CLA) | [2][3][4] |
| Conjugated Linoleic Acid (CLA) (9Z,11E isomer) | PPARα | Scintillation Proximity Assay | Human | IC50 | 140 - 400 nM | |
| Linoleic Acid | ||||||
| Linoleic Acid | GPR40 | Calcium Mobilization | CHO cells | EC50 | ~1-2 µM | [5][6] |
| Linoleic Acid | GPR40 | Insulin (B600854) Secretion | RIN-40 (rat pancreatic β-cell line) | Max. Efficacy Concentration | 30 µM | [7] |
Signaling Pathways
This compound Signaling
Certain isomers of this compound, particularly 9-oxo-ODA and 13-oxo-ODA found in tomatoes, are potent agonists of PPARα.[2][3][4][5][6][8][9][10][11][12][13][14][15] Activation of PPARα leads to the transcription of genes involved in fatty acid oxidation, thereby playing a role in regulating lipid metabolism. Some this compound derivatives also exhibit anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways.[1][16]
Figure 1: Signaling pathways of this compound isomers.
Linoleic Acid Signaling
Linoleic acid is a known agonist of GPR40.[7][17][18][19][20] Activation of this receptor, which is coupled to Gαq/11, stimulates phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+]i). This signaling cascade is involved in various physiological processes, including the secretion of insulin and glucagon (B607659).[17][18] The role of linoleic acid in inflammation is complex. Some studies suggest it can promote inflammation through the activation of PI3K/Akt and ERK1/2 pathways. However, other research indicates that linoleic acid is not pro-inflammatory and may even have anti-inflammatory effects. This discrepancy may be related to genetic variations in individuals, such as in the FADS1 gene.
Figure 2: Signaling pathways of linoleic acid.
Experimental Protocols
PPARα Luciferase Reporter Gene Assay
This assay is used to determine if a compound can activate the PPARα receptor.
Workflow Diagram
Figure 3: Workflow for a PPARα luciferase reporter assay.
Detailed Methodology
-
Cell Culture: Cells (e.g., HepG2) are engineered to express human or mouse PPARα and a luciferase reporter gene linked to a PPAR response element (PPRE).[21][22][23][24][25]
-
Cell Seeding: The engineered cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound isomers) or a vehicle control. A known PPARα agonist is used as a positive control.
-
Incubation: The plates are incubated for 24 to 48 hours to allow for receptor activation and reporter gene expression.
-
Lysis and Luminescence Measurement: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer.
-
Data Analysis: The luminescence readings are normalized to a control and plotted against the compound concentration to generate a dose-response curve, from which the EC50 value can be calculated.
Measurement of Intracellular Calcium ([Ca2+]i)
This assay is used to measure changes in the concentration of free calcium within the cytoplasm of cells in response to a stimulus.
Detailed Methodology
-
Cell Preparation: Adherent or suspension cells are cultured to an appropriate confluency.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Indo-1 AM, by incubating them in a buffer containing the dye for 30-60 minutes at 37°C in the dark.[18][26][27][28] The AM ester form of the dye allows it to cross the cell membrane, after which intracellular esterases cleave the AM group, trapping the dye inside the cell.
-
Washing: After loading, the cells are washed to remove any extracellular dye.
-
Stimulation and Measurement: The cells are then stimulated with the test compound (e.g., linoleic acid), and the changes in fluorescence are monitored over time using a fluorescence plate reader or a fluorescence microscope. For ratiometric dyes like Fura-2, the fluorescence is measured at two different excitation or emission wavelengths.
-
Data Analysis: The ratio of the fluorescence intensities at the two wavelengths is calculated, which is proportional to the intracellular calcium concentration. This allows for a quantitative measurement of the calcium response.
Western Blotting for NF-κB Activation
This technique is used to detect the phosphorylation and nuclear translocation of NF-κB subunits, which are key events in its activation.
Detailed Methodology
-
Cell Treatment and Lysis: Cells are treated with the test compound and/or a pro-inflammatory stimulus (e.g., LPS). After treatment, the cells are lysed to extract total protein, or subcellular fractionation is performed to separate the cytoplasmic and nuclear fractions.[29][30][31][32]
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of an NF-κB subunit (e.g., phospho-p65) or for total p65. A primary antibody against a loading control protein (e.g., β-actin for total lysates, or a nuclear/cytoplasmic marker for fractionated lysates) is also used.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting light is detected using an imaging system.
-
Analysis: The intensity of the bands corresponding to the proteins of interest is quantified, and the level of the phosphorylated protein is normalized to the total protein or the loading control.
Measurement of Nitric Oxide (NO) Production
This assay measures the amount of nitrite (B80452), a stable breakdown product of nitric oxide, in cell culture supernatants as an indicator of NO production.
Detailed Methodology
-
Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and treated with the test compound in the presence or absence of a pro-inflammatory stimulus like lipopolysaccharide (LPS).[8][33][34][35][36]
-
Supernatant Collection: After a 24-48 hour incubation, the cell culture supernatant is collected.
-
Griess Reaction: The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant. In the presence of nitrite, the Griess reagent forms a colored azo compound.
-
Absorbance Measurement: The absorbance of the colored product is measured at a specific wavelength (typically 540-570 nm) using a microplate reader.
-
Quantification: The concentration of nitrite in the samples is determined by comparing their absorbance to a standard curve generated with known concentrations of sodium nitrite.
Measurement of Cytokine Production by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific cytokines in biological samples.
Detailed Methodology
-
Plate Coating: The wells of a 96-well plate are coated with a capture antibody specific for the cytokine of interest and incubated overnight.[37][38][39][40][41]
-
Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.
-
Sample and Standard Incubation: The cell culture supernatants or standards of known cytokine concentrations are added to the wells and incubated. The cytokine in the sample will bind to the capture antibody.
-
Detection Antibody Incubation: The plate is washed again, and a biotinylated detection antibody, which recognizes a different epitope on the cytokine, is added.
-
Enzyme Conjugate Incubation: After another wash, an enzyme-conjugated streptavidin (e.g., streptavidin-HRP) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition and Measurement: The plate is washed for the final time, and a chromogenic substrate is added. The enzyme catalyzes a reaction that produces a colored product. The absorbance of the color is measured using a microplate reader.
-
Data Analysis: The concentration of the cytokine in the samples is determined by interpolating the absorbance values on a standard curve generated from the known standards.
Conclusion
This compound and linoleic acid exhibit distinct biological profiles. Certain isomers of this compound are potent PPARα agonists with anti-inflammatory properties, making them interesting candidates for the development of therapeutics for metabolic and inflammatory diseases. Linoleic acid is a key signaling molecule that activates GPR40, influencing hormone secretion. Its role in inflammation is multifaceted and appears to be context-dependent, with evidence supporting both pro- and anti-inflammatory effects. Further research is needed to fully elucidate the comparative biological effects of these fatty acids, particularly through direct head-to-head in vitro and in vivo studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 3. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Oral administration of linoleic acid immediately before glucose load ameliorates postprandial hyperglycemia [frontiersin.org]
- 6. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Gene Expression in GPR40-Overexpressing Pancreatic β-cells Treated with Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stimulation of Nitric Oxide Production in Macrophages by Babesia bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor α in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative and stability analyses of 9- and 13-Oxo-octadecadienoic acids in various species of tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 13-Oxo-9E,11E-octadecadienoic acid | PPAR | TargetMol [targetmol.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Linoleic acid activates GPR40/FFA1 and phospholipase C to increase [Ca2+]i release and insulin secretion in islet beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Acute stimulation of glucagon secretion by linoleic acid results from GPR40 activation and [Ca2+]i increase in pancreatic islet {alpha}-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Linoleic Acid Permeabilizes Gastric Epithelial Cells by Increasing Connexin43 Levels in the Cell Membrane Via a GPR40- and Akt-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The G-Protein–Coupled Receptor GPR40 Directly Mediates Long-Chain Fatty Acid–Induced Secretion of Cholecystokinin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. korambiotech.com [korambiotech.com]
- 24. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 25. indigobiosciences.com [indigobiosciences.com]
- 26. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bu.edu [bu.edu]
- 28. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 31. researchgate.net [researchgate.net]
- 32. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. benchchem.com [benchchem.com]
- 35. researchgate.net [researchgate.net]
- 36. Taxonomic Characterization, Whole-Genome Sequencing, and Cosmetic Potential of Lysinibacillus sp. JNUCC 51 Isolated from Baengnokdam Crater Lake, Mt. Halla [mdpi.com]
- 37. biomatik.com [biomatik.com]
- 38. bowdish.ca [bowdish.ca]
- 39. Cytokine Elisa [bdbiosciences.com]
- 40. Cytokine Elisa [bdbiosciences.com]
- 41. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Conjugated Linoleic Acid and Octadienoic Acid Isomers in Cellular Signaling and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of conjugated linoleic acid (CLA) and other octadienoic acid isomers, with a focus on their differential effects on cancer cell proliferation, inflammation, and metabolic signaling. The information presented is collated from preclinical studies to elucidate their potential as therapeutic agents.
Introduction
Octadecadienoic acids, a class of fatty acids with an 18-carbon backbone and two double bonds, exhibit a wide range of biological activities that are highly dependent on the location and configuration of these double bonds. Among the most studied are the conjugated linoleic acids (CLAs), a family of positional and geometric isomers of linoleic acid where the double bonds are conjugated. The most researched CLA isomers are cis-9, trans-11 (c9,t11)-CLA and trans-10, cis-12 (t10,c12)-CLA. Another notable bioactive octadecadienoic acid derivative is 9-oxo-(10E,12E)-octadecadienoic acid (9-oxo-ODA), an oxidized metabolite. This guide will compare the cellular and molecular effects of these key isomers.
Data Presentation: Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data from various in vitro studies, providing a comparative overview of the efficacy of these fatty acids in different biological contexts.
Table 1: Comparative Cytotoxicity in Human Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| 9-oxo-(10E,12E)-octadecadienoic acid | HRA (Ovarian) | MTT Assay | ~50 µM | [1] |
| HeLa (Cervical) | Proliferation Assay | 25-50 µM | [2] | |
| SiHa (Cervical) | Proliferation Assay | 25-50 µM | [2] | |
| t10,c12-CLA | PC-3 (Prostate) | Proliferation Assay | 55% inhibition | [3] |
| Mammary, Colon, Gastric, Hepatoma | Growth Inhibition | Effective | [4] | |
| c9,t11-CLA | PC-3 (Prostate) | Proliferation Assay | No significant effect | [3] |
| Mammary Tumor Cells | Growth Inhibition | Weaker than t10,c12-CLA | [5] |
Table 2: Comparative Anti-inflammatory Effects
| Compound | Model | Key Findings | Reference |
| c9,t11-CLA | DBA/1 Mice (Collagen-Induced Arthritis) | Decreased arthritic score by 29% | [6] |
| Healthy Human Subjects | Decreased pro-inflammatory IL-6 | [7] | |
| t10,c12-CLA | DBA/1 Mice (Collagen-Induced Arthritis) | Decreased arthritic score by 41% | [6] |
| Healthy Human Subjects | May increase C-reactive protein (CRP) | [7] | |
| Omega-3 Fatty Acids (for comparison) | Macrophages | Potent anti-inflammatory effects via GPR120 | [8] |
Table 3: Comparative Metabolic Effects
| Compound | Model | Key Metabolic Effects | Reference |
| t10,c12-CLA | 3T3-L1 Adipocytes | Inhibits lipoprotein lipase (B570770) and stearoyl-CoA desaturase | [9] |
| Humans | May induce insulin (B600854) resistance | [10] | |
| Cows | Inhibits milk fat synthesis | [11] | |
| c9,t11-CLA | Rodents | Enhances growth and feed efficiency | [9] |
| Humans | Less impact on body fat compared to t10,c12-CLA | [10] | |
| 9-oxo-ODA | Hepatocytes | Activates PPARα, increases fatty acid oxidation | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability MTT Assay
This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals by metabolically active cells, which is indicative of cell viability.
Materials:
-
96-well plates
-
Cells of interest
-
Complete culture medium
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12]
-
Treat the cells with various concentrations of the test compounds and a vehicle control for the desired incubation period (e.g., 24, 48, or 72 hours).[12]
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8][13]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8][13]
-
Cell viability is expressed as a percentage of the vehicle-treated control.
Apoptosis Assay by Annexin V Staining and Flow Cytometry
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell surface using fluorescently labeled Annexin V. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
Test compounds
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Seed and treat cells with the test compounds as described for the MTT assay.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
Data analysis involves quadrant gating to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
PPAR Activation Reporter Assay
This assay measures the ability of a compound to activate Peroxisome Proliferator-Activated Receptors (PPARs) by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a PPAR response element (PPRE).
Materials:
-
HEK293 cells (or other suitable cell line)
-
PPARγ expression plasmid
-
PPRE-luciferase reporter plasmid
-
Internal control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the cells with the PPARγ expression plasmid, PPRE-luciferase reporter plasmid, and the internal control plasmid using a suitable transfection reagent.
-
After 24 hours, re-seed the transfected cells into a 96-well plate.
-
Treat the cells with various concentrations of the test compounds or a vehicle control for 16-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Express the results as fold activation relative to the vehicle-treated control.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Signaling Pathways
The biological effects of these fatty acids are mediated through their interaction with and modulation of specific signaling pathways.
Caption: GPR120 signaling pathway activation by fatty acids.
Caption: PPAR-mediated gene transcription activation.
References
- 1. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Individual isomers of conjugated linoleic acid reduce inflammation associated with established collagen-induced arthritis in DBA/1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of conjugated linoleic acids on inflammation, oxidative stress, body composition and physical performance: a comprehensive review of putative molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biologically active isomers of conjugated linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conjugated linoleic acid isomers: differences in metabolism and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of the conjugated linoleic acid isomer that inhibits milk fat synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CLA (Conjugated Linoleic Acid): A Detailed Review [healthline.com]
- 9. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The effects of conjugated linoleic acid on human health-related outcomes | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 12. Conjugated linoleic acids (CLAs) decrease prostate cancer cell proliferation: different molecular mechanisms for cis-9, trans-11 and trans-10, cis-12 isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Anti-neuroinflammatory effects of conjugated linoleic acid isomers, c9,t11 and t10,c12, on activated BV-2 microglial cells [frontiersin.org]
Differential Effects of Octadienoic Acid Isomers on Cell Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Octadienoic acid isomers, a class of lipid signaling molecules derived from linoleic acid, are gaining increasing attention for their diverse and potent effects on cellular processes. These isomers, differing only in the position and geometry of their double bonds, exhibit remarkably distinct biological activities, influencing pathways involved in inflammation, cancer, and metabolic regulation. This guide provides an objective comparison of the effects of various this compound isomers on key cell signaling pathways, supported by experimental data and detailed methodologies.
Comparative Analysis of Isomer Activity
The biological outcomes of this compound isomer signaling are highly dependent on the specific isomer, cell type, and context. The following tables summarize quantitative data on the differential effects of these isomers on various cellular targets and processes.
Table 1: Effects on Peroxisome Proliferator-Activated Receptors (PPARs)
| Isomer | Receptor | Cell Type | Concentration | Effect | Quantitative Measurement | Reference |
| 9(Z),11(E)-CLA | Human PPARα | - | 140 nM - 400 nM | High-affinity ligand and potent activator | IC50 values | [1] |
| 9-oxo-10(E),12(E)-octadecadienoic acid | PPARα | - | - | Potent agonist | - | [1] |
| 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA) | PPARα | - | - | Potent agonist, stronger than 9-oxo-ODA and CLA | Increased luciferase activity | [2] |
| Conjugated Linoleic Acid (CLA) isomers | PPARγ | - | Micromolar range | Ligands and activators | - | [1] |
| 13(S)-HODE | PPARγ | Nondifferentiated Caco-2 cells | - | Ligand; mediates apoptotic effect | - | [3] |
| 10-(Z,E)-HODE | PPARγ | 3T3-L1 preadipocytes | - | Induces transcriptional activation | Increased luciferase reporter activity | [4] |
| 12-(Z,E)-HODE | PPARγ | 3T3-L1 preadipocytes | - | Induces transcriptional activation | Increased luciferase reporter activity | [4] |
| 13-(E,E)-HODE | PPARγ | 3T3-L1 preadipocytes | - | Induces transcriptional activation | Increased luciferase reporter activity | [4] |
| 9-(E,E)-HODE | PPARγ | 3T3-L1 preadipocytes | - | Down-regulates target gene expression | Decreased luciferase reporter activity | [4][5] |
Table 2: Effects on Inflammatory Signaling
| Isomer | Pathway/Target | Cell Type | Concentration | Effect | Quantitative Measurement | Reference |
| 8-oxo-9-octadecenoic acid (OOA) | NF-κB (p50, IκB-α phosphorylation) | RAW 264.7 macrophages | Concentration-dependent | Inhibition | Reduced phosphorylation | [6][7] |
| 8-oxo-9-octadecenoic acid (OOA) | MAPK (JNK, ERK phosphorylation) | RAW 264.7 macrophages | Concentration-dependent | Inhibition | Reduced phosphorylation | [6][7] |
| 8-oxo-9-octadecenoic acid (OOA) | iNOS, COX-2 expression | RAW 264.7 macrophages | - | Downregulation | Decreased protein levels | [6] |
| 13-oxo-9(Z),11(E)-octadecadienoic acid (13-KODE) | NF-κB (p65 nuclear translocation) | RAW 264.7 macrophages | - | Inhibition | Reduced nuclear translocation | [8] |
| 13-oxo-9(Z),11(E)-octadecadienoic acid (13-KODE) | TNF-α, IL-1β production | RAW 264.7 macrophages | 100 μM | Inhibition | 61% and 72% decrease in protein levels, respectively | [8] |
| cis-9, trans-11-CLA | Cyclooxygenase-2 (COX-2) | - | - | Inhibition | - | [9] |
| trans-10, cis-12-CLA | Lipoxygenase (LOX) | - | - | Inhibition | - | [9] |
Table 3: Effects on Cancer Cell Proliferation and Apoptosis
| Isomer | Effect | Cell Line | Concentration | Key Signaling Events | Quantitative Measurement | Reference |
| 13(S)-HODE | Apoptosis | Nondifferentiated Caco-2, MCF-7, MDA-MB-231 | - | PPARγ-dependent | - | [3][10] |
| 13(R)-HODE | Increased cell growth | Nondifferentiated Caco-2 | - | Activation of ERK and CREB | - | [3] |
| 9-Hydroxy-10,12-Octadecadienoic Acid (9-HODE) | Apoptosis | Various cancer cell lines | Varies | Caspase cascade activation | Increased Caspase-3 activity | [11] |
| 9-oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE) | Apoptosis | Human ovarian cancer (HRA) | Dose-dependent | Mitochondrial pathway: ↓Bcl-2, ↑Bax, cytochrome c release, caspase-3/7 activation | - | [12] |
| 13-oxo-9,11-Octadecadienoic Acid (13-oxo-ODA) | Inhibition of mammosphere formation | Breast cancer cells | Varies | - | Reduction in sphere number/size | [11] |
| trans-10, cis-12-CLA | Apoptosis induction | Mammary, colon, colorectal, gastric, prostate, hepatoma | - | Induction of apoptotic genes | - | [9] |
| cis-9, trans-11-CLA | Inhibition of cell proliferation | - | - | Weaker apoptotic effects | - | [13] |
| trans-9, trans-11-CLA | Growth inhibition | Breast, lung, colon, prostate, melanoma | 100 µM | - | Strongest growth-inhibitory effect among tested isomers | [14][15] |
Signaling Pathways Modulated by this compound Isomers
The differential effects of this compound isomers are rooted in their ability to selectively activate or inhibit key signaling pathways.
Caption: PPAR signaling pathway activation by this compound isomers.
Caption: Inhibition of NF-κB and MAPK inflammatory pathways.
Caption: Mitochondrial (intrinsic) pathway of apoptosis induction.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the effects of this compound isomers on cell signaling.
PPARα/γ Luciferase Reporter Assay
This assay measures the ability of a compound to activate PPARα or PPARγ, leading to the expression of a luciferase reporter gene.[1]
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate media.
-
Co-transfect cells with a PPAR expression vector (e.g., pCMX-hPPARα or pCMX-hPPARγ), a reporter plasmid containing a PPAR response element upstream of a luciferase gene (e.g., pGL3-PPRE-luc), and a control plasmid for normalization (e.g., a Renilla luciferase vector).
-
-
Compound Treatment:
-
After transfection, plate the cells in a multi-well plate.
-
Prepare stock solutions of the this compound isomers in a suitable solvent (e.g., DMSO, ethanol).
-
Treat the cells with various concentrations of the isomers or a vehicle control for 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold activation relative to the vehicle control.
-
Western Blotting for Signaling Protein Phosphorylation
This technique is used to detect changes in the phosphorylation state of key signaling proteins, such as those in the MAPK and NF-κB pathways.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., RAW 264.7 macrophages) to an appropriate confluency.
-
Pre-treat the cells with different concentrations of the this compound isomer for a specified time.
-
Stimulate the cells with an agonist (e.g., LPS) to activate the signaling pathway of interest.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-ERK, anti-total-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Cell Viability and Apoptosis Assays
These assays are used to determine the cytotoxic and pro-apoptotic effects of the isomers on cancer cells.
Methodology:
-
Cell Viability (MTT Assay):
-
Plate cells in a 96-well plate and treat with various concentrations of the this compound isomer for 24-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
-
Apoptosis (Annexin V/Propidium (B1200493) Iodide Staining):
-
Treat cells with the this compound isomer as described above.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in an Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells and incubate in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Conclusion
The differential effects of this compound isomers on cell signaling underscore the remarkable specificity of lipid-protein interactions and their downstream consequences. Understanding these nuanced differences is paramount for the targeted development of novel therapeutics for a range of diseases, from inflammatory disorders to cancer. The data and protocols presented in this guide provide a foundational resource for researchers to further explore the intricate roles of these potent lipid mediators.
References
- 1. benchchem.com [benchchem.com]
- 2. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Conjugated linoleic acid isomers and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis Induced by 13-S-hydroxyoctadecadienoic acid in the Breast Cancer Cell Lines, MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Conjugated linoleic acid isomers and their conjugated derivatives inhibit growth of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Octadienoic Acid in the Lens of Lipidomics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of lipidomics, the precise identification and quantification of fatty acids are paramount to unraveling their complex roles in health and disease. While common fatty acids like linoleic and oleic acid have been extensively studied, emerging evidence suggests that less abundant isomers, such as octadienoic acid, may possess unique biological activities. This guide provides a comprehensive comparison of this compound against other key fatty acids, supported by experimental data and detailed protocols to empower researchers in their lipidomics investigations.
At a Glance: this compound vs. Other Fatty Acids
The following table summarizes the key characteristics and analytical performance metrics for this compound and other common fatty acids, providing a rapid comparative overview.
| Feature | This compound (18:2) | Linoleic Acid (18:2) | Oleic Acid (18:1) | Stearic Acid (18:0) |
| Structure | 18-carbon, two double bonds (conjugated or non-conjugated isomers) | 18-carbon, two double bonds (non-conjugated) | 18-carbon, one double bond | 18-carbon, no double bonds |
| Primary Role | Signaling, inflammation modulation[1] | Pro-inflammatory signaling, membrane structure[2][3] | Membrane fluidity, energy storage | Membrane structure, energy storage |
| Receptor Activation | PPARα, PPARγ, GPR120 agonist (isomer-dependent)[4] | PPARα ligand, precursor to pro-inflammatory eicosanoids[5] | GPR120 agonist[6] | - |
| GC-MS Limit of Detection (LOD) | Isomer dependent, generally in the low pg range | ~1 pg[7] | ~1 pg[7] | ~1 pg[7] |
| LC-MS/MS Limit of Quantitation (LOQ) | Isomer dependent, typically in the nmol/L range[8] | 285.3 nmol/L[9] | - | - |
Biological Significance and Signaling Pathways
Fatty acids are not merely structural components of cell membranes; they are critical signaling molecules that modulate a wide array of cellular processes. Their effects are often mediated through specific receptor interactions and downstream signaling cascades.
This compound: A Modulator of Inflammation and Metabolism
This compound, particularly its oxidized metabolites (oxo-ODEs and HODEs), has been implicated in inflammatory processes and is considered a marker of oxidative stress.[1] Certain isomers of conjugated linoleic acid (CLA), a form of this compound, are potent activators of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.[4][5] For instance, 9(Z),11(E)-CLA exhibits high affinity for PPARα with IC50 values ranging from 140 nM to 400 nM.[5] Activation of G-protein coupled receptor 120 (GPR120) by certain fatty acids, including potentially some this compound isomers, can trigger anti-inflammatory responses.[10]
Linoleic Acid: A Pro-Inflammatory Precursor
Linoleic acid, an essential omega-6 fatty acid, is a major component of the Western diet.[3] While essential for health, excessive intake can contribute to a pro-inflammatory state. Linoleic acid can be metabolized to arachidonic acid, a precursor for pro-inflammatory eicosanoids.[3] Furthermore, linoleic acid itself can activate pro-inflammatory signaling pathways, such as the PI3K/Akt and ERK1/2 pathways, leading to the activation of the transcription factor NF-κB.[2]
GPR120 Signaling Pathway
G-protein coupled receptor 120 (GPR120) is a key receptor for medium and long-chain fatty acids, including omega-3 fatty acids, and plays a crucial role in mediating their anti-inflammatory effects.[10] Upon ligand binding, GPR120 can activate multiple downstream signaling cascades. One significant anti-inflammatory mechanism involves the recruitment of β-arrestin-2, which leads to the inhibition of TAK1 activation, a critical step in pro-inflammatory signaling pathways.[4]
Linoleic Acid-Induced NF-κB Signaling
Linoleic acid can induce a pro-inflammatory response in vascular endothelial cells through the activation of NF-κB.[2] This process is mediated by the PI3K/Akt and ERK1/2 signaling pathways.[2]
Experimental Protocols
Accurate and reproducible quantification of fatty acids is fundamental to lipidomics research. Below are detailed methodologies for sample preparation and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: Lipid Extraction and Derivatization
Objective: To extract total fatty acids from biological samples and derivatize them to fatty acid methyl esters (FAMEs) for GC-MS analysis or for direct analysis by LC-MS/MS.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate, cultured cells)
-
Internal standard (e.g., Trinonadecanoin for total fatty acids, or a deuterated analog of the target fatty acid)[1]
-
Chloroform
-
0.9% NaCl solution
-
Sodium methoxide (B1231860) in methanol (for transesterification)
-
High-purity nitrogen gas
Procedure:
-
Homogenization: Homogenize tissue samples in an appropriate buffer. For plasma or cell pellets, proceed to the next step.
-
Internal Standard Addition: Add a known amount of the internal standard to the sample.
-
Lipid Extraction (Folch Method):
-
Add a 2:1 mixture of chloroform:methanol to the sample.
-
Vortex thoroughly for 1-2 minutes.
-
Add 0.9% NaCl solution to induce phase separation.
-
Vortex again for 30 seconds.
-
Centrifuge to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids.
-
-
Drying: Evaporate the solvent under a gentle stream of high-purity nitrogen gas.
-
Derivatization to FAMEs (for GC-MS):
-
Re-dissolve the dried lipid extract in a small volume of hexane.
-
Add sodium methoxide in methanol and incubate at room temperature to convert fatty acids to FAMEs.
-
Neutralize the reaction and wash with water.
-
Collect the upper hexane layer containing the FAMEs.
-
The sample is now ready for GC-MS analysis.
-
GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for FAME analysis (e.g., SP-2560)
Typical GC-MS Parameters:
| Parameter | Setting |
| Injector Temperature | 250°C |
| Oven Program | Start at 140°C, hold for 5 min, ramp to 240°C at 4°C/min, hold for 20 min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 50-550 |
Data Analysis:
-
Identify FAMEs based on their retention times and mass spectra compared to known standards.
-
Quantify each fatty acid by comparing its peak area to the peak area of the internal standard.
LC-MS/MS Analysis of Fatty Acids
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
Reversed-phase C18 column
Typical LC-MS/MS Parameters:
| Parameter | Setting |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A suitable gradient to separate the fatty acids of interest |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Mass Analyzer | Triple Quadrupole |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Data Analysis:
-
Develop MRM transitions for each target fatty acid and internal standard.
-
Quantify each fatty acid using a calibration curve generated from standards.
Experimental Workflow for Lipidomics Analysis
The following diagram illustrates a typical workflow for a lipidomics study focused on fatty acid analysis.
Conclusion
This guide provides a comparative framework for understanding the role of this compound in relation to other prominent fatty acids in lipidomics research. The provided experimental protocols and pathway diagrams serve as a practical resource for scientists and researchers. As the field of lipidomics continues to evolve, a deeper understanding of the nuanced roles of various fatty acid isomers, such as this compound, will be crucial for advancing our knowledge of metabolic and inflammatory diseases and for the development of novel therapeutic strategies.
References
- 1. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors [frontiersin.org]
- 4. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugated linoleic acid is a potent naturally occurring ligand and activator of PPARalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling through Free Fatty Acid Receptor 4 Attenuates Cardiometabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Certified Reference Materials for Octadienoic Acid Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of octadienoic acid isomers is crucial for advancing our understanding of their roles in various physiological and pathological processes. Certified Reference Materials (CRMs) are the cornerstone of analytical accuracy, ensuring the reliability and comparability of experimental data. This guide provides an objective comparison of commercially available CRMs for this compound analysis, supported by experimental data and detailed analytical protocols.
Comparison of Commercially Available this compound CRMs
The selection of an appropriate CRM is critical for the validation of analytical methods and the generation of traceable results. Key performance characteristics of commercially available this compound CRMs and analytical standards from leading suppliers are summarized below.
| Product Name | Supplier | Catalog Number | Purity/Assay | Format | Concentration | Storage | Isotopic Labeling |
| trans-9,12-Octadecadienoic acid methyl ester | Sigma-Aldrich (Merck) | 46951-U | 99.9% (chromatography) | Single component solution | 10 mg/mL in heptane | -10 to -25°C | No |
| (9Z,11E)-9,11-Octadecadienoic acid | Sigma-Aldrich (Merck) | 16413 | ≥96.0% (HPLC) | Neat | - | −20°C | No |
| 9(E),12(Z)-Octadecadienoic Acid | Cayman Chemical | 10005146 | ≥98% | Solution in ethanol | Varies | -20°C | No |
| Sebaleic Acid-d19 | Cayman Chemical | 28228 | ≥98% (Sebaleic Acid) | Solution in ethanol | Varies | -20°C | Yes (≥99% d1-d19) |
| 13(S)-HODE-d4 | Cayman Chemical | 338610 | ≥98% (13(S)-HODE) | Solution in acetonitrile (B52724) | 100 µg/ml | -20°C | Yes (≥99% d1-d4) |
Note: Purity and concentration values are based on information available on the suppliers' websites and may vary between lots. It is essential to refer to the Certificate of Analysis (CoA) for lot-specific data.
The Sigma-Aldrich TraceCERT® CRMs are produced and certified under ISO 17034 and ISO/IEC 17025 accreditation, ensuring high accuracy and traceability.[1] Cayman Chemical provides high-purity analytical standards, including isotopically labeled versions that are critical for use as internal standards in mass spectrometry-based quantification.
Experimental Protocols
Accurate analysis of this compound isomers requires robust and validated analytical methods. Below are detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two of the most powerful techniques for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Analysis
GC-MS is a widely used technique for the analysis of fatty acids, typically after conversion to their more volatile fatty acid methyl esters (FAMEs).
1. Sample Preparation and Derivatization (Transesterification)
-
Lipid Extraction: For biological samples, perform a lipid extraction using a suitable method, such as the Folch or Bligh-Dyer method.
-
Transesterification to FAMEs:
-
To the dried lipid extract, add 1-2 mL of 2% methanolic sulfuric acid or 14% boron trifluoride in methanol (B129727).
-
Add a known amount of an appropriate internal standard (e.g., a deuterated this compound CRM or an odd-chain fatty acid CRM).
-
Heat the mixture at 60-80°C for 1-2 hours.
-
After cooling, add 1 mL of water and 1 mL of hexane (B92381) (or another suitable nonpolar solvent).
-
Vortex the mixture thoroughly and centrifuge to separate the layers.
-
Carefully collect the upper organic layer containing the FAMEs for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Column: Agilent J&W DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column suitable for FAME analysis.
-
Inlet: Split/splitless inlet, operated in splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 250°C, hold for 10 minutes.
-
-
Mass Spectrometer: Agilent 7000D GC/TQ or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. For targeted quantification, SIM mode is preferred for higher sensitivity and selectivity. Monitor characteristic ions for the specific this compound FAME isomers and the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound Analysis
LC-MS/MS allows for the analysis of octadienoic acids in their free acid form, often without the need for derivatization, providing high sensitivity and specificity.
1. Sample Preparation
-
Protein Precipitation and Extraction:
-
For plasma or serum samples, precipitate proteins by adding 3 volumes of ice-cold acetonitrile or methanol containing an appropriate isotopically labeled internal standard (e.g., Sebaleic Acid-d19).
-
Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class system or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 30% B
-
1-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 30% B and re-equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize precursor and product ion transitions for each this compound isomer and the internal standard.
Mandatory Visualizations
To aid in the understanding of the experimental workflows, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to Octadienoic Acid Extraction Methods for Researchers
For researchers, scientists, and drug development professionals, the efficient and accurate extraction of octadienoic acid is paramount for reliable downstream analysis. This guide provides a comprehensive comparison of various extraction methodologies, supported by experimental data, to aid in the selection of the most suitable technique for your research needs.
This document outlines the principles, protocols, and performance of several common extraction methods for this compound, a crucial polyunsaturated fatty acid. The predominant and most biologically significant isomer found in plants is 9,12-octadecadienoic acid, also known as linoleic acid, and will be the focus of the presented data.
Comparative Analysis of Extraction Method Performance
The selection of an extraction method significantly impacts the yield and purity of the recovered this compound. Below is a summary of quantitative data from various studies, comparing the performance of different extraction techniques.
| Extraction Method | Sample Matrix | Solvent | Key Parameters | This compound Recovery/Yield | Reference |
| Soxhlet Extraction | Plant Material | Hexane (B92381) or Petroleum Ether | 6-8 hours extraction time | High (often considered the benchmark for total lipid extraction) | [1] |
| Ultrasound-Assisted Extraction (UAE) | Plant Material | Hexane or Ethanol (B145695) | 40 kHz frequency, 30-50°C, 30-60 min | High, with reduced extraction time compared to Soxhlet | [1] |
| Supercritical Fluid Extraction (SFE) | Plant Material | Supercritical CO₂ | 250-400 bar, 50-80°C | High, offers a "green" alternative with no residual solvent | [1] |
| Liquid-Liquid Extraction (LLE) | Plasma | Hexane (after hydrolysis) | pH 3, centrifugation at 3000 rpm | High recovery for analytical purposes | [2] |
| Solid-Phase Extraction (SPE) | Biological Matrices | Methanol (B129727), Acetonitrile | C18 sorbent, pH 3-4 | Efficient isolation and concentration, specific recovery data pending further research | [3] |
Detailed Experimental Protocols
To ensure reproducibility, detailed methodologies for the key extraction techniques are provided below.
Protocol 1: Conventional Solvent Extraction (Soxhlet)
This traditional method is widely used for the exhaustive extraction of lipids from solid samples.[1]
Materials:
-
Dried and ground plant material
-
Soxhlet extractor
-
Heating mantle
-
Round-bottom flask
-
Condenser
-
Cellulose (B213188) extraction thimble
-
Hexane or petroleum ether
-
Rotary evaporator
Procedure:
-
Accurately weigh approximately 10 g of the dried and ground plant material and place it into a cellulose extraction thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 200 mL of hexane or petroleum ether.
-
Assemble the Soxhlet apparatus with the flask on a heating mantle and the condenser on top.
-
Heat the solvent to its boiling point. The solvent will vaporize, travel up to the condenser, and drip down into the chamber containing the sample.
-
Allow the extraction to proceed for 6-8 hours. The solvent will siphon back into the flask periodically.
-
After extraction, cool the apparatus and remove the thimble.
-
Concentrate the extract using a rotary evaporator to obtain the lipid fraction.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to enhance extraction efficiency and reduce extraction time.[1]
Materials:
-
Dried and ground plant material
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Hexane or ethanol
-
Filtration system (e.g., filter paper, vacuum pump)
-
Rotary evaporator
Procedure:
-
Weigh approximately 10 g of the dried and ground plant material and place it in a beaker.
-
Add 100 mL of hexane or ethanol to achieve a 1:10 solid-to-solvent ratio.
-
Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Set the ultrasonic frequency (e.g., 40 kHz) and temperature (e.g., 30-50°C).
-
Sonicate the mixture for a specified time (e.g., 30-60 minutes).
-
After sonication, filter the mixture to separate the solid residue from the liquid extract.
-
Wash the residue with a small amount of fresh solvent to ensure complete recovery.
-
Combine the filtrates and concentrate them using a rotary evaporator.
Protocol 3: Supercritical Fluid Extraction (SFE)
SFE is an environmentally friendly technique that uses a supercritical fluid, typically CO₂, as the extraction solvent.[1]
Materials:
-
Supercritical fluid extraction system
-
High-purity carbon dioxide (CO₂)
-
Ground plant material
-
Collection vial
Procedure:
-
Grind the plant material to a uniform particle size.
-
Load a specific amount of the ground material (e.g., 100 g) into the extraction vessel of the SFE system.
-
Set the extraction parameters: Pressure (e.g., 250-400 bar), Temperature (e.g., 50-80°C), and CO₂ flow rate.
-
Pressurize the system with CO₂ to the desired setpoint.
-
The supercritical CO₂ will pass through the sample, dissolving the this compound.
-
The extract is then depressurized, causing the CO₂ to return to a gaseous state and leaving the solvent-free extract in the collection vial.
Protocol 4: Liquid-Liquid Extraction (LLE) from Plasma
This protocol is adapted for the extraction of this compound from biological fluids for analytical purposes.[2]
Materials:
-
Plasma sample
-
0.2 M Sodium hydroxide (B78521) (NaOH) in methanol
-
0.5 N Hydrochloric acid (HCl)
-
Hexane
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Hydrolysis: To 50 µL of plasma, add 200 µL of 0.2 M NaOH in methanol. Vortex and incubate at 60°C for 30 minutes to hydrolyze esterified fatty acids.
-
Acidification: Cool the sample on ice and acidify to pH 3 with approximately 100 µL of 0.5 N HCl.
-
Extraction: Add 3 mL of hexane, vortex for 1 minute, and centrifuge at 3000 rpm for 10 minutes at 4°C.
-
Collection: Carefully transfer the upper organic layer (hexane) to a clean tube.
-
Re-extraction: Repeat the extraction step on the aqueous layer and combine the organic phases.
-
Concentration: Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent for analysis.
Protocol 5: Solid-Phase Extraction (SPE) from Biological Matrices
SPE is used for the purification and concentration of analytes from complex mixtures. This protocol utilizes a reversed-phase C18 sorbent.[3]
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
10% Acetic acid or 1% Formic acid
-
C18 SPE cartridge
-
Methanol
-
Acidified water (pH 3-4)
-
Elution solvent (e.g., methanol, acetonitrile)
-
Vacuum manifold
Procedure:
-
Sample Pre-treatment: For total this compound, perform alkaline hydrolysis. Acidify the sample to pH 3-4.
-
Cartridge Conditioning: Pass 1-2 cartridge volumes of methanol through the C18 cartridge, followed by 1-2 volumes of acidified water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1-2 volumes of acidified water to remove polar interferences.
-
Drying: Dry the cartridge thoroughly under vacuum for 5-10 minutes.
-
Elution: Elute the retained this compound with an appropriate organic solvent.
Visualization of Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate a general experimental workflow for this compound extraction and a key signaling pathway in which it participates.
Caption: A generalized experimental workflow for the extraction and analysis of this compound.
This compound, specifically linoleic acid, is a precursor in the octadecanoid signaling pathway, which leads to the synthesis of jasmonic acid, a key plant hormone involved in defense responses.[4][5][6][7]
Caption: The octadecanoid signaling pathway, initiating from linolenic acid.
Furthermore, metabolites of linoleic acid, such as 13-S-hydroxyoctadecadienoic acid (13-S-HODE), are known to act as natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism and inflammation.[8][9]
Caption: Linoleic acid metabolite signaling through PPARs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Octadecanoid pathway - Wikipedia [en.wikipedia.org]
- 8. Oxidative metabolism of linoleic acid modulates PPAR-beta/delta suppression of PPAR-gamma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative metabolism of linoleic acid modulates PPAR-beta/delta suppression of PPAR-gamma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Octadienoic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical aspect of research and development. This guide provides essential safety and logistical information for the proper disposal of octadienoic acid, ensuring the protection of laboratory personnel and the environment. The following procedures are based on general best practices for the disposal of organic acids and should be adapted to comply with your institution's specific hazardous waste management protocols.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for the specific isomer of this compound being used. While some isomers may not be classified as hazardous under the Globally Harmonized System (GHS), all laboratory chemicals should be handled with care.[1]
Personal Protective Equipment (PPE): When handling this compound for disposal, the following PPE should be worn:
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[2] |
| Protective Clothing | A lab coat or other protective clothing to prevent skin contact.[2] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or if working in a poorly ventilated area. |
Spill Response: In the event of a spill, immediately evacuate the area and alert your laboratory's safety officer. Small spills may be cleaned up by trained personnel using an inert absorbent material like vermiculite (B1170534) or sand.[3] All materials used for spill cleanup must be collected and disposed of as hazardous waste.[4][5]
Step-by-Step Disposal Procedure
This compound, like other organic acids, should be treated as hazardous waste and disposed of through your institution's designated hazardous waste program.[6] Do not pour this compound down the drain. [2][7]
-
Waste Collection:
-
Waste Segregation:
-
Store this compound waste separately from incompatible materials, especially bases, oxidizers, and reactive metals.[6][9] Mixing incompatible waste streams can lead to dangerous chemical reactions.
-
If your institution has a specific waste stream for organic acids, collect the this compound waste in the container designated for that stream.[10][11]
-
-
Labeling:
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[12]
-
The SAA should be a well-ventilated area, away from sources of ignition.[2]
-
Ensure the waste container is within a secondary containment system, such as a spill tray, to contain any potential leaks.[4][5]
-
-
Disposal Request:
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocols
While direct chemical treatment or neutralization of this compound in the laboratory prior to disposal is generally not recommended due to the potential for hazardous reactions and the creation of mixed waste streams, some institutional protocols may allow for it under specific, controlled conditions. If such a procedure is required by your institution, it must be performed in accordance with a validated and approved protocol, which would typically involve the following principles:
-
Neutralization: Slowly adding a weak base (e.g., sodium bicarbonate solution) to the acidic waste while monitoring the pH. This should be done in a fume hood with appropriate PPE, and with careful consideration of potential heat generation and gas evolution.
-
Verification: Ensuring the final pH of the neutralized solution is within the range acceptable for drain disposal as determined by local regulations (typically between 5.5 and 10.5).[13]
It is crucial to emphasize that any such treatment must be explicitly approved by your institution's EH&S department. Unauthorized treatment of hazardous waste is a regulatory violation. The primary and recommended method of disposal is through your institution's hazardous waste management program.[2]
References
- 1. Octadecadienoic Acid | C18H32O2 | CID 5312488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. chemos.de [chemos.de]
- 8. acewaste.com.au [acewaste.com.au]
- 9. bucknell.edu [bucknell.edu]
- 10. nipissingu.ca [nipissingu.ca]
- 11. mn.uio.no [mn.uio.no]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. acs.org [acs.org]
Essential Safety and Operational Guidance for Handling Octadienoic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemicals like Octadienoic acid. This document provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans to minimize risks and ensure regulatory compliance. The following guidance is based on the safety protocols for structurally similar carboxylic acids.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles or a face shield | Essential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber) | Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[1][2] |
| Body Protection | Laboratory coat | A fully fastened lab coat provides a barrier against accidental spills.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood.[1] For higher levels of exposure, full-face respirators with acid gas cartridges are recommended.[2] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects.[1] |
Operational Plan: Handling and Storage
Safe handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Prevent the formation of dust and aerosols.[3]
-
When transferring the compound, do so carefully to avoid splashing or generating dust.
-
Wash hands thoroughly with soap and water after handling.[1][5]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[5]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]
-
Keep away from incompatible materials such as bases and strong oxidizing agents.[6]
-
Avoid storing in metal cabinets which may corrode.[6]
Disposal Plan
Proper disposal of this compound waste is critical to ensure environmental safety and regulatory compliance.
Waste Segregation and Collection:
-
Collect waste containing this compound in a dedicated, properly labeled, and sealed container.[1] Do not mix with other waste streams.[1]
-
Handle contaminated materials, such as gloves and absorbent pads, as hazardous waste and place them in the designated waste container.
Disposal Procedure:
-
Dispose of the chemical waste through an approved waste disposal plant.[3][4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not empty into drains or release into the environment.[5]
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.
This procedural diagram illustrates the necessary steps for safely working with this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
